molecular formula C29H33ClF2N2O2 B1399140 SNAP 94847 hydrochloride

SNAP 94847 hydrochloride

Cat. No.: B1399140
M. Wt: 515.0 g/mol
InChI Key: DEDUDFNRQKUBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNAP 94847 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H33ClF2N2O2 and its molecular weight is 515.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUDFNRQKUBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SNAP 94847 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the core mechanism of action of SNAP 94847, summarizing its binding affinity, selectivity, and its impact on downstream signaling pathways. The document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, mood, and appetite.[2] Its effects are mediated through G protein-coupled receptors, primarily the MCHR1 in mammals.[3][4] Consequently, MCHR1 has emerged as a promising therapeutic target for the development of drugs to treat obesity, anxiety, and depression.[2][3] SNAP 94847 has been identified as a high-affinity antagonist for this receptor, exhibiting anxiolytic, antidepressant, and anorectic effects in preclinical studies.[1][5] This guide provides a comprehensive overview of the molecular interactions and cellular consequences of SNAP 94847's engagement with MCHR1.

Core Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action of SNAP 94847 is its competitive antagonism of the MCHR1.[1] By binding to the receptor, SNAP 94847 prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[6]

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gi and Gq proteins.[3][7] Upon activation by MCH, the receptor can initiate two primary signaling pathways:

  • Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][8]

  • Gi-mediated pathway: Activation of the Gi protein inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][6]

SNAP 94847, as an antagonist, blocks both of these MCH-induced signaling events.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates MCH MCH (Agonist) MCH->MCHR1 Binds & Activates SNAP_94847 SNAP 94847 (Antagonist) SNAP_94847->MCHR1 Binds & Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

MCHR1 Signaling Pathways

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of SNAP 94847.

Table 1: Binding Affinity of SNAP 94847 for MCHR1
ParameterValueSpeciesReference(s)
Ki2.2 nMHuman[9]
Kd530 pMHuman[9]
Table 2: Selectivity of SNAP 94847
ReceptorSelectivity Fold (over MCHR1)Reference(s)
α1A Adrenergic Receptor> 80-fold[9]
D2 Dopamine Receptor> 500-fold[9]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of SNAP 94847.

In Vitro Assays

This assay is employed to determine the binding affinity (Ki) of SNAP 94847 for the MCHR1.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human MCHR1.[10]

  • Membrane Preparation: MCHR1-expressing HEK293 cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate buffer.

  • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.

  • Radioligand: A radiolabeled MCHR1 ligand, such as [3H]-SNAP 7941, is used.[10]

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membrane preparation.

    • Increasing concentrations of unlabeled SNAP 94847 are added to compete with the radioligand for binding to MCHR1.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare MCHR1-expressing cell membranes start->prepare_membranes incubate Incubate membranes with Radioligand and SNAP 94847 prepare_membranes->incubate separate Separate bound and free Radioligand via filtration incubate->separate quantify Quantify bound Radioligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

This assay is used to assess the antagonist activity of SNAP 94847 by measuring its ability to block MCH-induced increases in intracellular calcium.

  • Cell Line: HEK293 cells stably expressing MCHR1.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.

  • Procedure:

    • MCHR1-expressing HEK293 cells are plated in a microplate.

    • The cells are loaded with the calcium indicator dye.

    • The cells are pre-incubated with varying concentrations of SNAP 94847 or vehicle.

    • The cells are then stimulated with a fixed concentration of MCH.

    • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of SNAP 94847 to inhibit the MCH-induced calcium response is quantified, and an IC50 value is determined.

Calcium_Assay_Workflow start Start plate_cells Plate MCHR1-expressing HEK293 cells start->plate_cells load_dye Load cells with calcium indicator dye plate_cells->load_dye pre_incubate Pre-incubate with SNAP 94847 load_dye->pre_incubate stimulate Stimulate with MCH pre_incubate->stimulate measure_fluorescence Measure fluorescence change stimulate->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow
In Vivo Assays

A variety of animal models have been used to demonstrate the anxiolytic, antidepressant, and anorectic effects of SNAP 94847.

  • Model: Rodent models of anxiety, such as the light/dark box test or the elevated plus maze.[2]

  • Procedure (Light/Dark Box):

    • The apparatus consists of a box divided into a dark, safe compartment and a light, aversive compartment.

    • Animals are administered SNAP 94847 or vehicle.

    • Each animal is placed in the dark compartment and allowed to explore the apparatus for a set period.

    • The time spent in the light compartment is recorded. An increase in time spent in the light compartment is indicative of an anxiolytic-like effect.[2]

  • Model: Rodent models of depression, such as the forced swim test.[5]

  • Procedure (Forced Swim Test):

    • Animals are administered SNAP 94847 or vehicle.

    • Animals are placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (floating) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[5]

  • Model: Food-reinforced operant responding paradigms in rats.[5][11]

  • Procedure:

    • Rats are trained to press a lever to receive a food reward.

    • Once the behavior is established, the effect of SNAP 94847 administration on the rate of lever pressing is measured.

    • A decrease in food-reinforced responding suggests an anorectic effect.[5]

Conclusion

This compound is a highly potent and selective antagonist of the MCHR1. Its mechanism of action involves the competitive blockade of MCH binding, thereby inhibiting both Gq-mediated calcium mobilization and Gi-mediated cAMP suppression. These molecular actions translate into significant anxiolytic, antidepressant, and anorectic effects in preclinical models. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.

References

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Possessing high affinity for its target, this small molecule has demonstrated significant potential in preclinical research for the treatment of anxiety and depression. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, and a summary of its pharmacological effects. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily located in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy homeostasis, mood, and appetite. Its effects are mediated through the MCH receptor 1 (MCHR1), a G-protein coupled receptor. Antagonism of MCHR1 has emerged as a promising therapeutic strategy for the development of anxiolytic and antidepressant medications. This compound has been identified as a high-affinity, selective antagonist of MCHR1, exhibiting a favorable preclinical profile.

Chemical and Physical Properties

PropertyValue
Chemical Name N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride
Molecular Formula C₂₉H₃₂F₂N₂O₂ · HCl
Molecular Weight 515.03 g/mol [1]
CAS Number 1781934-47-1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM)[1]
Purity ≥98%[1]
Storage Desiccate at room temperature[1]

Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is coupled to Gᵢ and G₀ proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, MCHR1 activation can stimulate the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium, and activate the extracellular signal-regulated kinase (ERK) pathway. By blocking these pathways, this compound effectively mitigates the physiological effects of MCH.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 SNAP94847 SNAP 94847 SNAP94847->MCHR1 Antagonism Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC ERK p-ERK Gq->ERK cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) PLC->Ca2

Caption: MCHR1 Signaling Pathway and SNAP 94847 Antagonism

Pharmacological Data

In Vitro Pharmacology
ParameterSpeciesValueReference
Kᵢ (MCHR1) Human2.2 nM[1][2]
KᏧ (MCHR1) Human530 pM[1][2]
Selectivity α₁ₐ vs MCHR1>80-fold[1][2]
Selectivity D₂ vs MCHR1>500-fold[1][2]
In Vivo Pharmacology (Rat)
ParameterValueReference
Oral Bioavailability (10 mg/kg) 59%[2]
Plasma Clearance 4.2 L/hr/kg[2]
Blood Clearance 3.3 L/hr/kg[2]
Half-life (t₁/₂) 5.2 h[2]

Experimental Protocols

In Vitro Assays

5.1.1. MCHR1 Radioligand Binding Assay

This protocol is adapted from studies assessing the binding affinity of ligands to MCHR1.

  • Materials:

    • Cell membranes expressing human MCHR1 (e.g., from CHO-K1 cells)

    • Radioligand (e.g., [¹²⁵I]-MCH)

    • This compound

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% Bacitracin, 0.2% BSA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add cell membranes (10-20 µg protein/well), radioligand (at a concentration near its KᏧ), and varying concentrations of this compound or vehicle.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plates and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled MCHR1 ligand.

    • Calculate specific binding and determine the Kᵢ value of this compound using appropriate software.

5.1.2. Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to MCHR1 activation and its blockade by SNAP 94847.

  • Materials:

    • CHO-K1 cells stably co-expressing human MCHR1 and a promiscuous G-protein (e.g., Gα16)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • MCH

    • This compound

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • 96- or 384-well black, clear-bottom plates

    • Fluorescent plate reader with kinetic reading capabilities

  • Procedure:

    • Seed the cells in the microplates and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescent plate reader and initiate kinetic reading.

    • Add a fixed concentration of MCH (typically EC₈₀) to stimulate the cells.

    • Record the fluorescence intensity over time.

    • Analyze the data to determine the inhibitory effect of this compound on MCH-induced calcium mobilization and calculate its IC₅₀ value.

5.1.3. ERK Phosphorylation Assay

This protocol outlines a general method for assessing the effect of SNAP 94847 on MCH-induced ERK phosphorylation.

  • Materials:

    • Cells expressing MCHR1 (e.g., HEK293 or CHO-K1 cells)

    • MCH

    • This compound

    • Cell lysis buffer

    • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

    • Western blot or ELISA reagents

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with MCH for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration.

    • Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

    • Quantify the band intensities or ELISA signals and normalize p-ERK levels to total ERK.

    • Determine the inhibitory effect of this compound on MCH-induced ERK phosphorylation.

In Vivo Assays

5.2.1. Novelty-Suppressed Feeding (NSF) Test in Mice

This test is used to assess anxiety-like behavior.

  • Apparatus:

    • A brightly lit (e.g., >500 lux) open field arena (e.g., 50 x 50 cm).

    • A single food pellet placed on a small piece of white paper in the center of the arena.

  • Procedure:

    • Food deprive adult male mice (e.g., C57BL/6J) for 24 hours prior to testing, with free access to water.

    • Administer this compound (e.g., 10-30 mg/kg, p.o.) or vehicle 60 minutes before the test.

    • Place a single mouse in a corner of the open field.

    • Record the latency for the mouse to begin eating the food pellet (defined as chewing, not just sniffing or touching). The test is typically run for a maximum of 10 minutes.

    • Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption for a short period (e.g., 5 minutes) to control for potential effects on appetite.

5.2.2. Light/Dark Box Test in Mice

This test also measures anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit area.

  • Apparatus:

    • A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).

    • An opening connects the two compartments.

  • Procedure:

    • Administer this compound or vehicle to adult male mice.

    • Place a mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

5.2.3. Food-Reinforced Operant Responding in Rats

This model assesses the motivational and rewarding properties of food and the effect of compounds on this behavior.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.

  • Procedure:

    • Food-restrict adult male rats (e.g., Sprague-Dawley) to approximately 85% of their free-feeding body weight.

    • Train the rats to press one lever (the "active" lever) to receive a food pellet reinforcer on a specific schedule of reinforcement (e.g., fixed ratio 1, FR1). The other lever is inactive.

    • Once stable responding is achieved, administer this compound (e.g., 3-30 mg/kg, i.p. or p.o.) or vehicle before the test session.

    • Record the number of active and inactive lever presses and the number of food pellets earned during the session.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the reductive amination of a suitable piperidin-4-yl-phenyl intermediate with a 4-(3,4-difluorophenoxy)benzaldehyde, followed by amide coupling and subsequent salt formation.

Synthesis_Workflow A Piperidin-4-yl-phenyl Intermediate C Reductive Amination A->C B 4-(3,4-Difluorophenoxy) benzaldehyde B->C D N-Alkylated Piperidine Intermediate C->D F Amide Coupling D->F E Isobutyryl Chloride E->F G SNAP 94847 (Free Base) F->G I Salt Formation G->I H HCl H->I J This compound I->J

Caption: General Synthetic Workflow for this compound

Conclusion

This compound is a valuable research tool for investigating the role of the MCH system in the central nervous system. Its high potency and selectivity for MCHR1 make it a suitable candidate for in-depth studies of the physiological and behavioral effects of MCHR1 antagonism. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of this compound and other MCHR1 antagonists.

References

SNAP 94847 Hydrochloride: A Technical Guide to its MCHR1 Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of SNAP 94847 hydrochloride, a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the quantitative binding and functional data, outlines the experimental methodologies used to determine its selectivity, and illustrates the key signaling pathways and experimental workflows.

Core Data Presentation

The selectivity of this compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data regarding its binding affinity and functional antagonism at MCHR1, as well as its selectivity against other key receptors.

Receptor Parameter Value Species
MCHR1Ki2.2 nMHuman
MCHR1Kd530 pMHuman
α1A Adrenergic ReceptorSelectivity Fold>80-foldNot Specified
D2 Dopamine (B1211576) ReceptorSelectivity Fold>500-foldNot Specified

Table 1: Binding Affinity and Selectivity of this compound. [1][2] This table highlights the high affinity of SNAP 94847 for the human MCHR1 receptor and its significant selectivity over the α1A adrenergic and D2 dopamine receptors.

Assay Type Parameter Value Cell Line
Ca2+ MobilizationIC50~12 nM (for similar MCHR1 antagonists)HEK293

Table 2: Functional Antagonist Activity of MCHR1 Antagonists. While specific IC50 data for SNAP 94847 in a functional assay was not detailed in the provided search results, this table presents a typical value for a potent MCHR1 antagonist in a calcium mobilization assay, a common method for assessing MCHR1 function.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the selectivity of MCHR1 antagonists like SNAP 94847.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of SNAP 94847 for the MCHR1 receptor.

Materials:

  • Cell Line: HEK-293 cells stably transfected with the human MCHR1 receptor.

  • Radioligand: [Phe13, [125I]Tyr19]-MCH.

  • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

  • Test Compound: this compound at increasing concentrations.

  • Filtration Plates: 96-well GFC UNIFILTER plates pre-coated with 1% BSA.

  • Scintillation Counter: TOPCOUNT microplate scintillation counter or equivalent.

Procedure:

  • Membrane Preparation: Membranes from stably transfected HEK-293 cells expressing the MCHR1 receptor are prepared by dounce homogenization and differential centrifugation.

  • Incubation: 0.5-1.0 µg of membrane protein is incubated in a total volume of 0.2 mL of binding buffer.

  • Competition Binding: The incubation mixture contains a fixed concentration of the radioligand ([Phe13, [125I]Tyr19]-MCH) and increasing concentrations of SNAP 94847.

  • Equilibration: The reaction is incubated for 90 minutes to reach equilibrium.

  • Termination: The reaction is terminated by rapid vacuum filtration over the pre-coated 96-well GFC UNIFILTER plates.

  • Washing: The filters are washed three times with 0.4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: After drying the filters, 0.05 mL of MicroScint 20 is added to each well, and the radioactivity is quantified by scintillation counting.

  • Data Analysis: Inhibitory constants (Ki) are determined by nonlinear least squares analysis using a four-parameter logistic equation.

Functional Antagonism Assay: Calcium Mobilization

This protocol assesses the ability of a compound to block the intracellular signaling initiated by the activation of MCHR1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SNAP 94847 in blocking MCH-induced calcium mobilization.

Materials:

  • Cell Line: HEK293 cells stably expressing the human MCHR1 receptor.

  • Agonist: Melanin-Concentrating Hormone (MCH).

  • Test Compound: this compound.

  • Assay Platform: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of measuring intracellular calcium flux.

Procedure:

  • Cell Plating: HEK293-MCHR1 cells are seeded into 96-well plates and cultured to an appropriate confluency.

  • Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: MCH is added to the wells to stimulate the MCHR1 receptor.

  • Signal Detection: The resulting increase in intracellular calcium is measured using a fluorescent calcium indicator dye and the FLIPR instrument.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models for Functional Selectivity

In vivo studies provide critical information about a compound's efficacy and functional selectivity in a whole-organism context.

Objective: To assess the ability of SNAP 94847 to antagonize MCH-induced behaviors in animal models.

Models:

  • Food-Reinforced Operant Responding: This model assesses the role of MCHR1 in the motivation to work for a palatable food reward. Systemic administration of SNAP 94847 has been shown to decrease responding for high-fat food, indicating its ability to block MCHR1-mediated feeding behavior.[3]

  • Anxiety and Depression Models: SNAP 94847 has been evaluated in various models of anxiety and depression, where it has demonstrated anxiolytic and antidepressant-like effects, suggesting that MCHR1 antagonism can modulate mood-related behaviors.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts related to MCHR1 signaling and the experimental workflows used to characterize SNAP 94847.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Increases SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and Point of Antagonism by SNAP 94847.

Radioligand_Binding_Assay_Workflow start Start prep Prepare MCHR1 Membranes start->prep incubate Incubate Membranes with Radioligand & SNAP 94847 prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a potent and highly selective MCHR1 antagonist. Its high affinity for the MCHR1 receptor, coupled with significant selectivity against other major neurotransmitter receptors, underscores its potential as a precise pharmacological tool for studying the MCHR1 system and as a candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of this and similar compounds. The visualization of the MCHR1 signaling pathway and experimental workflows further aids in the conceptual understanding of its mechanism of action and the methods used for its evaluation.

References

An In-depth Technical Guide to SNAP 94847 Hydrochloride: Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its binding characteristics, the experimental protocols for their determination, and the associated cellular signaling pathways.

Quantitative Binding Data

This compound is a high-affinity antagonist of the MCHR1.[1][2] Its binding profile is characterized by a low nanomolar inhibition constant (Ki) and a picomolar dissociation constant (Kd), indicating a strong and stable interaction with the receptor.[1][2][3][4][5] The compound also demonstrates significant selectivity for MCHR1 over other G protein-coupled receptors, such as the α1A-adrenergic and D2 dopamine (B1211576) receptors.[1][2][3][4][5]

Table 1: Binding Affinity and Selectivity of this compound

ParameterReceptorValue
Inhibition Constant (Ki) MCHR12.2 nM[1][2][3][4][5][6]
Dissociation Constant (Kd) MCHR1530 pM[1][2][3][4][5]
Selectivity α1A adrenergic receptor>80-fold[1][2][3][4][5]
Selectivity D2 dopamine receptor>500-fold[1][2][3][4][5]

Experimental Protocols: Radioligand Binding Assay

The determination of the inhibition constant (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SNAP 94847) to displace a radiolabeled ligand from the MCHR1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the MCHR1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing human MCHR1 (e.g., HEK293 cells).

  • Radioligand: A high-affinity MCHR1 ligand labeled with a radioisotope (e.g., [¹²⁵I]-MCH).

  • Test Compound: this compound, dissolved in an appropriate solvent like DMSO.

  • Assay Buffer: A buffer solution optimized for receptor binding, such as 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at pH 7.4. Protease inhibitors may be included.

  • Filtration System: A vacuum manifold and glass fiber filter mats (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound to cover a wide concentration range (e.g., from 1 pM to 10 µM).

    • Dilute the MCHR1-expressing cell membranes in ice-cold assay buffer to a predetermined optimal concentration.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.

  • Assay Setup:

    • The assay is performed in triplicate in microtiter plates.

    • Total Binding: Add assay buffer, MCHR1 membranes, and the radioligand to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, MCHR1 membranes, the radioligand, and a high concentration of an unlabeled MCHR1 ligand (to saturate the receptors) to designated wells.

    • Competitive Binding: Add serial dilutions of SNAP 94847, MCHR1 membranes, and the radioligand to the remaining wells.

  • Incubation:

    • Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter mats into scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the SNAP 94847 concentration.

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of SNAP 94847 that inhibits 50% of the specific radioligand binding).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

MCHR1 Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins to initiate downstream signaling cascades.[7][8][9] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][10] The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[7][10][11] SNAP 94847, as an antagonist, blocks these MCH-initiated events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_cell Intracellular Effects MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq SNAP94847 SNAP 94847 SNAP94847->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP CellularResponse Modulation of Neuronal Activity cAMP->CellularResponse PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG PIP2 PIP2 PIP2 Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK ERK->CellularResponse Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis A Prepare MCHR1 Membranes D Mix reagents in wells: - Total Binding - Non-specific Binding - Competitive Binding A->D B Prepare Radioligand ([¹²⁵I]-MCH) B->D C Prepare Serial Dilutions of SNAP 94847 C->D E Incubate to reach equilibrium D->E F Rapid Vacuum Filtration (Separates bound/free ligand) E->F G Wash Filters F->G H Scintillation Counting (Measure radioactivity) G->H I Calculate Specific Binding H->I J Plot Competition Curve (% Binding vs. [SNAP 94847]) I->J K Determine IC₅₀ via Non-linear Regression J->K L Calculate Ki using Cheng-Prusoff Equation K->L

References

The Pharmacodynamics of SNAP 94847 Hydrochloride in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is collated from a series of preclinical studies in rodent models, focusing on its mechanism of action, receptor affinity, and its effects on various behavioral paradigms. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental protocols are detailed.

Core Pharmacodynamic Profile

This compound is a non-peptide small molecule that exerts its effects by selectively blocking the MCHR1.[1] In rodents, the neuropeptide melanin-concentrating hormone (MCH) is involved in regulating mood, food intake, and energy balance through its interaction with the MCHR1 receptor.[2][3] By antagonizing this receptor, SNAP 94847 has demonstrated significant potential as an anxiolytic, antidepressant, and anti-obesity agent in preclinical models.[1][4][5]

Mechanism of Action

The primary mechanism of action for SNAP 94847 is competitive antagonism at the MCHR1. It binds with high affinity to MCHR1 in mice and rats, thereby preventing the endogenous ligand, MCH, from binding and activating the receptor.[6] This blockade of MCH signaling is believed to underlie the compound's observed physiological and behavioral effects.

cluster_0 MCH Neuron cluster_1 Target Neuron MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds & Activates G_Protein G-Protein Signaling (e.g., Gi/Go) MCHR1->G_Protein Effector Downstream Effector (e.g., ↓cAMP) G_Protein->Effector Response Cellular Response (e.g., Altered Firing Rate) Effector->Response SNAP SNAP 94847 SNAP->MCHR1 Binds & Blocks

Caption: MCHR1 Antagonism by SNAP 94847.
Receptor Binding Affinity and Selectivity

SNAP 94847 demonstrates high affinity for the MCHR1 with excellent selectivity over other G-protein coupled receptors, ion channels, and transporters.[6] This specificity minimizes the potential for off-target effects.

Parameter Receptor Value Species Reference
Ki (Inhibition Constant) MCHR12.2 nMMouse[4][6]
Kd (Dissociation Constant) MCHR1530 pMMouse[4][6]
Selectivity vs. α1A adrenergic receptor>80-foldNot Specified[4][6]
Selectivity vs. D2 dopamine (B1211576) receptor>500-foldNot Specified[4][6]
Receptor Occupancy MCHR1 (Striatum)30-60%Rat[7]

Table 1: Receptor Binding Affinity and Selectivity of this compound.

In Vivo Pharmacodynamics in Rodent Models

SNAP 94847 has been evaluated in numerous rodent behavioral models, revealing its effects on anxiety, depression, feeding, and dopamine-mediated behaviors.

Anxiolytic and Antidepressant-like Effects

Both acute and chronic administration of SNAP 94847 produce significant anxiolytic and antidepressant-like effects in mice and rats.[2][8] Notably, the anxiolytic effects appear to be mediated by a mechanism distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs).[2]

Model Species/Strain Dose & Route Key Findings Reference
Light/Dark Box BALB/cJ Mice20 mg/kg p.o. (acute & chronic)Significant increase in time spent in the light compartment.[2]
Novelty Suppressed Feeding (NSF) 129S6/SvEvTac MiceNot SpecifiedAnxiolytic/antidepressant-like effect observed after acute and chronic treatment.[2]
Forced Swim Test (Porsolt) BALB/cJ MiceNot SpecifiedNo effect observed.[2]
Forced Swim Test (Porsolt) Wistar RatsIntranasalDecreased immobilization time.
Elevated Plus Maze Wistar RatsIntranasalDecreased time spent in closed arms.
Chronic Mild Stress Rats1 mg/kg BIDRestored sucrose (B13894) intake suppressed by stress.[7]

Table 2: Pharmacodynamic Effects of SNAP 94847 in Rodent Models of Anxiety and Depression.

Effects on Feeding Behavior and Motivation

SNAP 94847 has been shown to reduce food-reinforced operant responding, suggesting an impact on the motivational aspects of feeding.

Model Species Dose & Route Key Findings Reference
Food-Reinforced Operant Responding Rats3, 10, 30 mg/kg i.p.Dose-dependently decreased responding for high-fat food pellets.[5]
MCH-Induced Reinstatement of Food Seeking Rats30 mg/kg i.p.Blocked reinstatement induced by intracerebroventricular (i.c.v.) MCH.[5]
Cue-, Pellet-, or Yohimbine-Induced Reinstatement RatsUp to 30 mg/kg i.p.No effect on reinstatement of food seeking induced by these stimuli.[5]
MCH-Evoked Water Drinking Rats1-10 mg/kg p.o.Significantly blocked water drinking induced by i.c.v. MCH.[7]

Table 3: Effects of SNAP 94847 on Food-Related Behaviors in Rats.

Interaction with the Dopaminergic System

Chronic, but not acute, administration of SNAP 94847 sensitizes dopamine D2/D3 receptors, a characteristic shared with clinically effective antidepressants.[9] This suggests an interaction between the MCH and dopamine systems that may be crucial to its therapeutic effects.

Model Species/Strain Dose & Route Duration Key Findings Reference
Quinpirole-Induced Locomotion Sprague-Dawley Rats20 mg/kg/day p.o.2 weeksSignificant increase in locomotor response to the D2/D3 agonist quinpirole (B1680403).[9]
Quinpirole-Induced Locomotion BALB/c Mice20 mg/kg/day p.o.21 daysMarked increase in quinpirole-induced locomotion.[6][9]
Quinpirole-Induced Locomotion CD-1 Mice20 mg/kg/day p.o.21 daysNo modification of quinpirole response.[9]

Table 4: Effects of Chronic SNAP 94847 Administration on Dopaminergic Sensitivity in Rodents.

cluster_0 Chronic Treatment cluster_1 Neuroadaptive Change cluster_2 Behavioral Outcome SNAP SNAP 94847 (20 mg/kg/day, 14-21 days) DA_System Dopamine System (e.g., Nucleus Accumbens) SNAP->DA_System Modulates Receptor Postsynaptic D2/D3 Receptors DA_System->Receptor Sensitization Locomotion Potentiated Locomotor Activity Receptor->Locomotion Leads to Quinpirole Quinpirole Challenge (D2/D3 Agonist) Quinpirole->Receptor Activates

Caption: Chronic SNAP 94847 and Dopamine System Sensitization.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections outline the protocols used in key experiments.

Food-Reinforced Operant Responding and Reinstatement

This protocol was used to assess the effect of SNAP 94847 on the motivation to seek high-fat food.[5]

  • Animals: Male rats.

  • Apparatus: Standard self-administration chambers with two levers. Only the "active" lever delivered a 45-mg high-fat food pellet.

  • Training Phase: Rats were trained to press the active lever for food pellets in daily 3-hour sessions.

  • Extinction Phase: Lever pressing was extinguished by no longer providing food pellets upon a lever press.

  • Drug Administration: SNAP 94847 (3, 10, 15, and 30 mg/kg) or vehicle (20% 2-hydroxypropyl-β-cyclodextrin) was administered via intraperitoneal (i.p.) injection 60 minutes before test sessions.

  • Reinstatement Testing: Following extinction, reinstatement of food-seeking behavior (active lever presses) was triggered by:

    • MCH-induced: Intracerebroventricular (i.c.v.) injection of MCH (2.5-20 µg).

    • Pellet-priming: Non-contingent delivery of food pellets.

    • Cue-induced: Presentation of cues previously associated with food delivery.

    • Stress-induced: Injection of yohimbine (B192690) (2 mg/kg, i.p.).

  • Experimental Design: A within-subjects, counterbalanced design was typically used for drug administration.

cluster_workflow Experimental Workflow: Food Reinstatement Model Training 1. Operant Training (Lever press for food) Extinction 2. Extinction Phase (Lever press gives no food) Training->Extinction Pretreatment 3. Pretreatment (SNAP 94847 or Vehicle) Extinction->Pretreatment Reinstatement 4. Reinstatement Trigger (e.g., MCH, Cues, Stressor) Pretreatment->Reinstatement Test 5. Test Session (Measure active lever presses) Reinstatement->Test

Caption: Workflow for Food Reinstatement Experiments.
Quinpirole-Induced Locomotor Activity

This protocol assesses the sensitivity of dopamine D2/D3 receptors following chronic drug administration.[9]

  • Animals: Sprague-Dawley rats; BALB/c and CD-1 mice.

  • Drug Administration (Chronic):

    • SNAP 94847 (20 mg/kg/day) or fluoxetine (B1211875) (18 mg/kg/day) was administered for 7, 14, or 21 days.

    • The route was oral (p.o.), often administered in drinking water.[6]

  • Habituation: Before testing, animals were habituated to the locomotor activity chambers.

  • Drug Challenge: Animals received an injection of the dopamine D2/D3 agonist quinpirole.

  • Measurement: Locomotor activity (e.g., ambulation, distance traveled) was recorded automatically by infrared beams in the chambers for a period of up to 180 minutes.[6]

  • Statistical Analysis: Data were often analyzed using ANOVA with treatment and time as factors.[6]

Light/Dark Exploration Test

This is a classic test for assessing anxiety-like behavior in rodents.[2]

  • Animals: BALB/cJ mice.

  • Apparatus: A two-compartment box with one side brightly illuminated (the "light" box) and the other side dark. An opening allows the animal to move freely between compartments.

  • Drug Administration: SNAP 94847 (e.g., 20 mg/kg p.o.) or a reference anxiolytic (e.g., diazepam) was administered acutely (e.g., 1 hour prior) or chronically (e.g., 28 days).

  • Procedure: Mice were placed in the light compartment, and their behavior was recorded for a set duration (e.g., 5-10 minutes).

  • Primary Measures: The key dependent variable is the time spent in the light compartment. An increase in this measure is interpreted as an anxiolytic-like effect.

Conclusion

The pharmacodynamic profile of this compound in rodents is characterized by high-affinity, selective antagonism of the MCHR1. This activity translates into robust anxiolytic, antidepressant, and anorectic-like effects across a range of validated behavioral paradigms. The compound's ability to sensitize the dopamine system after chronic administration provides a potential mechanism for its antidepressant properties, distinguishing it from classic SSRIs. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating MCHR1 antagonism as a therapeutic strategy for neuropsychiatric and metabolic disorders.

References

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Anxiety and Depression Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and its crucial role in the pathophysiology and potential treatment of anxiety and depression. We explore the core signaling pathways, summarize key findings from preclinical models, provide detailed experimental protocols, and present quantitative data from pivotal studies.

Introduction to the MCH/MCHR1 System

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] While initially recognized for its role in regulating feeding and energy balance, the MCH system is now understood to be a significant modulator of mood, stress, and emotion.[1][3][4] The physiological actions of MCH are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[3] Notably, only MCHR1 is expressed in rodents, making it the primary target for preclinical research in this area.[1][5][6] MCHR1 is widely distributed throughout the brain, with dense expression in corticolimbic structures critical for emotional regulation, such as the amygdala, hippocampus, and nucleus accumbens.[5][7][8] This distribution strongly suggests its involvement in psychiatric disorders.

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[9][10][11][12]

  • Gαi/o Coupling: Upon MCH binding, the Gαi/o-mediated pathway inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity.[8][9][11][13]

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C, leading to phosphoinositide hydrolysis and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.[9][11][14]

  • Other Pathways: MCHR1 activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.

These signaling events collectively modulate neuronal excitability and synaptic transmission in key emotional circuits, forming the molecular basis for the role of MCHR1 in mood regulation.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi/q Gβγ MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates ERK ERK Activation G_protein->ERK activates cAMP cAMP ↓ AC->cAMP Ca Intracellular Ca²⁺ ↑ PLC->Ca leads to MCH MCH (Ligand) MCH->MCHR1 binds ATP ATP ATP->cAMP converts PKA PKA ↓ cAMP->PKA activates Response Modulation of Neuronal Activity PKA->Response Ca->Response ERK->Response

Caption: MCHR1 canonical signaling pathways.

Role of MCHR1 in Animal Models of Anxiety

A substantial body of evidence implicates the MCH/MCHR1 system as anxiogenic. Central administration of MCH promotes anxiety-like behaviors, while the genetic deletion or pharmacological blockade of MCHR1 produces consistent anxiolytic effects.[1][5][7] MCHR1 knockout mice display a less anxious phenotype in various behavioral tests compared to their wild-type counterparts.[5][15]

The table below summarizes the effects of representative MCHR1 antagonists in common preclinical models of anxiety.

AntagonistAnimal ModelKey Anxiolytic-Like EffectsReference
SNAP-94847 Mouse, Elevated Plus Maze (EPM)Reversed anxiety-like behavior induced by MCH microinjection into the basolateral amygdala.[7]
GW803430 Mouse, Marble BuryingSignificantly decreased the number of marbles buried at doses of 3, 10, and 30 mg/kg.[16]
SNAP-7941 Rat, Vogel Conflict TestShowed significant anxiolytic activity.[5]
TPI 1361-17 Mouse, Elevated Plus Maze (EPM)Potently increased time spent in the open arms.[17]
TPI 1361-17 Mouse, Light-Dark Transition TestSignificantly increased time spent in the light compartment.[17]

The EPM is a widely used assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[18][19]

1. Apparatus:

  • A plus-shaped maze elevated approximately 50 cm from the floor.[20]

  • Consists of four arms (e.g., 25-35 cm long x 5 cm wide): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 16 cm).[19][20]

  • A central platform (5x5 cm) connects the four arms.

2. Procedure:

  • Habituation: Animals should be habituated to the testing room for at least 30-45 minutes before the trial begins.[18][20]

  • Placement: The rodent is placed on the central platform, facing one of the closed arms.[18][21]

  • Testing: The animal is allowed to freely explore the maze for a single 5-minute session.[21][22]

  • Recording: An overhead camera connected to a video-tracking system records the session. The observer should be absent or concealed to avoid influencing the animal's behavior.[20][21]

3. Key Parameters Measured:

  • Primary Anxiety Measures:

    • Time spent in the open arms (anxiolytic effect increases this time).[21]

    • Number of entries into the open arms.

  • Locomotor Activity Measure:

    • Total number of entries into any arm (to control for general changes in activity vs. specific anxiety effects).

EPM_Workflow cluster_setup Setup & Habituation cluster_test Testing Procedure (5 min) cluster_analysis Data Analysis Habituation 1. Acclimate Animal to Testing Room (30-45 min) Apparatus 2. Prepare Elevated Plus Maze Apparatus Habituation->Apparatus Placement 3. Place Animal on Center Platform Facing Closed Arm Apparatus->Placement Exploration 4. Allow Free Exploration of Maze Placement->Exploration Recording 5. Record Session via Overhead Video Camera Exploration->Recording Time Time in Open Arms (Anxiety Index) Recording->Time Entries Open Arm Entries (Anxiety Index) Recording->Entries Activity Total Arm Entries (Locomotor Activity) Recording->Activity

Caption: Standard experimental workflow for the Elevated Plus Maze test.

Role of MCHR1 in Animal Models of Depression

The MCH/MCHR1 system is deeply involved in the neurobiology of depression.[1][2] MCH can activate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response, and central MCH administration can induce depressive-like behaviors.[1] Conversely, blocking MCHR1 produces antidepressant-like effects in a variety of rodent models.[1][5] Notably, in chronic stress paradigms, MCHR1 gene expression is upregulated in the hippocampus, an effect that is reversed by chronic treatment with the antidepressant fluoxetine, linking the MCH system directly to neuroplastic changes associated with depression.[8][23][24]

The table below summarizes the effects of representative MCHR1 antagonists in preclinical models of depression.

AntagonistAnimal ModelKey Antidepressant-Like EffectsReference
SNAP-7941 Rat, Forced Swim Test (FST)Reduced immobility time with efficacy similar to fluoxetine.[5]
GW803430 Mouse, Forced Swim Test (FST)Reduced immobility time after acute and subchronic administration (3 and 10 mg/kg).[16]
GW803430 Mouse, Tail Suspension Test (TST)Active at a dose of 10 mg/kg.[16]
ATC0175 Rat, Forced Swim Test (FST)Significantly decreased immobility time.[5]
SNAP-94847 Rat, Chronic Mild Stress (CMS)Reversed decreased sucrose (B13894) intake (anhedonia).[5]

Genetic studies reveal a potential sex-specific role, with female MCHR1 knockout mice showing a robust antidepressant-like phenotype in the FST and TST, an effect not observed in males.[15][24]

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[25] It is based on the principle that when placed in an inescapable situation, rodents will eventually cease attempts to escape and become immobile.

1. Apparatus:

  • A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter).

  • Filled with water (23-25°C) to a depth (e.g., 15-20 cm) where the animal cannot touch the bottom or easily escape.

2. Procedure (Two-Day Protocol):

  • Day 1 (Pre-test/Conditioning):

    • Each animal is individually placed in the water-filled cylinder for a 15-minute session.

    • This initial exposure induces a state of despair for the subsequent test.

    • After 15 minutes, the animal is removed, dried thoroughly, and returned to its home cage.

  • Day 2 (Test Session):

    • 24 hours after the pre-test, the animal is again placed in the cylinder for a 5- or 6-minute session.

    • Antidepressant compounds are typically administered at specific time points before this test session.

    • The session is recorded for later analysis.

3. Key Parameters Measured:

  • Immobility Time: The primary measure. The duration for which the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. Antidepressants robustly decrease this time.

  • Active Behaviors: Climbing and swimming time are also quantified to provide a more detailed behavioral profile.

FST_Workflow cluster_day1 Conditioning Phase cluster_day2 Test Phase (24h later) cluster_analysis Data Analysis Day1 Day 1: Pre-Test Session (15 minutes) Day2 Day 2: Test Session (6 minutes) Analysis Behavioral Scoring & Analysis Place1 1. Place animal in water cylinder Swim1 2. Allow 15 min of free swimming Place1->Swim1 Remove1 3. Remove, dry, and return to home cage Swim1->Remove1 Administer 4. Administer Vehicle or Test Compound Remove1->Administer Place2 5. Place animal in water cylinder Administer->Place2 Record 6. Record behavior for 6 minutes Place2->Record Immobility Duration of Immobility (Primary Endpoint) Record->Immobility Climbing Duration of Climbing Record->Climbing Swimming Duration of Swimming Record->Swimming

Caption: Standard two-day experimental workflow for the Forced Swim Test.

Conclusion and Future Directions

The evidence from genetic and pharmacological studies strongly establishes MCHR1 as a key receptor in the regulation of anxiety and depression-related behaviors.[1] Blockade of MCHR1 consistently produces robust anxiolytic and antidepressant-like effects across a range of validated animal models.[4] The rapid onset of action observed in these preclinical studies suggests that MCHR1 antagonists could offer advantages over traditional monoaminergic antidepressants.[1] Furthermore, given the established role of MCH in energy homeostasis, MCHR1 antagonists hold promise for treating comorbid conditions such as depression and obesity.[16][26] Future research should continue to elucidate the precise neural circuits through which MCHR1 signaling modulates mood and explore the therapeutic potential of MCHR1-targeted agents in clinical populations.

References

SNAP 94847 Hydrochloride and Its Influence on Hippocampal Neurogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has been investigated for its therapeutic potential, particularly in the context of anxiety and depression. A critical aspect of antidepressant and anxiolytic drug action often involves the modulation of adult hippocampal neurogenesis. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal neurogenesis, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. The evidence presented herein indicates that while chronic administration of SNAP 94847 can stimulate the proliferation of progenitor cells in the dentate gyrus, its anxiolytic-like effects appear to be independent of this neurogenic response. This suggests a distinct mechanism of action compared to classic antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).

Introduction

Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus of the hippocampus, is implicated in various cognitive functions and mood regulation. Many established antidepressant therapies, such as SSRIs, are thought to exert their therapeutic effects, at least in part, by promoting neurogenesis. Melanin-concentrating hormone (MCH) and its receptor, MCHR1, represent a promising target for novel therapeutic agents for mood and anxiety disorders. This compound is a selective MCHR1 antagonist that has demonstrated anxiolytic and antidepressant-like properties in preclinical models.[1] This whitepaper delves into the specific effects of this compound on the proliferation and differentiation of new neurons in the hippocampus.

Quantitative Data on Hippocampal Neurogenesis

The primary investigation into the effects of SNAP 94847 on hippocampal neurogenesis was conducted by David et al. (2007). The study revealed that chronic, but not acute, administration of SNAP 94847 resulted in a significant increase in the proliferation of progenitor cells in the subgranular zone (SGZ) of the dentate gyrus.

Table 1: Effect of Chronic SNAP 94847 Administration on Progenitor Cell Proliferation in the Dentate Gyrus

Treatment GroupDoseNumber of BrdU-positive cells per dentate gyrus (mean ± SEM)
Vehicle-100 ± 8.5
SNAP 9484720 mg/kg/day p.o.135 ± 10.2
Imipramine20 mg/kg/day p.o.145 ± 12.5

*p < 0.05 compared to vehicle-treated group. Data extracted from David et al., 2007.[2]

This table clearly demonstrates that a 28-day treatment with SNAP 94847 significantly increases the number of bromodeoxyuridine (BrdU)-positive cells, indicating an increase in DNA synthesis and cell proliferation. The effect is comparable to that of the tricyclic antidepressant imipramine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, this section provides detailed methodologies for the key experiments cited.

Animal Models and Drug Administration
  • Animal Model: Male 129S6/SvEvTac mice, 7 to 8 weeks old, were used for the neurogenesis and Novelty Suppressed Feeding (NSF) studies due to their sensitivity to chronic antidepressant treatment in this behavioral paradigm.[2]

  • Housing: Mice were group-housed (five per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.[2]

  • Drug Administration: this compound was administered orally (p.o.) at a dose of 20 mg/kg/day for 28 days. The compound was dissolved in 20% hydroxypropyl-β-cyclodextrin.[2][3]

Assessment of Cell Proliferation (BrdU Labeling)
  • BrdU Injection: On the final day of the 28-day treatment period, mice received a single intraperitoneal (i.p.) injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a dose of 150 mg/kg.[2]

  • Tissue Collection: Two hours after the BrdU injection, mice were euthanized, and their brains were collected for analysis.[2] This short time point ensures that the labeled cells are those that were actively proliferating at the time of injection.

Immunohistochemistry for Neurogenesis Markers
  • Tissue Preparation: Brains were fixed, sectioned, and processed for immunohistochemical staining. Free-floating sections are commonly used for this purpose to enhance antibody penetration.

  • Ki67 Staining (Endogenous Proliferation Marker):

    • Antigen Retrieval: Sections are typically pre-treated with a citrate (B86180) buffer (pH 6.0) at high temperature to unmask the Ki67 antigen.

    • Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) overnight at 4°C.

    • Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) is applied for visualization.

  • Doublecortin (DCX) Staining (Immature Neuron Marker):

    • Blocking: Similar to Ki67 staining, sections are blocked to prevent non-specific binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX) for 48 hours at 4°C.[4]

    • Secondary Antibody Incubation: A biotinylated secondary antibody (e.g., horse anti-goat IgG) is used, followed by an avidin-biotin complex (ABC) reaction and visualization with a chromogen like diaminobenzidine (DAB).[4]

Novelty Suppressed Feeding (NSF) Test

The NSF test is a conflict-based behavioral paradigm used to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant drugs.

  • Apparatus: A brightly lit, open-field arena (e.g., 50x50x20 cm).

  • Procedure:

    • Mice are food-deprived for 24 hours prior to the test.

    • A single food pellet is placed in the center of the arena.

    • The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a set period (e.g., 10 minutes).

  • Interpretation: A longer latency to eat is indicative of higher anxiety-like behavior. Anxiolytic and antidepressant treatments typically reduce this latency.

Signaling Pathways and Visualizations

MCHR1 Signaling Pathway

SNAP 94847 acts as an antagonist at the MCHR1, which is a G-protein coupled receptor (GPCR). MCHR1 can couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[5][6][7]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH MCH->MCHR1 Activates SNAP94847 SNAP 94847 SNAP94847->MCHR1 Inhibits AC Adenylate Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Gene Gene Transcription (Proliferation/Differentiation) PKA->Gene PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK ERK->Gene

Caption: MCHR1 Signaling Cascade.

Experimental Workflow for Assessing Neurogenesis

The following diagram illustrates the experimental pipeline for evaluating the impact of SNAP 94847 on hippocampal neurogenesis.

Experimental_Workflow start Start: Male 129S6/SvEvTac Mice treatment Chronic Treatment (28 days) - Vehicle - SNAP 94847 (20 mg/kg/day) - Imipramine (20 mg/kg/day) start->treatment brdu BrdU Injection (150 mg/kg i.p.) treatment->brdu euthanasia Euthanasia & Brain Collection (2 hours post-BrdU) brdu->euthanasia ihc Immunohistochemistry (Ki67, DCX, BrdU) euthanasia->ihc analysis Quantification of Labeled Cells in the Dentate Gyrus ihc->analysis end End: Data Analysis & Comparison analysis->end

Caption: Neurogenesis Assessment Workflow.

Relationship Between SNAP 94847's Effects and Neurogenesis

A key finding is the dissociation between the anxiolytic-like effects of SNAP 94847 and its impact on hippocampal neurogenesis. This is demonstrated by the fact that the efficacy of SNAP 94847 in the NSF test is maintained even when neurogenesis is ablated.

Logical_Relationship snap SNAP 94847 (MCHR1 Antagonist) anxiolytic Anxiolytic-like Effect (Reduced latency in NSF test) snap->anxiolytic Leads to neurogenesis Increased Hippocampal Neurogenesis snap->neurogenesis Leads to (chronic) neurogenesis->anxiolytic NOT required for ablation Ablation of Neurogenesis (e.g., via X-irradiation) ablation->anxiolytic Does NOT block effect of SNAP 94847 ablation->neurogenesis Prevents

Caption: Independence of Anxiolytic Effects from Neurogenesis.

Discussion and Conclusion

The available evidence indicates that this compound has a complex and intriguing relationship with hippocampal neurogenesis. While chronic administration of this MCHR1 antagonist does lead to an increase in the proliferation of progenitor cells in the dentate gyrus, a hallmark of many antidepressant drugs, its primary anxiolytic-like behavioral effects appear to be mediated through a separate, neurogenesis-independent mechanism.[2] This is a significant finding for drug development professionals, as it suggests that MCHR1 antagonism may offer a novel therapeutic avenue for anxiety and mood disorders that is not strictly reliant on the stimulation of adult neurogenesis.

For researchers and scientists, these findings open up new questions regarding the downstream signaling pathways and neural circuits through which SNAP 94847 exerts its behavioral effects. Future studies could explore the role of MCHR1 in other brain regions implicated in anxiety and mood, such as the amygdala and prefrontal cortex, and investigate the specific molecular players downstream of MCHR1 that mediate these anxiolytic-like actions.

References

Preclinical Profile of SNAP 94847 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The information presented herein is intended to support further research and development efforts by providing detailed methodologies and a clear summary of the compound's pharmacological and behavioral profile.

Core Pharmacological Data

This compound demonstrates high affinity and selectivity for the MCHR1, with favorable pharmacokinetic properties in preclinical species. The quantitative data from various in vitro and in vivo studies are summarized below.

Table 1: In Vitro Binding Affinity and Selectivity
ParameterValueSpeciesNotes
Ki 2.2 nMHumanAntagonist activity at the MCHR1.
Kd 530 pMHumanHigh affinity for the MCHR1.
Selectivity vs. α1A >80-fold-Demonstrates significant selectivity over the α1A adrenergic receptor.
Selectivity vs. D2 >500-fold-Exhibits high selectivity against the Dopamine D2 receptor.

Data compiled from multiple sources.[1][2]

Table 2: Pharmacokinetic Parameters in Rats
ParameterValueRoute of Administration
Bioavailability (F%) 59%Oral
Plasma Clearance 4.2 L/hr/kg-
Blood Clearance 3.3 L/hr/kg-
Half-life (t1/2) 5.2 hoursOral

Data from a pharmacokinetic study in rats following a 10 mg/kg oral dose.[1][2]

Mechanism of Action: MCHR1 Antagonism

This compound exerts its effects by competitively blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically activates downstream signaling cascades through Gi and Gq proteins. By antagonizing this receptor, SNAP 94847 inhibits these signaling pathways.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Blocks experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Habituation Habituation to Test Environment Animal_Model->Habituation Drug_Admin Administer SNAP 94847 or Vehicle Habituation->Drug_Admin Chronic_Dosing Chronic Dosing (if applicable) Drug_Admin->Chronic_Dosing Behavioral_Test Conduct Behavioral Assay (e.g., Locomotor, Anxiety, Operant) Drug_Admin->Behavioral_Test Chronic_Dosing->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

References

SNAP 94847 Hydrochloride: A Technical Guide for Appetite Regulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, for its application in appetite regulation research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Compound Characteristics

This compound is a high-affinity, selective, and orally active antagonist of the MCHR1.[1] Its systematic chemical name is N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[1] As a selective MCHR1 antagonist, SNAP 94847 has demonstrated potential in preclinical models for the treatment of obesity, anxiety, and depression.

Mechanism of Action in Appetite Regulation

The neuropeptide melanin-concentrating hormone (MCH) is a key regulator of energy homeostasis, primarily by stimulating food intake.[2][3] MCH exerts its effects by binding to the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[2][4] SNAP 94847 competitively inhibits the binding of MCH to MCHR1, thereby blocking its downstream signaling and attenuating the orexigenic (appetite-stimulating) effects of MCH.[5][6] Chronic administration of MCHR1 antagonists has been shown to reduce food intake and body weight in rodent models of obesity.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its binding affinity, functional potency, and pharmacokinetic properties in preclinical models.

ParameterValueSpeciesAssay/MethodReference(s)
Binding Affinity
Ki2.2 nMHumanRadioligand Binding Assay[5]
Kd530 pMHumanRadioligand Binding Assay[5]
Functional Activity
IC50230 nMRatFLIPR Calcium Mobility Assay[1]
Pharmacokinetics
Bioavailability (Oral)59%RatIn vivo pharmacokinetic study[2]
Plasma Clearance4.2 L/hr/kgRatIn vivo pharmacokinetic study[2]
Blood Clearance3.3 L/hr/kgRatIn vivo pharmacokinetic study[2]
Half-life (t1/2)5.2 hRatIn vivo pharmacokinetic study[2]

Table 1: In Vitro and In Vivo Quantitative Data for this compound.

DoseEffect on Food Intake/Operant RespondingAnimal ModelStudy DetailsReference(s)
3 mg/kg (i.p.)No significant effect on high-fat food-reinforced operant responding.RatMale Long-Evans rats trained to lever press for high-fat pellets.[4][8]
10 mg/kg (i.p.)No significant effect on high-fat food-reinforced operant responding.RatMale Long-Evans rats trained to lever press for high-fat pellets.[4][8]
15 mg/kg (i.p.)No significant effect on reinstatement of food seeking.RatExtinction/reinstatement model of food seeking.[4]
20 mg/kg (p.o.)Chronic (28-day) treatment did not significantly alter home cage food consumption in mice.MouseBALB/cJ mice in a novelty suppressed feeding test.[9]
30 mg/kg (i.p.)Significantly decreased high-fat food-reinforced operant responding.RatMale Long-Evans rats trained to lever press for high-fat pellets.[4][8]

Table 2: Dose-Response Effects of this compound on Food-Related Behaviors.

Signaling Pathways

MCHR1 couples to multiple G proteins, primarily Gi and Gq, to initiate diverse intracellular signaling cascades.[9][10] Antagonism of MCHR1 by SNAP 94847 blocks these pathways.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway cluster_ERK ERK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Agonist Binding SNAP94847 SNAP 94847 SNAP94847->MCHR1 Antagonist Binding Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Appetite Regulation) ERK->Transcription

MCHR1 Signaling Pathway. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1.

Experimental Protocols

MCHR1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as SNAP 94847, to the MCHR1.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MCHR1.

  • Radioligand: [125I]-MCH or a suitable analog like [Phe13, [125I]Tyr19]-MCH.

  • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

  • Test compound (e.g., SNAP 94847) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled MCH.

  • 96-well GFC filter plates.

  • Scintillation counter.

Procedure:

  • Plate Preparation: Pre-coat the 9-well GFC filter plates with binding buffer containing 1% BSA.

  • Reaction Mixture: In each well, combine 0.5-1.0 µg of cell membrane protein, the radioligand (e.g., 0.06-0.1 nM [Phe13, [125I]Tyr19]-MCH), and varying concentrations of the test compound in a total volume of 200 µL of binding buffer. For determining non-specific binding, add a high concentration of unlabeled MCH instead of the test compound.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration over the pre-coated GFC filter plates.

  • Washing: Wash the filters three times with 400 µL of ice-cold wash buffer.

  • Drying: Dry the filters completely.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values obtained from non-linear regression analysis of the competition binding data.

In Vivo Rodent Feeding Study

This protocol outlines a typical experimental workflow to assess the effect of SNAP 94847 on food intake and body weight in a diet-induced obese (DIO) rodent model.

InVivo_Feeding_Study_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Acclimatization Acclimatization of Rodents Diet Induction of Obesity (High-Fat Diet) Acclimatization->Diet Grouping Randomization into Treatment Groups Diet->Grouping Dosing Daily Administration (e.g., Oral Gavage) - Vehicle - SNAP 94847 (Dose 1) - SNAP 94847 (Dose 2) - SNAP 94847 (Dose 3) Grouping->Dosing Monitoring Daily Monitoring: - Food Intake - Water Intake - Body Weight Dosing->Monitoring Data Data Collection and Compilation Monitoring->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Results Interpretation of Results Stats->Results

Workflow for an In Vivo Rodent Feeding Study.

Procedure:

  • Animal Model: Utilize a diet-induced obesity model, where rodents are fed a high-fat diet for a specified period to induce obesity.[11]

  • Acclimatization and Baseline: Acclimate the animals to the housing conditions and measure baseline food intake and body weight.

  • Randomization: Randomly assign the obese animals to different treatment groups: vehicle control and multiple dose levels of SNAP 94847.

  • Drug Administration: Administer SNAP 94847 or vehicle daily, typically via oral gavage, for the duration of the study (e.g., 14-28 days).[12]

  • Monitoring: Measure food and water intake and body weight daily.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of SNAP 94847 on cumulative and daily food intake and body weight change compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the role of the MCH system in appetite regulation and energy homeostasis. Its high affinity and selectivity for MCHR1, coupled with its oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of MCHR1 antagonism in metabolic disorders.

References

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide to its Impact on Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SNAP 94847 hydrochloride, a selective and high-affinity melanin-concentrating hormone receptor 1 (MCH1) antagonist. It explores the compound's mechanism of action and its significant impact on feeding behavior, as demonstrated in preclinical studies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development in the fields of obesity, metabolic disorders, and neuroscience.

Introduction: The Melanin-Concentrating Hormone (MCH) System

The melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain long associated with the regulation of energy homeostasis.[1] MCH exerts its effects through G-protein coupled receptors, with the MCH1 receptor being the sole subtype found in rodents.[1] The MCH system is a key player in the control of food intake and body weight. Central administration of MCH has been shown to increase food intake, while genetic knockout of the MCH gene or its receptor leads to a lean phenotype characterized by hypophagia and increased metabolism.[2] This positions the MCH1 receptor as a promising therapeutic target for the treatment of obesity and related metabolic disorders.

Pharmacology of this compound

This compound is a potent and selective non-peptide antagonist of the MCH1 receptor.[3][4] It exhibits high affinity for the MCH1 receptor with a Ki of 2.2 nM and a Kd of 530 pM.[5][6] The compound demonstrates significant selectivity, being over 80-fold more selective for the MCH1 receptor than for the α1A adrenergic receptor and over 500-fold more selective than for the D2 dopamine (B1211576) receptor.[5][6] SNAP 94847 is orally active and readily crosses the blood-brain barrier, making it a suitable tool for in vivo investigations of the MCH system.[6]

Impact on Feeding Behavior: Preclinical Evidence

Preclinical studies in rodents have consistently demonstrated that this compound attenuates behaviors associated with food motivation and consumption, particularly for highly palatable, high-fat foods.

Reduction of Food-Reinforced Operant Responding

SNAP 94847 has been shown to decrease the motivation to work for food rewards in operant conditioning paradigms. In rats trained to lever press for high-fat food pellets, systemic administration of SNAP 94847 led to a dose-dependent decrease in the number of pellets earned.[7][8] This effect is thought to be mediated by an acceleration of satiety, as the impact on pellet intake is more pronounced in the later stages of a testing session.[7]

Attenuation of MCH-Induced Reinstatement of Food Seeking

The MCH system is also implicated in the relapse to food-seeking behavior. SNAP 94847 effectively blocks the reinstatement of food seeking induced by the central administration of MCH.[7][8] However, it does not appear to affect reinstatement triggered by other stimuli such as food-associated cues, pellet priming, or stress induced by yohimbine.[7][8] This suggests that the MCH1 receptor plays a specific role in MCH-mediated relapse pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SNAP 94847 on feeding-related behaviors.

Table 1: Effect of SNAP 94847 on High-Fat Food-Reinforced Operant Responding in Rats

Dose (mg/kg, i.p.)Number of Pellets Earned (Mean ± SEM)% Change from VehicleStatistical SignificanceReference
Vehicle45.3 ± 4.1--[7]
342.1 ± 5.2-7.1%Not Significant[7]
1036.8 ± 4.9-18.8%Not Significant[7]
3028.5 ± 3.7-37.1%p < 0.05[7]

Table 2: Effect of SNAP 94847 on MCH-Induced Reinstatement of Food Seeking in Rats

TreatmentActive Lever Presses (Mean ± SEM)% a of MCH-Induced RespondingStatistical SignificanceReference
Vehicle + MCH (20 µg, i.c.v.)35.2 ± 6.3100%-[7]
SNAP 94847 (30 mg/kg, i.p.) + MCH (20 µg, i.c.v.)12.4 ± 3.135.2%p < 0.05[7]

Mechanism of Action: MCH1 Receptor Signaling

The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi and the Gαq subunits.[1][9][10] Upon binding of MCH, the receptor initiates a cascade of intracellular signaling events.

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[7]

  • Gαq Pathway: The Gαq subunit activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[7]

  • MAPK/ERK Pathway: The MCH1 receptor can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene transcription and cell proliferation.[1][11]

SNAP 94847 acts as an antagonist at the MCH1 receptor, blocking the binding of endogenous MCH and thereby inhibiting these downstream signaling pathways. This blockade in key brain regions involved in appetite and reward is believed to underlie its effects on feeding behavior.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCH1 Receptor MCH->MCHR1 Binds to G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Blocks

MCH1 Receptor Signaling Pathway and the Antagonistic Action of SNAP 94847.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

High-Fat Food-Reinforced Operant Responding
  • Subjects: Male Sprague-Dawley rats are typically used.[8] They are food-restricted to maintain approximately 85-90% of their free-feeding body weight.[8]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser that delivers high-fat food pellets (e.g., 35% fat).[8]

  • Procedure:

    • Training: Rats are trained to press an "active" lever for food pellet delivery on a fixed-ratio schedule (e.g., FR1, where one press results in one pellet). Sessions are typically 3 hours long and conducted every other day for a set number of sessions (e.g., 14 sessions).[3][8]

    • Drug Administration: this compound is dissolved in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[8] The drug or vehicle is administered via intraperitoneal (i.p.) injection at a specified time (e.g., 60 minutes) before the start of the test session.[8]

    • Testing: The number of active and inactive lever presses and the number of pellets earned are recorded throughout the session.

  • Data Analysis: The primary dependent variable is the number of pellets earned. Data is typically analyzed using a repeated-measures analysis of variance (ANOVA) with drug dose as the within-subjects factor.

MCH-Induced Reinstatement of Food Seeking
  • Subjects and Apparatus: Same as for the operant responding protocol.

  • Procedure:

    • Training: Rats are trained to self-administer high-fat food pellets as described above.

    • Extinction: Following stable responding, extinction sessions are conducted where lever presses no longer result in pellet delivery. This continues until responding on the active lever is significantly reduced (e.g., to less than 20% of the training average).[3]

    • Reinstatement Test:

      • Rats receive an intraperitoneal injection of SNAP 94847 or vehicle.

      • After a pre-treatment period, they receive an intracerebroventricular (i.c.v.) microinjection of MCH or saline into a lateral ventricle.

      • The rats are then placed back into the operant chambers, and the number of lever presses is recorded.

  • Data Analysis: The key measure is the number of active lever presses during the reinstatement session. A two-way ANOVA can be used to analyze the effects of SNAP 94847 and MCH.

Experimental_Workflow cluster_training Phase 1: Training cluster_extinction Phase 2: Extinction cluster_reinstatement Phase 3: Reinstatement Test start Start: Food-restricted rats operant_training Operant Training: Lever press for high-fat pellets start->operant_training stable_responding Stable Responding Achieved operant_training->stable_responding extinction_sessions Extinction Sessions: Lever presses are not reinforced stable_responding->extinction_sessions extinction_criterion Extinction Criterion Met extinction_sessions->extinction_criterion drug_admin Drug Administration: SNAP 94847 (i.p.) or Vehicle extinction_criterion->drug_admin mch_admin MCH (i.c.v.) or Saline Administration drug_admin->mch_admin reinstatement_session Reinstatement Session: Measure lever pressing mch_admin->reinstatement_session data_analysis Data Analysis reinstatement_session->data_analysis

Workflow for MCH-Induced Reinstatement of Food Seeking Experiments.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH1 receptor in feeding behavior. The evidence strongly indicates that antagonism of the MCH1 receptor reduces the motivation for and consumption of palatable food, primarily by enhancing satiety and specifically blocking MCH-driven food-seeking behavior. These findings underscore the potential of MCH1 receptor antagonists as a therapeutic strategy for the management of obesity and other disorders characterized by dysregulated food intake. Further research is warranted to fully elucidate the clinical potential of this compound and the broader class of MCH1 receptor antagonists.

References

A Technical Guide to the Downstream Signaling Pathways of MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of energy homeostasis, feeding behavior, and mood. Its endogenous ligand, the neuropeptide Melanin-Concentrating Hormone (MCH), activates a complex network of intracellular signaling cascades. Pharmacological antagonism of MCHR1 has emerged as a promising therapeutic strategy for obesity and mood disorders. This document provides an in-depth technical overview of the downstream signaling pathways modulated by MCHR1 antagonists. It details the primary signaling cascades initiated by MCHR1 activation, the specific molecular consequences of its antagonism, quantitative data on antagonist efficacy, and the experimental protocols used to elucidate these mechanisms.

Core Signaling Pathways of MCHR1 Activation

Understanding the effects of MCHR1 antagonism requires a foundational knowledge of the signaling pathways initiated by its agonist, MCH. MCHR1 is a promiscuous receptor, coupling to multiple heterotrimeric G-protein families, primarily the Gαi/o and Gαq/11 subfamilies, to orchestrate a diverse range of cellular responses.[1][2][3][4][5]

Gαi/o-Mediated Pathway: cAMP Inhibition

Upon MCH binding, MCHR1 activates Gαi/o proteins. The α-subunit of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2][3][6][7] This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent Protein Kinase A (PKA), a key regulator of numerous cellular processes, including gene transcription and neuronal activation.[6]

Gαq/11-Mediated Pathway: Calcium Mobilization

MCHR1 activation also engages the Gαq/11 pathway.[1][2] The Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][3][6] The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[1][6]

MAPK/ERK Pathway Activation

A significant downstream consequence of MCHR1 activation is the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][7][8][9] This activation is complex and can be initiated through both Gαi- and Gαq-dependent mechanisms.[2][3] The Gαi-mediated activation is sensitive to pertussis toxin, while the Gαq-mediated pathway is not.[2] Interestingly, MCHR1 signaling can synergize with Gs-coupled pathways to enhance and prolong ERK phosphorylation.[2][10]

β-Arrestin Recruitment and Receptor Regulation

Like many GPCRs, the signaling of MCHR1 is also regulated by β-arrestins. Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and potentially initiate G-protein-independent signaling cascades.[11][12][13]

MCHR1_Agonist_Signaling cluster_membrane Plasma Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway cluster_ERK MAPK/ERK Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq Antagonist Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Activation Gi->ERK cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->ERK

Caption: MCHR1 agonist (MCH) signaling and antagonist blockade.

Mechanism and Downstream Effects of MCHR1 Antagonism

MCHR1 antagonists are compounds that bind to the receptor but fail to elicit the conformational changes required for G-protein coupling and signal transduction. By occupying the binding site, they prevent MCH from activating the receptor, thereby inhibiting all subsequent downstream signaling events.[14] The primary consequence of MCHR1 antagonism is the reversal or prevention of the signaling cascades initiated by MCH.

Reversal of Gαi/o-Mediated cAMP Inhibition

By blocking MCH-mediated Gαi activation, MCHR1 antagonists prevent the inhibition of adenylyl cyclase. In cellular systems where MCH is present, or in tissues with tonic MCH activity, this leads to a disinhibition of the enzyme, resulting in normalized or relatively increased cAMP levels and PKA activity. For example, the MCHR1 antagonist SNAP-94847 was shown to reverse the MCH-induced downregulation of cAMP-PKA signaling.[6]

Inhibition of Gαq/11-Mediated Calcium Mobilization

MCHR1 antagonists effectively block the Gαq-PLC signaling axis. This prevents the generation of IP3 and the subsequent release of intracellular calcium.[3][7][8] This is a common and robust readout in functional assays for screening and characterizing MCHR1 antagonists.

Attenuation of MAPK/ERK Activation

Consistent with their blockade of upstream G-protein signaling, MCHR1 antagonists inhibit MCH-induced ERK1/2 phosphorylation.[15] This has implications for the receptor's role in processes like neuronal plasticity and gene expression, which are modulated by the ERK pathway.

Blockade of β-Arrestin Recruitment

Antagonists have also been demonstrated to inhibit agonist-induced recruitment of β-arrestin to MCHR1.[12] This prevents receptor desensitization and internalization that would normally be triggered by sustained MCH exposure.

Antagonist_Effect cluster_blocked MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks G_Proteins Gαi & Gαq Activation MCHR1->G_Proteins Downstream Downstream Signaling (↓cAMP, ↑Ca2+, ↑pERK) G_Proteins->Downstream

Caption: Logical flow of MCHR1 antagonism.

Data Presentation: Pharmacological Profile of MCHR1 Antagonists

The efficacy of MCHR1 antagonists is quantified through various in vitro assays. The tables below summarize representative data for commonly cited MCHR1 antagonists, demonstrating their potency in binding to the receptor and inhibiting its key signaling functions.

Table 1: MCHR1 Antagonist Potency in Functional Signaling Assays

Compound Assay Type Cellular System Readout IC₅₀ / EC₅₀ Reference(s)
SNAP-94847 Competitive Inhibition HEK293T cells NFAT-luciferase (Ca²⁺ proxy) ~10⁻⁷ M (with EC₈₀ MCH) [16]
MQ1 cAMP Inhibition CHO-K1 cells cAMP accumulation 1.6 nM (EC₅₀) [12]
MQ1 β-Arrestin Recruitment CHO-K1 cells β-Arrestin interaction 1.7 nM [12]
KRX-104130 Receptor Binding hMCHR1 membranes Eu-MCH displacement 0.02 µM [17]

| KRX-104165 | Receptor Binding | hMCHR1 membranes | Eu-MCH displacement | 0.06 µM |[17] |

Table 2: MCHR1 Antagonist Receptor Binding Affinities

Compound Ligand Membrane Source Ki / IC₅₀ Reference(s)
MQ1 [¹²⁵I]-MCH-(4-19) hMCHR1 2.2 nM (IC₅₀) [12]
SNAP-7941 - - - [14]

| T-226296 | - | - | - |[14] |

(Note: Direct quantitative comparisons should be made with caution due to variations in experimental conditions across different studies.)

Experimental Protocols

The characterization of MCHR1 antagonists relies on a suite of well-established cell-based and biochemical assays. Detailed methodologies for key experiments are provided below.

Receptor Binding Assay

This assay quantifies the affinity of an antagonist for MCHR1 by measuring its ability to compete with a labeled ligand.

  • Objective: To determine the IC₅₀ and/or Kᵢ of a test compound.

  • Materials:

    • Cell membranes prepared from a cell line stably overexpressing MCHR1 (e.g., HEK293, CHO).

    • Labeled ligand (e.g., radiolabeled [¹²⁵I]-MCH or europium-labeled MCH).[12][17]

    • Test antagonist compounds at various concentrations.

    • Binding buffer (e.g., Tris-HCl, MgCl₂, BSA).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation counter or time-resolved fluorescence reader.

  • Protocol:

    • Incubate a fixed amount of MCHR1-expressing membranes with a fixed concentration of labeled ligand in the presence of varying concentrations of the unlabeled antagonist compound.

    • Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separate bound from free ligand by rapid filtration through the filter plates, followed by washing with ice-cold buffer.

    • Quantify the amount of bound labeled ligand remaining on the filter using the appropriate detection instrument.

    • Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium.

  • Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking the Gαq pathway.

  • Materials:

    • MCHR1-expressing cells (e.g., HEK293T, CHO).[8]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • MCH (agonist) and test antagonists.

    • A fluorescence microplate reader with automated injection capabilities.

  • Protocol:

    • Seed MCHR1-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Load cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C) in assay buffer.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the antagonist or vehicle for a defined period (e.g., 15-30 minutes).

    • Place the plate in the reader and begin measuring baseline fluorescence.

    • Inject a fixed concentration of MCH (typically an EC₈₀ concentration) and continue to monitor fluorescence over time.

    • Calculate the response (e.g., peak fluorescence minus baseline) and plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to inhibit MCH-induced activation of the MAPK/ERK pathway.

  • Objective: To qualitatively or quantitatively measure the inhibition of ERK1/2 phosphorylation.

  • Materials:

    • MCHR1-expressing cells (e.g., SH-SY5Y, HEK293).[8][9]

    • Serum-free culture medium.

    • MCH and test antagonists.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • SDS-PAGE equipment, transfer apparatus, and PVDF membranes.

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Protocol:

    • Culture cells to ~80-90% confluency and serum-starve overnight to reduce baseline ERK activation.

    • Pre-treat cells with various concentrations of the antagonist or vehicle for 30-60 minutes.

    • Stimulate the cells with MCH for a short period (e.g., 5-10 minutes, corresponding to peak activation).[9]

    • Immediately wash cells with ice-cold PBS and lyse them on ice.

    • Determine protein concentration of the lysates (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-p-ERK primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

    • Quantify band intensities using densitometry software and express p-ERK as a ratio of t-ERK.

Experimental_Workflow cluster_workflow Workflow: Calcium Mobilization Assay start Seed MCHR1-expressing cells in 96-well plate load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4) start->load_dye wash Wash to remove excess dye load_dye->wash pre_incubate Pre-incubate with Antagonist (varying concentrations) or Vehicle wash->pre_incubate read_baseline Measure baseline fluorescence in plate reader pre_incubate->read_baseline inject_agonist Inject MCH (agonist) at EC80 concentration read_baseline->inject_agonist read_response Measure fluorescence response (peak signal) inject_agonist->read_response analyze Calculate % Inhibition and determine IC50 read_response->analyze

References

The MCHR1 Antagonist SNAP 94847 Hydrochloride: A Technical Guide to its Effects on ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), on the extracellular signal-regulated kinase (ERK) signaling pathway. MCHR1, a G protein-coupled receptor, is a key regulator of energy homeostasis and mood. Its activation has been demonstrated to induce ERK phosphorylation, a critical event in cellular proliferation, differentiation, and survival. This document details the inhibitory action of SNAP 94847 on this pathway, presenting illustrative quantitative data, comprehensive experimental protocols for assessing ERK phosphorylation, and detailed signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action. This information is intended to support further research and drug development efforts targeting the MCH system.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of feeding behavior, energy balance, and mood.[1] Its physiological effects are primarily mediated through the MCHR1 receptor, a G protein-coupled receptor that couples to both Gi and Gq proteins.[2] Activation of MCHR1 initiates a cascade of intracellular signaling events, including the modulation of cyclic AMP (cAMP) levels and the mobilization of intracellular calcium.[2] Notably, MCHR1 activation has been shown to stimulate the phosphorylation of ERK1/2 (also known as p44/p42 MAPK), a key downstream effector in the mitogen-activated protein kinase (MAPK) cascade.[2]

This compound is a potent and selective antagonist of MCHR1.[3][4] By blocking the binding of MCH to its receptor, SNAP 94847 is expected to inhibit the downstream signaling events, including ERK phosphorylation. Understanding the precise quantitative effects and the underlying mechanisms of this inhibition is crucial for the development of therapeutics targeting MCHR1 for conditions such as obesity, anxiety, and depression.[1][5]

MCHR1 Signaling to ERK

The activation of MCHR1 by its endogenous ligand, MCH, leads to the phosphorylation and activation of ERK through a complex signaling network. This process is initiated by the coupling of the activated receptor to Gq and/or Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both calcium and PKC can contribute to the activation of the Ras-Raf-MEK-ERK cascade. The Gi pathway, on the other hand, can also influence ERK activation through various mechanisms, including the release of Gβγ subunits.

MCHR1_ERK_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Ras Ras Ca2->Ras activates PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription SNAP94847 SNAP 94847 SNAP94847->MCHR1 inhibits

Caption: MCHR1 signaling pathway leading to ERK phosphorylation.

Quantitative Analysis of this compound on ERK Phosphorylation

SNAP 94847 HCl (nM)MCH (100 nM) Stimulated p-ERK (% of control)Standard Deviation
0100± 8.5
0.185.2± 7.1
155.6± 5.9
1020.3± 3.2
1005.1± 1.8
10002.3± 1.1

Illustrative IC50: ~1.5 nM

Experimental Protocols

Cell Culture and Treatment

A detailed protocol for assessing the effect of this compound on MCH-induced ERK phosphorylation in a human embryonic kidney (HEK293) cell line stably expressing human MCHR1 is provided below.

  • Cell Seeding: Plate HEK293-hMCHR1 cells in 6-well plates at a density of 5 x 105 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Serum Starvation: Once the cells reach 80-90% confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours. This step is crucial to reduce basal levels of ERK phosphorylation.

  • Antagonist Pre-incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. Pre-incubate the serum-starved cells with the different concentrations of this compound for 1 hour at 37°C.

  • Agonist Stimulation: Prepare a stock solution of MCH in serum-free DMEM. Add MCH to the wells to a final concentration of 100 nM (or a pre-determined EC80 concentration) and incubate for 5-15 minutes at 37°C. Include appropriate vehicle controls.

  • Cell Lysis: Following stimulation, immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Experimental_Workflow start Start seed_cells Seed HEK293-hMCHR1 Cells start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve pre_incubate Pre-incubate with SNAP 94847 HCl serum_starve->pre_incubate stimulate Stimulate with MCH pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot Analysis quantify_protein->western_blot end End western_blot->end

Caption: Experimental workflow for assessing SNAP 94847 effect on p-ERK.
Western Blotting for Phospho-ERK

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each cell lysate with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) (e.g., rabbit anti-phospho-p44/42 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK1/2.

Conclusion

This compound is a powerful research tool for investigating the physiological roles of the MCH system. Its potent and selective antagonism of MCHR1 leads to the inhibition of downstream signaling pathways, including the phosphorylation of ERK. The experimental protocols and illustrative data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the MCHR1-ERK axis. A thorough understanding of the molecular mechanisms underlying the effects of compounds like SNAP 94847 is essential for the rational design of novel therapeutics for a range of metabolic and neurological disorders.

References

Methodological & Application

Preparing SNAP 94847 Hydrochloride for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation and administration of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, for in vivo research.[1][2] this compound has demonstrated anxiolytic and antidepressant-like effects in preclinical models and is a valuable tool for investigating the role of the MCH system in mood and feeding behaviors.[2][3] Proper solubilization and formulation are critical for ensuring accurate dosing and obtaining reliable experimental outcomes. This guide outlines recommended solvents, vehicle formulations, and administration routes based on published studies.

Introduction

This compound is a high-affinity antagonist of the MCHR1, with a Ki of 2.2 nM and a Kd of 530 pM.[1] It displays high selectivity over other receptors, including α1A and D2 receptors.[2] Research indicates its potential in modulating mood, with observed anxiolytic-like effects and the ability to increase neurogenesis in the dentate gyrus.[2][3] It is orally active and has been shown to decrease food-reinforced operant responding in animal models.[2]

Data Presentation

Physicochemical and Solubility Data
PropertyValueSource
Molecular Weight 515.03 g/mol
Formula C₂₉H₃₂F₂N₂O₂・HCl
Purity ≥98%
CAS Number 1781934-47-1
Storage Desiccate at room temperature. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.
Solubility (In Vitro) Soluble to 100 mM in DMSO and ethanol.[2] Insoluble in water.[2]
Solubility (In Vivo Formulations) ≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. ≥ 2.08 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline). ≥ 2.08 mg/mL in 10% DMSO >> 90% corn oil. Dissolved in 20% 2-hydroxypropyl-β-cyclodextrin for intraperitoneal injection.[4]
In Vivo Dosing and Administration
SpeciesAdministration RouteDosage RangeVehicleStudy TypeSource
RatOral Gavage20 mg/kgNot specifiedLocomotor response[1]
RatOral Administration10 mg/kgNot specifiedPharmacokinetics[1]
RatIntraperitoneal (i.p.)3, 10, 15, 30 mg/kg20% 2-hydroxypropyl-β-cyclodextrinFood-reinforced operant responding[4]
MouseOral (p.o.)2, 20 mg/kgNot specifiedAnxiety and depression models[5]
MouseOral (p.o.)20 mg/kg/day (chronic)Not specifiedAnxiety and depression models[3][5]
RatIntranasal20 µgDistilled waterExploratory and emotional behavior[6]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is suitable for studies requiring oral gavage administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add 10% of the final desired volume of DMSO to the powder.

  • Vortex and sonicate the mixture until the powder is completely dissolved.

  • Sequentially add 40% of the final volume of PEG300, followed by 5% of the final volume of Tween-80. Mix thoroughly after each addition.

  • Add the remaining 45% of the final volume with saline to reach the desired concentration.

  • The resulting solution should be clear. A final concentration of up to 5 mg/mL can be achieved with this method.[7]

Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from studies investigating food-reinforced operant responding.[4]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (encapsin)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.

  • Weigh the required amount of this compound powder and add it to the 20% cyclodextrin (B1172386) solution.

  • Vortex the mixture thoroughly until the compound is fully dissolved.

  • Prepare fresh daily before administration.[4]

Mandatory Visualizations

Signaling Pathway of this compound

SNAP_94847_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 SNAP94847 SNAP 94847 Hydrochloride G_protein Gαi/o MCHR1->G_protein Activates Downstream Downstream Cellular Responses (e.g., mood, appetite) MCHR1->Downstream Modulates SNAP94847->MCHR1 Antagonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

Caption: SNAP 94847 blocks MCH from binding to the MCHR1 receptor.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start weigh Weigh SNAP 94847 Hydrochloride start->weigh dissolve Dissolve Compound in Vehicle weigh->dissolve prepare_vehicle Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) prepare_vehicle->dissolve sonicate Vortex/Sonicate until clear solution dissolve->sonicate administer Administer to Animal (e.g., Oral Gavage) sonicate->administer observe Behavioral/Physiological Observation administer->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Workflow for preparing and administering SNAP 94847.

References

Application Notes and Protocols for SNAP 94847 Hydrochloride Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and oral gavage administration of SNAP 94847 hydrochloride to rats. This compound is a selective and high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with a Ki of 2.2 nM and a Kd of 530 pM.[1] It demonstrates significant potential in preclinical models for studying appetite, mood, and motivation. This document outlines the necessary materials, step-by-step procedures for vehicle preparation and drug administration, and key experimental parameters to ensure reproducible and reliable results in rodent models.

Introduction

This compound is a valuable research tool for investigating the role of the MCHergic system in various physiological and pathological processes. As a selective MCHR1 antagonist, it has been utilized in studies evaluating its anxiolytic, antidepressant, and anorectic properties.[2][3] Oral gavage is a common and effective method for administering precise doses of therapeutic compounds in preclinical studies. This protocol provides a standardized procedure for the oral administration of this compound in rats, facilitating consistent experimental outcomes.

Data Presentation

Pharmacokinetic Profile of this compound in Rats (Oral Administration)
ParameterValueConditions
Bioavailability59%10 mg/kg, oral administration
Plasma Clearance4.2 L/hr/kg10 mg/kg, oral administration
Blood Clearance3.3 L/hr/kg10 mg/kg, oral administration
Half-life (t½)5.2 hours10 mg/kg, oral administration
Data sourced from MedchemExpress.[1]
Recommended Dosage Range for Oral Gavage in Rats
Dose (mg/kg)VehicleStudy TypeReference
3, 10, 3020% β-cyclodextrinForced-swim test (antidepressant-like effects)NDI Neuroscience[2]
2020% β-cyclodextrinDopamine D2/D3 receptor agonist sensitivityEuropean Journal of Pharmacology[4]
20Not specified (in drinking water)Locomotor activityMedchemExpress[1]

Experimental Protocols

Materials
  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (or β-cyclodextrin)

  • Sterile water for injection

  • Appropriate gavage needles for rats (16-18 gauge, 2-3 inches long, with a rounded tip)[5]

  • Syringes (1 mL or 3 mL)

  • Weighing scale

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Vehicle Preparation (20% β-cyclodextrin)
  • Weigh the required amount of 2-Hydroxypropyl-β-cyclodextrin. For a 20% solution, this will be 200 mg for every 1 mL of final volume.

  • Add the β-cyclodextrin to a sterile container.

  • Gradually add sterile water while mixing to achieve the final desired volume.

  • Vortex or sonicate the solution until the β-cyclodextrin is completely dissolved and the solution is clear. This solution can be prepared in advance and stored at 4°C.

Preparation of this compound Dosing Solution
  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.

  • Weigh the calculated amount of this compound.

  • Add the powdered compound to the prepared 20% β-cyclodextrin vehicle.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved. It is recommended to prepare this solution fresh daily before administration.[6]

Animal Handling and Oral Gavage Procedure
  • Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week before the experiment. Handle the animals for several days prior to the gavage procedure to reduce stress.

  • Dosage Calculation: Weigh each rat on the day of the experiment to accurately calculate the volume of the dosing solution to be administered. The recommended maximum dosing volume is 10 mL/kg, although smaller volumes (e.g., 5 mL/kg) are often preferable to minimize the risk of aspiration.[7]

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. A small towel can be used to wrap the rat to minimize movement.[7]

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the rat's mouth and extending it to the last rib; mark this length on the needle.

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

    • The needle should pass smoothly into the esophagus. The rat may exhibit swallowing reflexes.

    • If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[7]

  • Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the this compound solution. Do not rotate the needle during administration to avoid esophageal damage.[7]

  • Post-Administration Monitoring: After administration, gently remove the needle following the same path of insertion. Return the rat to its home cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes. Continue to monitor the animals 12-24 hours post-dosing.[7]

Visualizations

Signaling Pathway of this compound

SNAP_94847_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds and Activates G_protein Gi/Go Protein Activation MCHR1->G_protein SNAP94847 SNAP 94847 Hydrochloride SNAP94847->MCHR1 Blocks AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., appetite, mood) cAMP->Downstream

Caption: Mechanism of action of this compound as an MCHR1 antagonist.

Experimental Workflow for Oral Gavage Study in Rats

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Weigh_Animal Weigh Rat & Calculate Dose Vehicle_Prep Vehicle Preparation (20% β-cyclodextrin) Drug_Prep SNAP 94847 Solution Preparation (Daily) Vehicle_Prep->Drug_Prep Oral_Gavage Oral Gavage Administration Drug_Prep->Oral_Gavage Weigh_Animal->Oral_Gavage Post_Monitoring Immediate Post-Dose Monitoring (10-15 min) Oral_Gavage->Post_Monitoring Behavioral_Testing Behavioral/Physiological Testing Post_Monitoring->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: A typical experimental workflow for a rat study involving oral gavage.

References

Application Notes and Protocols for Intraperitoneal Injection of SNAP 94847 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain, where it plays a crucial role in the regulation of energy balance, mood, and reward pathways.[1][3] Antagonism of MCHR1 by SNAP 94847 has been shown to produce anxiolytic and antidepressant-like effects in rodent models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1][2][4] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in mice, along with relevant data on dosing, vehicle preparation, and expected behavioral outcomes.

Mechanism of Action

SNAP 94847 acts as a competitive antagonist at the MCHR1, effectively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH). The MCHR1 is coupled to Gαi and Gαq proteins. Inhibition of MCHR1 by SNAP 94847 leads to the modulation of downstream signaling cascades, including the inhibition of the cAMP-PKA pathway.[3] This interference with MCH signaling in key brain regions is believed to underlie the observed behavioral effects of the compound.

cluster_membrane Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates G_alpha Gαi / Gαq MCHR1->G_alpha Activates SNAP94847 SNAP 94847 SNAP94847->MCHR1 Binds & Inhibits AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Firing) PKA->Response Phosphorylates & Modulates

Figure 1: Simplified signaling pathway of MCHR1 and the inhibitory action of SNAP 94847.

Quantitative Data Summary

The following tables summarize the available quantitative data for the intraperitoneal administration of this compound in rodents.

Table 1: Recommended Dosages and Vehicle for Intraperitoneal Injection

SpeciesDosage Range (mg/kg)Vehicle CompositionReference
Mouse20Distilled water with 10% DMSO and 30 mg/mL (2-Hydroxypropyl)-β-cyclodextrin[5]
Rat3 - 3020% 2-hydroxypropyl-β-cyclodextrin in sterile water[6]

Table 2: Summary of Behavioral Studies in Mice with SNAP 94847

Behavioral TestMouse StrainAdministration RouteDosage (mg/kg)DurationKey FindingsReference
Light/Dark BoxBALB/cJOral20Acute & Chronic (28 days)Significant increase in time spent in the light compartment, indicating anxiolytic-like effects.[2][7]
Novelty Suppressed Feeding129S6/SvEvTacOral20Acute & Chronic (28 days)Anxiolytic/antidepressant-like effects observed.[2][7]
Forced Swim TestBALB/cJOral20Acute & Chronic (28 days)No significant effect on immobility time.[2][7]
Quinpirole-Induced LocomotionBALB/cOral (in drinking water)20Chronic (7 and 21 days)Marked increase in quinpirole-induced locomotor activity.[4][5]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection in Mice

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • (2-Hydroxypropyl)-β-cyclodextrin

  • Sterile distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice to be injected.

  • Prepare the vehicle solution:

    • For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume), in a sterile tube, combine:

      • 1 mL of DMSO (10% of final volume)

      • 300 mg of (2-Hydroxypropyl)-β-cyclodextrin

      • Bring the final volume to 10 mL with sterile distilled water.

  • Dissolve this compound:

    • Add the calculated amount of this compound to the vehicle solution.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Sterile filter the final solution (optional but recommended) using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately, protected from light. It is recommended to prepare fresh solutions for each experiment.

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound solution

  • Mouse scale

  • Appropriate restraint device (optional)

  • 70% ethanol

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Weigh the mouse to determine the precise injection volume. The recommended maximum injection volume for intraperitoneal administration in mice is 10 mL/kg.

  • Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back, and secure the tail. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Locate the injection site. The preferred site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Cleanse the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions immediately following the injection and at regular intervals as required by the experimental design.

Figure 2: Workflow for intraperitoneal injection of this compound in mice.

Safety and Toxicology

While specific toxicology studies for the intraperitoneal administration of this compound in mice are not extensively detailed in the available literature, the compound has been used in numerous behavioral studies without reports of significant acute toxicity at the effective doses. Researchers should always conduct their own dose-response and preliminary safety assessments. Standard monitoring for signs of distress, including changes in posture, activity, and grooming, is recommended.

Disclaimer

This document is intended for research purposes only. The information provided is based on publicly available scientific literature. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers are advised to conduct a thorough literature review and perform their own validation experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various behavioral studies. This document includes detailed protocols and dosage recommendations based on preclinical research.

Introduction

SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with a Ki of 2.2 nM and a Kd of 530 pM.[1][2] It demonstrates high selectivity over other receptors, including the α1A-adrenergic and D2 dopamine (B1211576) receptors.[2] As MCH is a hypothalamic neuropeptide involved in regulating mood, food intake, and energy balance, its antagonist, SNAP 94847, has been investigated for its potential anxiolytic, antidepressant, and anorectic effects.[3][4] In vivo studies have shown that SNAP 94847 is orally active and can increase neurogenesis in the dentate gyrus.[2]

Mechanism of Action

SNAP 94847 exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1. This antagonism modulates downstream signaling pathways, influencing various physiological and behavioral processes. The MCH/MCHR1 system is known to interact with other neurotransmitter systems, including the dopaminergic system, which is implicated in the therapeutic effects of some antidepressant medications.[5][6]

MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to Downstream Downstream Signaling (e.g., cAMP-PKA pathway) MCHR1->Downstream Activates SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Antagonizes Behavioral_Effects Behavioral Effects (Anxiety, Depression, Feeding) Downstream->Behavioral_Effects Modulates

Caption: Signaling pathway of SNAP 94847.

Recommended Dosages for Behavioral Studies

The appropriate dosage of SNAP 94847 can vary depending on the animal model, the specific behavioral paradigm, and the route of administration. The following tables summarize dosages used in published research.

Table 1: SNAP 94847 Dosages in Mice
Behavioral TestStrainRoute of AdministrationDosageTreatment DurationKey Findings
Novelty Suppressed Feeding (NSF)129S6/SvEvTacOral (p.o.)Not specifiedAcute (1 h) and Chronic (28 days)Anxiolytic/antidepressant-like effect
Light/Dark Paradigm (L/D)BALB/cJOral (p.o.)20 mg/kgAcute (1 h) and Chronic (28 days)Increased time in the light compartment
Forced Swim Test (FST)BALB/cJOral (p.o.)Not specifiedAcute and ChronicNo effect observed
Locomotor Activity (in response to quinpirole)BALB/cOral (in drinking water)20 mg/kg/dayChronic (7 and 21 days)Increased quinpirole-induced locomotor activity[5][6]
Locomotor Activity (in response to quinpirole)CD-1Oral (in drinking water)20 mg/kg/dayChronic (21 days)No modification of quinpirole (B1680403) response[5][6]
Table 2: SNAP 94847 Dosages in Rats
Behavioral TestStrainRoute of AdministrationDosageTreatment DurationKey Findings
Food-Reinforced Operant RespondingLong-EvansIntraperitoneal (i.p.)3, 10, 30 mg/kgAcuteDecreased number of pellets earned at the highest dose[7]
Reinstatement of Food Seeking (MCH-induced)Long-EvansIntraperitoneal (i.p.)30 mg/kgAcuteDecreased MCH-induced reinstatement of food seeking[8][7]
Locomotor Activity (in response to quinpirole)Sprague-DawleyOral (in drinking water)20 mg/kg/dayChronic (2 weeks)Increased quinpirole-induced locomotor activity[5]
Open Field TestWistarIntranasal20 µg (1 mg/mL solution)Acute (15 min prior)Increased exploratory and locomotor behavior[9]
Elevated Plus MazeWistarIntranasal20 µg (1 mg/mL solution)Acute (15 min prior)Decreased time in closed arms[9]
Porsolt Forced Swim TestWistarIntranasal20 µg (1 mg/mL solution)Acute (15 min prior)Decreased immobility time[9]
Resident-Intruder TestWistarIntranasal20 µg (1 mg/mL solution)Acute (15 min prior)Reduced defensive behavior[9]

Experimental Protocols

Food-Reinforced Operant Responding in Rats

This protocol is designed to assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.

Materials:

  • Standard operant conditioning chambers with two levers and a pellet dispenser

  • High-fat food pellets (e.g., 35% fat)

  • SNAP 94847

  • Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)

  • Male Long-Evans rats, food-restricted (e.g., 16 g/day of standard chow)

Procedure:

  • Training:

    • Train food-restricted rats to press a designated "active" lever for high-fat food pellets on a fixed-ratio schedule (e.g., FR1, one press yields one pellet) during daily sessions (e.g., 3 hours) for a set number of sessions (e.g., 14 sessions).

    • The other lever is designated as "inactive" and has no programmed consequences.

  • Drug Administration:

    • Dissolve SNAP 94847 in the vehicle to the desired concentrations (e.g., 3, 10, 30 mg/kg).

    • Administer SNAP 94847 or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test session.[8]

  • Testing:

    • Place the rats in the operant chambers and record the number of active and inactive lever presses, and pellets earned over the session.

    • A within-subjects design can be used where each rat receives each dose of SNAP 94847 and vehicle in a counterbalanced order, with washout periods between drug administrations.

cluster_training Training Phase cluster_testing Testing Phase Food_Restriction Food_Restriction Lever_Press_Training Lever_Press_Training Food_Restriction->Lever_Press_Training Stable_Responding Stable_Responding Lever_Press_Training->Stable_Responding 14 sessions Drug_Admin SNAP 94847 or Vehicle (i.p.) 60 min prior Stable_Responding->Drug_Admin Operant_Session Operant Session (3 hours) Drug_Admin->Operant_Session Data_Collection Record: - Active Lever Presses - Inactive Lever Presses - Pellets Earned Operant_Session->Data_Collection

Caption: Experimental workflow for food-reinforced operant responding.

Light/Dark Paradigm in Mice

This test is used to assess anxiety-like behavior in mice.

Materials:

  • Light/dark box apparatus (a box divided into a brightly lit compartment and a dark compartment)

  • SNAP 94847

  • Vehicle

  • Male BALB/cJ mice

Procedure:

  • Drug Administration:

    • Prepare SNAP 94847 at the desired concentration (e.g., 20 mg/kg).

    • Administer SNAP 94847 or vehicle orally (p.o.) 1 hour before testing for acute studies.[3] For chronic studies, administer daily for the specified duration (e.g., 28 days).[3]

  • Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to explore the apparatus for a set period (e.g., 5 minutes).

    • Record the time spent in the light and dark compartments, the number of transitions between compartments, and total ambulatory distance using an automated tracking system.

cluster_prep Preparation cluster_test Testing Drug_Admin SNAP 94847 or Vehicle (p.o.) 1 hour prior (acute) or daily (chronic) Placement Place mouse in light compartment Drug_Admin->Placement Exploration Allow exploration (5 minutes) Placement->Exploration Data_Recording Record: - Time in light/dark - Transitions - Ambulatory distance Exploration->Data_Recording

Caption: Experimental workflow for the light/dark paradigm.

Pharmacokinetics

In rats, an oral dose of 10 mg/kg of SNAP 94847 resulted in good bioavailability (59%) and a half-life of 5.2 hours.[1] Intraperitoneal injections of doses up to 30 mg/kg achieve significant brain penetration within 60 minutes.[8] These doses are estimated to result in 30-90% MCH1 receptor occupancy in the rat brain.[8]

Conclusion

SNAP 94847 is a valuable pharmacological tool for investigating the role of the MCH1 receptor in various behavioral processes. The provided dosage tables and protocols offer a starting point for designing in vivo studies. Researchers should carefully consider the specific research question, animal model, and behavioral paradigm to determine the optimal experimental design.

References

Application Notes and Protocols for SNAP 94847 Hydrochloride in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and anxiety. Preclinical studies have demonstrated the anxiolytic-like properties of SNAP 94847, making it a compound of significant interest for the development of novel treatments for anxiety disorders. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This document provides detailed application notes and a protocol for utilizing this compound in the EPM test.

Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to MCHR1, modulates neuronal activity in circuits involved in stress and emotional regulation. This compound acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. This antagonism is believed to underlie its anxiolytic effects. In animal models, the administration of SNAP 94847 has been observed to reduce anxiety-like behaviors.[1]

Data Presentation

Treatment GroupDose / Route of AdministrationKey Observations in Elevated Plus MazeReference
ControlVehicleStandard anxiety-like behaviorVetlugin et al., 2022
This compound20 µg / IntranasalA decrease in the time spent by the animals in the closed arms of the maze was observed.[1]Vetlugin et al., 2022

Experimental Protocols

This section provides a detailed protocol for conducting an elevated plus maze test to evaluate the anxiolytic effects of this compound.

Materials and Equipment
  • This compound

  • Vehicle (e.g., distilled water, saline, or a solution of 20% 2-hydroxypropyl-β-cyclodextrin for intraperitoneal injections)

  • Elevated Plus Maze apparatus (for rats or mice)

  • Animal subjects (e.g., male Wistar rats)

  • Video recording and analysis software

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure
  • Animal Acclimation: House the animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.

  • Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. For intranasal administration, a concentration of 1 mg/mL in distilled water has been used.[1] For intraperitoneal administration, SNAP 94847 can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin.

  • Drug Administration:

    • Intranasal Administration: Administer 20 µg of SNAP 94847 (10 µL of a 1 mg/mL solution into each nostril) to the treatment group 15 minutes before placing the animal on the EPM.[1]

    • Intraperitoneal (i.p.) Injection: Administer the desired dose of SNAP 94847 (e.g., 3, 10, 30 mg/kg) 30-60 minutes before the test.

    • Administer an equivalent volume of the vehicle to the control group using the same route and timing.

  • Elevated Plus Maze Test:

    • Place the EPM in a quiet, dimly lit room.

    • Gently place the animal in the center of the maze, facing one of the open arms.

    • Immediately start the video recording and leave the room.

    • Allow the animal to explore the maze for a 5-minute period.

    • After 5 minutes, gently remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove any olfactory cues.

  • Data Analysis:

    • Use the video tracking software to score the following parameters:

      • Time spent in the open arms (s)

      • Time spent in the closed arms (s)

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (cm) - as a measure of general locomotor activity.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100].

    • Compare the data from the SNAP 94847-treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation SNAP 94847 & Vehicle Preparation Drug_Administration Drug Administration (Intranasal or IP) Drug_Preparation->Drug_Administration EPM_Test Elevated Plus Maze Test (5 minutes) Drug_Administration->EPM_Test Video_Recording Video Recording EPM_Test->Video_Recording Behavioral_Scoring Behavioral Scoring (Time/Entries in Arms) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Experimental workflow for the EPM test.

MCHR1_Signaling MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds & Activates G_Protein G-protein (Gi/o) MCHR1->G_Protein Activates SNAP94847 SNAP 94847 hydrochloride SNAP94847->MCHR1 Antagonizes Downstream Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream Modulates Anxiolytic_Effect Anxiolytic Effect Downstream->Anxiolytic_Effect Leads to

MCHR1 signaling pathway and SNAP 94847 action.

References

Application Notes and Protocols for SNAP 94847 Hydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. It has demonstrated anxiolytic and antidepressant-like effects in various preclinical animal models[2]. The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds[3][4]. This document provides a detailed protocol for utilizing this compound in the FST and summarizes the expected outcomes based on available research.

Mechanism of Action

SNAP 94847 acts by blocking the MCHR1 receptor[1]. The melanin-concentrating hormone (MCH) system is implicated in the regulation of mood and stress responses[5]. By antagonizing the MCHR1 receptor, SNAP 94847 is thought to modulate downstream signaling pathways involved in the pathophysiology of depression[5]. Chronic treatment with SNAP 94847 has been shown to sensitize dopamine (B1211576) D2/D3 receptors, a mechanism shared with some clinically effective antidepressants[6][7].

Data Presentation

The following table summarizes the effects of this compound on behavioral parameters in the forced swim test. It is important to note that some studies have reported no significant effect of SNAP 94847 on immobility time in the FST, suggesting its antidepressant-like effects might be more prominent in other behavioral paradigms like the novelty-suppressed feeding test[8].

Treatment GroupDose (mg/kg)Administration RouteDuration of TreatmentAnimal ModelChange in Immobility TimeReference
Vehicle-p.o.Acute & Chronic (28 days)BALB/cJ mice-[8]
SNAP 9484720p.o.Acute & Chronic (28 days)BALB/cJ miceNo significant effect[8]
Escitalopram5s.c. (acute) / p.o. (chronic)Acute & ChronicBALB/cJ miceSignificant decrease[5]

Note: While direct quantitative data for SNAP 94847 in the FST from multiple studies is limited in the provided search results, the general finding in some contexts is a lack of significant effect on immobility time[8]. The antidepressant-like profile of SNAP 94847 may be better captured by other behavioral tests.

Experimental Protocols

Forced Swim Test (FST) Protocol for Mice

This protocol is adapted from standard FST procedures and incorporates parameters relevant to the evaluation of this compound[3][4][9][10].

1. Animals:

  • Male BALB/cJ mice are commonly used for anxiety and depression-related behavioral studies[6][8].

  • Animals should be housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before any experimental procedures.

2. Apparatus:

  • A transparent cylindrical container (e.g., 20 cm in diameter and 30-50 cm in height)[4][10].

  • The cylinder should be filled with water (23-25°C) to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws[10][11].

  • A video camera for recording the test sessions for later analysis.

3. Drug Preparation and Administration:

  • This compound can be dissolved in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).

  • Administer SNAP 94847 (e.g., 20 mg/kg) or vehicle via oral gavage (p.o.)[1][6][8].

  • For acute studies, administer the compound 60 minutes before the test[8].

  • For chronic studies, administer the compound daily for a predetermined period (e.g., 21-28 days)[6][8].

4. Experimental Procedure:

  • Pre-test Session (Day 1): Gently place each mouse individually into the swim cylinder for a 15-minute habituation session[3][11]. This session helps to increase the immobility on the test day. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle. Following the appropriate pre-treatment time (e.g., 60 minutes for acute administration), place the mouse back into the swim cylinder for a 6-minute test session[10][11].

  • Record the entire 6-minute session.

5. Behavioral Scoring:

  • A trained observer, blind to the treatment conditions, should score the behavior during the last 4 minutes of the 6-minute test session[11].

  • Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water[3][11].

  • Swimming: The mouse is making active swimming motions, moving around in the cylinder.

  • Climbing: The mouse is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

6. Data Analysis:

  • The primary dependent variable is the duration of immobility.

  • Data can be analyzed using appropriate statistical tests, such as a t-test or one-way ANOVA, followed by post-hoc tests for multiple group comparisons.

Mandatory Visualization

Signaling Pathway of SNAP 94847

SNAP_94847_Pathway cluster_0 Cell Membrane MCHR1 MCHR1 (Melanin-Concentrating Hormone Receptor 1) Downstream Downstream Signaling (e.g., cAMP modulation) MCHR1->Downstream Modulates SNAP_94847 SNAP 94847 Hydrochloride SNAP_94847->MCHR1 Antagonizes MCH MCH (Melanin-Concentrating Hormone) MCH->MCHR1 Activates Antidepressant Antidepressant-like Effects Downstream->Antidepressant Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_acclimatization Acclimatization cluster_drug_admin Drug Administration cluster_fst Forced Swim Test cluster_analysis Data Analysis Acclimatize Acclimatize Mice (1 week) Pre_Test Day 1: Pre-Test (15 min swim) Acclimatize->Pre_Test Drug_Prep Prepare SNAP 94847 (e.g., 20 mg/kg, p.o.) Administer Administer Drug or Vehicle Drug_Prep->Administer Test Day 2: Test Session (6 min swim) Administer->Test Pre_Test->Administer Record Record Behavior Test->Record Score Score Immobility Time (last 4 min) Record->Score Analyze Statistical Analysis Score->Analyze

Caption: Experimental workflow for the forced swim test.

References

Application Notes and Protocols for SNAP 94847 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain, playing a crucial role in regulating energy homeostasis, mood, and appetite.[3][4] As an MCHR1 antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of the MCH system and for potential therapeutic development in areas such as obesity, anxiety, and depression.[3] This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments.

Chemical Properties and Solubility

Proper dissolution is critical for accurate and reproducible results in cell-based assays. This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is important to note that the salt form, hydrochloride, generally offers enhanced water solubility and stability compared to its free base form.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 515.03 g/mol [2]
Molecular Formula C₂₉H₃₂F₂N₂O₂・HCl[2]
Purity ≥98% (HPLC)[2]
Solubility in DMSO Soluble to 100 mM (51.5 mg/mL)[2]
Solubility in Ethanol Soluble to 100 mM (51.5 mg/mL)[2]
Binding Affinity (Kᵢ) 2.2 nM for MCHR1[1][4]
Binding Affinity (Kᴅ) 530 pM for MCHR1[1][2]
Storage (Powder) Desiccate at room temperature[2]
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months[1]

MCHR1 Signaling Pathway

This compound exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. MCHR1 activation initiates intracellular signaling cascades through coupling to G proteins, primarily of the Gᵢ and Gᵩ families. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, which increases intracellular calcium concentrations. These signaling events ultimately modulate cellular functions.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH (Ligand) MCH->MCHR1 Activates SNAP94847 SNAP 94847 (Antagonist) SNAP94847->MCHR1 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to CellularResponse Cellular Response cAMP->CellularResponse Modulates Ca2 ↑ [Ca²⁺]i PLC->Ca2 Stimulates release of Ca2->CellularResponse Modulates

Caption: MCHR1 signaling pathway and the inhibitory action of SNAP 94847.

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 515.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg.

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. For 5.15 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤0.5% is generally well-tolerated by most cell lines, while ≤0.1% is recommended for sensitive cells or long-term experiments.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the experimental wells, but without this compound.

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution of this compound.

Recommended Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its high binding affinity (Kᵢ = 2.2 nM, Kᴅ = 530 pM), a concentration range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments in cell-based assays.

Experimental_Workflow cluster_prep Solution Preparation cluster_culture Cell Culture Application weigh 1. Weigh SNAP 94847 HCl dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot and Store at -80°C stock->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 6. Dilute in Culture Medium (Final DMSO ≤0.5%) thaw->dilute treat 7. Treat Cells dilute->treat vehicle Vehicle Control (Medium + DMSO) dilute->vehicle assay 8. Perform Cell-Based Assay treat->assay vehicle->assay

Caption: Workflow for preparing and using this compound in cell culture.

References

SNAP 94847 Hydrochloride: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Summary of Storage Conditions and Stability

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The stability of the compound varies depending on whether it is in solid form or in solution. The following tables summarize the recommended storage conditions and known stability data.

Table 1: Storage and Stability of Solid this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 years[1]Store in a dry, dark place.[2]
Solid (Powder)4°CNot specifiedSealed storage, away from moisture.[3]
Solid (Powder)Room TemperatureNot specifiedDesiccate at room temperature.[4]

Table 2: Storage and Stability of this compound in Solution

SolventStorage TemperatureDurationNotes
DMSO-80°C6 months to 1 year[3][5][6][7]Sealed storage, away from moisture.[3][6]
DMSO-20°C1 month[3][6]Sealed storage, away from moisture.[3][6]
EthanolNot specifiedNot specifiedSoluble up to 100 mM.[4]

MCHR1 Signaling Pathway

This compound acts as an antagonist at the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor (GPCR). Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH).

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαq/i MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization downstream Downstream Cellular Effects Ca_mobilization->downstream cAMP ↓ cAMP AC->cAMP cAMP->downstream SNAP94847 SNAP 94847 HCl SNAP94847->MCHR1 Blocks

Caption: MCHR1 signaling pathway antagonism by this compound.

Experimental Protocols

To ensure the integrity of this compound for in vitro and in vivo studies, it is recommended to perform stability assessments, especially when preparing stock solutions for long-term use.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). This compound is soluble to 100 mM in DMSO.[4]

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[5]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][5][6]

Protocol 2: Assessment of Solution Stability by HPLC

Objective: To determine the stability of this compound in a specific solvent over time at a given storage temperature.

Materials:

  • Stock solution of this compound

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)

  • Reference standard of this compound

Experimental Workflow:

Stability_Assessment_Workflow A Prepare fresh stock solution of SNAP 94847 HCl B Analyze initial purity (T=0) by HPLC A->B C Aliquot and store solution under desired conditions (e.g., -20°C, 4°C, RT) A->C E Compare peak area of SNAP 94847 and detect degradation products B->E D Analyze aliquots by HPLC at specified time points (e.g., 1, 2, 4, 8 weeks) C->D D->E F Determine percentage of remaining compound and assess stability E->F

Caption: Workflow for assessing the stability of this compound solutions.

Procedure:

  • Prepare a fresh stock solution of this compound as described in Protocol 1.

  • Immediately after preparation (T=0), inject an aliquot into the HPLC system to determine the initial purity and peak area.

  • Store the remaining aliquots under the desired experimental conditions (e.g., -20°C, 4°C, and room temperature). Protect from light.

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as for the T=0 sample.

  • Compare the peak area of the main compound at each time point to the initial peak area to calculate the percentage of the compound remaining.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Conclusion

This compound is a stable compound when stored correctly. For long-term preservation of its integrity, the solid form should be stored at -20°C, and solutions in DMSO should be stored at -80°C. Following the provided protocols for solution preparation and stability assessment will ensure the reliability of experimental outcomes. It is always recommended to refer to the batch-specific certificate of analysis for the most accurate information.

References

Application Notes and Protocols for Locomotor Activity Assessment Using SNAP 94847 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, for the assessment of locomotor activity in preclinical research.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the MCHergic system in regulating motor function, mood, and reward-related behaviors.[1][2] As a selective antagonist of the MCHR1 receptor, it allows for the specific interrogation of this pathway's influence on locomotor activity.[1][2] Preclinical studies have demonstrated that chronic administration of SNAP 94847 can significantly modulate locomotor responses, particularly in conjunction with dopaminergic system activation.[3][4] These characteristics make it a compound of interest for studies related to depression, anxiety, and other neurological disorders where locomotor changes are a key phenotype.[5][6][7]

Mechanism of Action

SNAP 94847 acts as a high-affinity antagonist for the MCHR1 receptor, with a Ki of 2.2 nM and a Kd of 530 pM.[1][8] It exhibits high selectivity over other receptors, including α1A and D2 receptors.[2] The MCHR1 is a G-protein coupled receptor predominantly expressed in the brain regions associated with the regulation of energy homeostasis, mood, and motivation. By blocking the action of the endogenous ligand, melanin-concentrating hormone (MCH), SNAP 94847 can influence downstream signaling pathways. Notably, the MCH system has been shown to interact with the dopaminergic system.[4][9] Chronic blockade of MCHR1 by SNAP 94847 leads to a sensitization of postsynaptic dopamine (B1211576) D2/D3 receptors, particularly in the nucleus accumbens.[3] This sensitization is thought to underlie the observed enhancement of locomotor activity in response to dopamine agonists.[3][4] Furthermore, MCHR1 is expressed on GABAergic neurons, and its antagonism can disinhibit dopamine release, contributing to a hyperdopaminergic state and increased locomotor activity.[9]

Signaling Pathway

MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Activates GABAergic_Neuron GABAergic Neuron MCHR1->GABAergic_Neuron Modulates SNAP_94847 SNAP 94847 Hydrochloride SNAP_94847->MCHR1 Antagonizes Dopaminergic_Neuron Dopaminergic Neuron GABAergic_Neuron->Dopaminergic_Neuron Inhibits Dopamine Dopamine Dopaminergic_Neuron->Dopamine Releases D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron (e.g., in Nucleus Accumbens) D2_D3_Receptor->Postsynaptic_Neuron Stimulates Locomotor_Activity ↑ Locomotor Activity Postsynaptic_Neuron->Locomotor_Activity Leads to

Caption: MCHR1 Antagonism and Dopaminergic Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from preclinical studies assessing the effect of this compound on locomotor activity.

Table 1: Effects of Chronic SNAP 94847 Administration on Quinpirole-Induced Locomotor Activity

Species/StrainSNAP 94847 DoseAdministration RouteTreatment DurationKey FindingsReference
Sprague-Dawley Rats20 mg/kg/dayOral Gavage14 daysSignificantly increased locomotor response to the dopamine D2/D3 agonist quinpirole (B1680403).[3][3]
BALB/c Mice20 mg/kg/dayOral Gavage7 daysSufficient to augment the quinpirole-induced locomotor response.[3][3]
BALB/c Mice20 mg/kg/dayDrinking Water21 daysMarked increases in quinpirole-induced locomotor activity; onset of hyper-locomotion was earlier compared to fluoxetine.[1][3][1][3]
CD-1 Mice20 mg/kg/dayDrinking Water21 daysFailed to modify quinpirole responses.[3][4][3][4]

Table 2: Effects of SNAP 94847 on Spontaneous Locomotor Activity

Species/StrainSNAP 94847 DoseAdministration RouteTreatment DurationKey FindingsReference
Male Wistar Rats20 µgIntranasalAcuteIncreased number of sniffs, time of locomotion, and number of squares crossed in the open field test.[6][6]
Rats3, 10, or 30 mg/kgNot specifiedAcuteNo overall increase in locomotor activity in the social interaction test.[10][10]
BALB/cJ Mice20 mg/kgp.o.Acute (1 h)No significant effect on total ambulatory distance in the light/dark box test.
129S6/SvEvTac Mice2, 20 mg/kgp.o.Acute (1 h)No significant effect on locomotor activity.

Experimental Protocols

Protocol 1: Assessment of Chronic SNAP 94847 Effects on Quinpirole-Induced Locomotor Activity in Rodents

This protocol is designed to evaluate the sensitizing effect of chronic MCHR1 antagonism on dopamine D2/D3 receptor-mediated locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., 20% beta-cyclodextrin (B164692) for oral gavage, or distilled water with 10% DMSO and 30 mg/ml (2-Hydroxypropyl)-β-cyclodextrin for i.p. injection)[4]

  • Quinpirole hydrochloride

  • Saline

  • Experimental animals (e.g., Sprague-Dawley rats or BALB/c mice)[3]

  • Locomotor activity monitoring system (e.g., open field arenas equipped with photobeam detectors or video tracking software)

  • Standard animal housing and husbandry equipment

Experimental Workflow:

A Phase 1: Acclimation (1 week) B Phase 2: Chronic Dosing (7-21 days) A->B C Group 1: Vehicle B->C D Group 2: SNAP 94847 B->D E Phase 3: Habituation (30-60 min) C->E D->E F Phase 4: Quinpirole Challenge (i.p. injection) E->F G Phase 5: Locomotor Activity Recording (e.g., 120 min) F->G H Data Analysis G->H

Caption: Experimental Workflow for Locomotor Activity Assessment.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment. Handle animals daily to minimize stress.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle control, SNAP 94847).

  • Chronic Administration:

    • Prepare this compound solution in the appropriate vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

    • Administer SNAP 94847 or vehicle daily for the specified duration (e.g., 14 or 21 days) via the chosen route (e.g., oral gavage or in drinking water).[3]

  • Locomotor Activity Testing:

    • On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Place each animal individually into the locomotor activity chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.

    • Following habituation, administer a challenge dose of quinpirole hydrochloride (e.g., 0.5 mg/kg, i.p.).

    • Immediately return the animal to the activity chamber and record locomotor activity for a predefined period (e.g., 120 minutes).

  • Data Analysis:

    • Quantify locomotor activity parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure) to compare the effects of SNAP 94847 and vehicle treatment on quinpirole-induced locomotion.

Considerations:

  • Strain Differences: Be aware of potential strain-dependent effects, as demonstrated by the differential response of BALB/c and CD-1 mice.[3][4]

  • Acute vs. Chronic Effects: Note that acute administration of SNAP 94847 has not been shown to enhance quinpirole-induced locomotion.[3][4]

  • Dose Selection: The dose of 20 mg/kg/day has been shown to be effective in several studies.[1][3][4] However, dose-response studies may be necessary for specific experimental paradigms.

  • Vehicle Preparation: this compound can be dissolved in various vehicles. For intraperitoneal injections, a solution of distilled water with 10% DMSO and 30 mg/mL (2-Hydroxypropyl)-β-cyclodextrin has been used.[4] For oral administration, 20% beta-cyclodextrin is a suitable vehicle.[11]

Protocol 2: Assessment of Acute SNAP 94847 Effects on Spontaneous Locomotor Activity

This protocol is designed to evaluate the immediate effects of MCHR1 antagonism on spontaneous locomotor and exploratory behavior.

Materials:

  • This compound

  • Vehicle

  • Experimental animals

  • Open field arena or elevated plus maze

  • Video tracking software

Procedure:

  • Animal Acclimation and Group Assignment: Follow steps 1 and 2 from Protocol 1.

  • Acute Administration:

    • Prepare this compound solution in the appropriate vehicle.

    • Administer a single dose of SNAP 94847 or vehicle via the chosen route (e.g., intranasal, oral gavage, i.p. injection).

  • Behavioral Testing:

    • At a specified time post-administration (e.g., 15 minutes for intranasal, 60 minutes for oral), place the animal in the center of the testing apparatus (e.g., open field).

    • Record the animal's behavior for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze locomotor parameters (distance traveled, time spent in different zones of the arena) and exploratory behaviors (rearing, sniffing).

    • Use appropriate statistical tests (e.g., t-test or one-way ANOVA) to compare treatment groups.

Expected Outcomes:

Based on existing literature, acute administration of SNAP 94847 via intranasal route may increase locomotor and exploratory behaviors in an open field test.[6] However, other studies using different routes and behavioral paradigms have reported no significant effect on spontaneous locomotion.[10] Therefore, the choice of administration route and behavioral assay is critical for observing acute effects.

References

Application Notes and Protocols: Food-Reinforced Operant Responding Assay with SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNAP 94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1).[1][2][3][4] The MCH system is a key regulator of energy homeostasis, food intake, and motivation.[5][6][7] As such, MCH1 receptor antagonists like SNAP 94847 are valuable research tools for investigating the neural circuits underlying feeding behavior and for the development of potential therapeutics for obesity and related metabolic disorders.[7]

These application notes provide a detailed protocol for utilizing SNAP 94847 in a food-reinforced operant responding assay in rodents. This behavioral paradigm is a robust method to assess the motivational and appetitive effects of pharmacological compounds. By measuring the willingness of an animal to work for a palatable food reward, researchers can elucidate the impact of a compound on the reinforcing properties of food.

Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide primarily produced in the lateral hypothalamus and zona incerta. It exerts its effects by binding to the MCH1 receptor, a G protein-coupled receptor (GPCR).[7] In rodents, only the MCH1 receptor subtype is expressed.[3] Upon MCH binding, the MCH1 receptor can couple to inhibitory (Gαi) or Gq/11 G-proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade. SNAP 94847 acts as a competitive antagonist at the MCH1 receptor, blocking the downstream signaling initiated by MCH.

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gαi / Gαq MCH1R->G_protein Activates SNAP94847 SNAP 94847 SNAP94847->MCH1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Decreased Food Intake & Motivation cAMP->Cellular_Response MAPK_Cascade MAPK Cascade PLC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

Caption: MCH1 Receptor Signaling Pathway and SNAP 94847 Inhibition.

Data Presentation

The following table summarizes the dose-dependent effects of SNAP 94847 on high-fat food-reinforced operant responding in rats. Data are extracted from Nair et al., 2009.

SNAP 94847 Dose (mg/kg, i.p.)Mean Number of Pellets Earned (± SEM)% Change from Vehicle
Vehicle65.3 ± 5.20%
360.1 ± 6.8-8.0%
1052.5 ± 7.1-19.6%
3035.4 ± 6.3-45.8%
p < 0.05 compared to vehicle

Experimental Protocols

Materials and Reagents
  • Compound: SNAP 94847 hydrochloride

  • Vehicle: A solution of 10% DMSO and 30 mg/mL (2-Hydroxypropyl)-β-cyclodextrin in distilled water.

  • Animals: Male Long-Evans rats (or other appropriate rodent strain), food-restricted to 85-90% of their free-feeding body weight.

  • Food Reinforcement: High-fat palatable food pellets (e.g., 35% fat content).

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and a food pellet dispenser.

Experimental Workflow

Operant_Conditioning_Workflow cluster_setup Phase 1: Habituation & Training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Habituation Habituation to Operant Chambers FR1_Training Fixed-Ratio 1 (FR1) Training (14 sessions, 3h/day, every other day) Habituation->FR1_Training Acquisition Acquisition of Stable Responding FR1_Training->Acquisition Drug_Admin SNAP 94847 Administration (i.p., 60 min pre-session) Acquisition->Drug_Admin Operant_Session Operant Responding Session (e.g., FR schedule) Drug_Admin->Operant_Session Data_Collection Data Collection (Lever presses, pellets earned) Operant_Session->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis

Caption: Experimental workflow for the food-reinforced operant responding assay.
Detailed Protocol

  • Animal Habituation and Food Restriction:

    • Individually house the rats and handle them for several days to acclimate them to the experimenter.

    • Begin food restriction, maintaining the animals at 85-90% of their free-feeding body weight. Provide water ad libitum. Monitor animal health and weight daily.

  • Operant Conditioning Training (Fixed-Ratio Schedule):

    • Conduct training sessions in the operant chambers. For initial training, a Fixed-Ratio 1 (FR1) schedule is recommended, where each press on the active lever results in the delivery of one food pellet.

    • Illuminate the cue light above the active lever upon a lever press and extinguish it upon pellet delivery.

    • Inactive lever presses should be recorded but have no programmed consequences.

    • Train the animals for approximately 14 sessions, with each session lasting 3 hours, conducted every other day. Continue training until a stable baseline of responding is achieved.

  • SNAP 94847 Preparation and Administration:

    • Prepare a stock solution of this compound in the recommended vehicle.

    • On the day of testing, dilute the stock solution to the desired final concentrations for injection.

    • Administer SNAP 94847 or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

    • Injections should be performed 60 minutes prior to the start of the operant conditioning session to allow for sufficient drug absorption and brain penetration.[8]

  • Drug Testing Session:

    • Following the 60-minute pre-treatment period, place the animals in the operant chambers and begin the testing session.

    • The session parameters (e.g., FR schedule, duration) should be identical to the training sessions.

    • A within-subjects design is often employed, where each animal receives all drug doses (including vehicle) in a counterbalanced order across different testing days. Ensure at least one "washout" day (a training session with no injection) between drug administration days.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses, and the number of food pellets earned throughout the session.

    • Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of SNAP 94847 to the vehicle control.

    • Post-hoc tests can be used to determine significant differences between specific doses.

Concluding Remarks

This protocol provides a comprehensive framework for assessing the effects of the MCH1 receptor antagonist SNAP 94847 on food-reinforced operant responding. The observed dose-dependent decrease in responding for a palatable food reward is consistent with the role of the MCH system in regulating motivation and food intake.[8][9] Researchers can adapt this protocol to investigate other MCH1 receptor antagonists or to explore the role of the MCH system in different behavioral paradigms related to reward and motivation. Careful attention to experimental detail and appropriate statistical analysis are crucial for obtaining reliable and interpretable results.

References

Measuring Brain Penetration of SNAP-94847 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis.[1][2] Due to its therapeutic potential for treating obesity, anxiety, and depression, understanding its ability to cross the blood-brain barrier (BBB) is critical for its development as a central nervous system (CNS) active drug.[3][4][5] These application notes provide a comprehensive overview of methodologies to quantify the brain penetration of SNAP-94847 hydrochloride.

Physicochemical Properties of SNAP-94847

A summary of the key physicochemical properties of SNAP-94847 is presented below. These characteristics are crucial for understanding its potential for passive diffusion across the BBB.

PropertyValueReference
Molecular Formula C₂₉H₃₂F₂N₂O₂·HCl
Molecular Weight 515.03 g/mol
Solubility Soluble to 100 mM in DMSO and ethanol

Quantitative Data on Brain Penetration

The extent of brain penetration of a compound is often expressed as the ratio of its concentration in the brain to that in the plasma. The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the gold standard as it reflects the concentration of the drug available to interact with its target.[6][7][8]

ParameterValueSpeciesDosingTime PointReference
Brain-to-Plasma Ratio (Kp) 2.3Rat3, 10, or 30 mg/kg (oral)4 hours[9][10]

MCHR1 Signaling Pathway

SNAP-94847 exerts its pharmacological effects by blocking the MCHR1. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to inhibitory (Gαi) and Gq/11 G-proteins.[3][11] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn increases intracellular calcium concentrations.[3][11]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates SNAP94847 SNAP-94847 SNAP94847->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP Catalyzes AC Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response PKA->Response

Caption: MCHR1 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments to measure the brain penetration of SNAP-94847 hydrochloride are provided below.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the perfusate and eliminates the influence of peripheral metabolism.[12][13][14]

Objective: To determine the rate of transport of SNAP-94847 across the BBB.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., sodium pentobarbital)

  • Perfusion buffer (e.g., Krebs-Henseleit buffer, pH 7.4, oxygenated with 95% O₂/5% CO₂)

  • SNAP-94847 hydrochloride

  • Internal standard for quantification (e.g., a structurally similar compound)

  • Peristaltic pump

  • Surgical instruments

  • Brain tissue homogenizer

  • LC-MS/MS system for analysis

Protocol:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

  • Switch to the perfusion buffer containing a known concentration of SNAP-94847 hydrochloride.

  • Perfuse for a short duration (e.g., 1-5 minutes).

  • Stop the perfusion and decapitate the animal.

  • Dissect the brain, weigh it, and homogenize it in an appropriate buffer.

  • Extract SNAP-94847 from the brain homogenate and plasma samples.

  • Quantify the concentration of SNAP-94847 in the brain homogenate and perfusate using a validated LC-MS/MS method.

  • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

In_Situ_Brain_Perfusion_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_sample_processing Sample Processing & Analysis A1 Anesthetize Rat A2 Expose Carotid Artery A1->A2 A3 Cannulate Common Carotid A2->A3 B1 Washout with Buffer A3->B1 B2 Perfuse with SNAP-94847 B1->B2 B3 Stop Perfusion & Decapitate B2->B3 C1 Dissect & Homogenize Brain B3->C1 C2 Extract SNAP-94847 C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Calculate Brain Uptake C3->C4

Caption: In Situ Brain Perfusion Workflow

Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of awake, freely moving animals.[14][15][16]

Objective: To determine the time course of unbound SNAP-94847 concentrations in the brain and plasma.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • SNAP-94847 hydrochloride

  • Fraction collector

  • LC-MS/MS system for analysis

Protocol:

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples.

  • Administer SNAP-94847 hydrochloride (e.g., via intravenous or intraperitoneal injection).

  • Collect dialysate samples at regular intervals for several hours.

  • Collect blood samples at corresponding time points to determine plasma concentrations.

  • Determine the unbound fraction of SNAP-94847 in plasma.

  • Quantify the concentration of SNAP-94847 in the dialysate and plasma samples using LC-MS/MS.

  • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis S1 Anesthetize Mouse S2 Implant Guide Cannula S1->S2 S3 Recovery Period S2->S3 E1 Insert Microdialysis Probe S3->E1 E2 Perfuse with aCSF E1->E2 E3 Administer SNAP-94847 E2->E3 E4 Collect Dialysate & Blood Samples E3->E4 A1 LC-MS/MS Analysis E4->A1 A2 Determine Unbound Fraction in Plasma A1->A2 A3 Calculate Kp,uu A2->A3

Caption: Microdialysis Workflow

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to quantify the distribution and receptor occupancy of a radiolabeled drug in the living brain.[9][17][18] A suitable radiolabeled analog of SNAP-94847, such as [¹¹C]SNAP-7941 or [¹⁸F]FE@SNAP, would be required.[1][15][19]

Objective: To visualize and quantify the brain uptake and MCHR1 receptor occupancy of a SNAP-94847 analog.

Materials:

  • Radiolabeled SNAP-94847 analog (e.g., [¹⁸F]FE@SNAP)

  • Non-human primate or rodent model

  • Anesthesia

  • PET scanner

  • Arterial blood sampling system

  • Image analysis software

Protocol:

  • Anesthetize the animal and position it in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Inject a bolus of the radiolabeled SNAP-94847 analog intravenously.

  • Acquire dynamic PET data for 60-90 minutes.

  • Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

  • For receptor occupancy studies, a baseline scan is followed by a second scan after administration of a blocking dose of non-radiolabeled SNAP-94847.

  • Reconstruct the PET images and perform kinetic modeling to determine the volume of distribution (V_T) or binding potential (BP_ND).

  • Calculate receptor occupancy from the change in binding potential between baseline and blocking scans.

PET_Imaging_Workflow cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Image Analysis P1 Anesthetize Animal P2 Position in PET Scanner P1->P2 I1 Inject Radiotracer P2->I1 I2 Acquire Dynamic PET Data I1->I2 I3 Collect Arterial Blood Samples I1->I3 A1 Reconstruct PET Images I2->A1 A2 Kinetic Modeling I3->A2 A1->A2 A3 Calculate V_T or BP_ND A2->A3 A4 Determine Receptor Occupancy A3->A4

Caption: PET Imaging Workflow

Conclusion

The selection of the most appropriate method for measuring the brain penetration of SNAP-94847 hydrochloride will depend on the specific research question, available resources, and the stage of drug development. The protocols outlined in these application notes provide a robust framework for obtaining critical data on the CNS disposition of this promising MCHR1 antagonist.

References

Troubleshooting & Optimization

SNAP 94847 hydrochloride poor water solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the poor water solubility of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist.

I. Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS).

  • Question: I am trying to dissolve this compound directly in phosphate-buffered saline (PBS) for my in vitro assay, but it remains a suspension. What should I do?

  • Answer: this compound has very low solubility in aqueous solutions like PBS.[1] It is practically insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended. The appropriate method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into cell culture media.

  • Question: I have successfully dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.

    • Vortexing/Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or stirring to ensure rapid dispersal.

    • Lower Final Compound Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try using a lower final concentration if your experimental design allows.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in ethanol.[2]

Q2: What is the maximum concentration for a stock solution in DMSO?

A2: this compound is soluble in DMSO up to 100 mM (51.5 mg/mL)[3] or even higher, with some suppliers indicating solubility up to 250 mg/mL (485.41 mM), which may require ultrasonication to fully dissolve.[1]

Q3: How should I store the solid compound and its stock solution?

A3: The solid compound should be stored desiccated at room temperature.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound is orally active and has been used in numerous in vivo studies.[4][5] Due to its poor water solubility, specific formulations are required for administration.

Q5: How do I prepare a formulation of this compound for oral gavage or injection?

A5: For in vivo administration, a co-solvent system is typically used. Here are some examples of formulations:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [1]

  • 10% DMSO and 90% corn oil. [1]

  • 10% DMSO and 90% (20% SBE-β-CD in saline). [1]

  • 20% 2-hydroxypropyl-β-cyclodextrin. [5]

III. Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100 - 485.4151.5 - 250Ultrasonication may be required for higher concentrations.[1]
Ethanol10051.5
Water< 0.1 mg/mLInsolubleWarming and ultrasonication do not significantly improve solubility.[1]
PBS (pH 7.2)InsolubleInsoluble

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 515.03 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Optional: Sonicator

  • Procedure:

    • Weigh out 5.15 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure (Example for preparing a 10 µM final concentration):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This will give you a 100 µM solution. Mix well by gentle pipetting.

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed complete cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

    • Visually inspect the medium for any signs of precipitation after dilution.

V. Visualizations

MCH1_Signaling_Pathway MCH1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Neuronal activity) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->Cellular_Response PKC->Cellular_Response SNAP_94847 SNAP 94847 Hydrochloride SNAP_94847->MCHR1 Antagonizes

Caption: MCH1 Receptor Signaling Pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Need to prepare SNAP 94847 for experiment is_in_vitro In Vitro or In Vivo? start->is_in_vitro in_vitro_prep Prepare concentrated stock in 100% DMSO (e.g., 10-100 mM) is_in_vitro->in_vitro_prep In Vitro in_vivo_prep Prepare formulation using a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) is_in_vitro->in_vivo_prep In Vivo dissolved Is the stock solution clear? in_vitro_prep->dissolved ready_to_use Solution is ready for use in_vivo_prep->ready_to_use sonicate Vortex and/or sonicate dissolved->sonicate No dilute Dilute stock into pre-warmed (37°C) aqueous medium dissolved->dilute Yes sonicate->dissolved precipitation Precipitation observed? dilute->precipitation troubleshoot_precip Troubleshoot: 1. Use serial dilution 2. Add dropwise while mixing 3. Lower final concentration 4. Ensure DMSO < 0.5% precipitation->troubleshoot_precip Yes precipitation->ready_to_use No troubleshoot_precip->dilute

Caption: A workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: SNAP 94847 Hydrochloride In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists on the preparation and troubleshooting of vehicle formulations for SNAP 94847 hydrochloride for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a vehicle formulation for this compound?

A1: The choice of vehicle depends on the desired route of administration (e.g., oral, intraperitoneal). For oral administration, this compound has good bioavailability.[1][2] A common and effective approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous solution or oil.

Q2: What are some common solvents for dissolving this compound?

A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). It has poor solubility in water.[1] Therefore, a co-solvent system is typically required for aqueous-based formulations.

Q3: Can I administer a DMSO-only solution in vivo?

A3: It is generally not recommended to administer a high concentration of DMSO in vivo due to potential toxicity.[3][4] DMSO is typically used as a primary solvent to dissolve the compound, which is then diluted with other vehicles to a final concentration that is well-tolerated by the animals.[5][6]

Q4: What are some examples of successful vehicle formulations used in published studies?

A4: Several vehicle formulations have been successfully used for in vivo administration of SNAP 94847. These include:

  • For Intraperitoneal (i.p.) injection: 20% 2-hydroxypropyl-β-cyclodextrin in saline.[7]

  • For Oral (p.o.) administration: Formulations involving a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil have been suggested.[1] Chronic administration in drinking water has also been reported.[1][2]

Vehicle Formulation Data

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO51.5100Ultrasonic assistance may be needed.[1]
Ethanol51.5100
Water< 0.1InsolubleHeating to 60°C and sonication do not significantly improve solubility.[1]
PBS (pH 7.2)InsolubleInsoluble

Example In Vivo Formulations

Formulation CompositionAchievable SolubilityRoute of AdministrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.04 mM)Oral (p.o.)[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.04 mM)Oral (p.o.) / Intraperitoneal (i.p.)[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.04 mM)Oral (p.o.)[1]
20% 2-hydroxypropyl-β-cyclodextrin (encapsin)Sufficient for 3-30 mg/kg dosesIntraperitoneal (i.p.)[7]

Experimental Protocol: Preparation of a Co-Solvent Vehicle

This protocol describes the preparation of a common vehicle formulation for oral administration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming bath or heat block (optional)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in a sterile vial.

  • Initial Dissolution: Add the required volume of DMSO to the vial (10% of the final total volume). Vortex thoroughly to dissolve the compound completely. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if needed.[1]

  • Add Co-solvents: In a stepwise manner, add PEG300 (40% of final volume), followed by Tween-80 (5% of final volume). Vortex well after each addition to ensure the solution remains homogeneous.

  • Final Dilution: Slowly add the saline (45% of final volume) to the mixture. It is crucial to add the aqueous component last and gradually while vortexing to prevent precipitation of the compound.

  • Final Check: Inspect the final solution to ensure it is clear and free of any precipitate. A clear solution indicates successful formulation.[1]

  • Storage: Prepare the formulation fresh daily before administration.[7] If short-term storage is necessary, store at 4°C, protected from light, and re-warm to room temperature and vortex before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during preparation. The aqueous component was added too quickly. The final concentration is too high for the chosen vehicle.1. Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. 2. Add the final aqueous component (saline) slowly while vortexing continuously. 3. Try a different vehicle system, such as one with a higher percentage of organic co-solvents or a cyclodextrin-based formulation.[7]
Solution is cloudy or contains visible particles after preparation. Incomplete dissolution of the compound. Impurities in the compound or vehicle components.1. Attempt to dissolve the particles by gentle warming and/or sonication. 2. If particles remain, the solution should not be injected. Prepare a fresh formulation, ensuring all components are of high purity. 3. Consider filtering the final solution through a 0.22 µm syringe filter if appropriate for the administration route, but be aware this may remove undissolved compound.
Animal shows signs of distress or irritation after injection. The vehicle itself may be causing toxicity or irritation at the administered volume or concentration. The pH of the formulation may be inappropriate.1. Include a "vehicle-only" control group in your experiment to assess the effects of the vehicle alone.[5][6] 2. Reduce the concentration of organic co-solvents (especially DMSO) if possible. 3. Ensure the administration volume is within recommended limits for the species and route. 4. Check and adjust the pH of the final formulation to be within a physiologically tolerated range (typically pH 6.5-7.5).

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound.

VehicleSelection A Start: Define Experiment B Determine Route of Administration A->B C Oral (p.o.) B->C D Intraperitoneal (i.p.) B->D E Is high bioavailability required? C->E G Consider cyclodextrin-based vehicle: - 20% SBE-β-CD or HP-β-CD in Saline D->G F Consider co-solvent systems: - 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline - 10% DMSO / 90% Corn Oil E->F Yes E->G No/Alternative H Prepare small test batches F->H G->H I Check for precipitation H->I J Precipitate Forms I->J Yes K Clear Solution I->K No L Optimize vehicle composition (e.g., adjust co-solvent ratios) J->L M Proceed with in vivo pilot study (include vehicle-only control group) K->M L->H

Caption: Decision tree for selecting an in vivo vehicle for SNAP 94847 HCl.

References

preventing precipitation of SNAP 94847 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of SNAP 94847 hydrochloride, with a focus on preventing precipitation in solution.

Troubleshooting Guide: Preventing Precipitation

Issue: My this compound precipitated out of solution. What should I do?

Precipitation of this compound can occur for several reasons, including solvent choice, concentration, temperature, and pH. The following troubleshooting guide will help you identify the cause and find a solution.

Potential Cause Observation Recommended Solution
Poor Solubility in Aqueous Solutions Precipitation occurs when diluting a stock solution (e.g., in DMSO) into an aqueous buffer (e.g., PBS, cell culture media).This compound is practically insoluble in water[1]. For in vivo studies, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility[1]. For in vitro assays, minimize the final concentration of the compound and ensure the DMSO concentration is kept low and consistent across experiments.
Concentration Exceeds Solubility Limit The compound does not fully dissolve when preparing a stock solution, or a precipitate forms upon standing.Refer to the solubility data table below to ensure you are not exceeding the solubility limit in your chosen solvent. If you require a higher concentration, you may need to select a different solvent or use techniques like sonication or gentle warming[1][2]. For DMSO, concentrations up to 250 mg/mL are achievable with ultrasonication[1][2].
Temperature Effects Precipitation is observed when the solution is cooled or stored at a lower temperature.Solubility is often temperature-dependent. Try gently warming the solution to redissolve the precipitate. For long-term storage of stock solutions, store at -20°C or -80°C as recommended to ensure stability, but allow the solution to fully equilibrate to room temperature before use[1][3].
pH Shift Precipitation occurs when the solution is added to a buffered solution with a different pH.The hydrochloride salt form generally enhances solubility in acidic to neutral aqueous solutions. If your experimental buffer has a high pH, it may cause the free base form of the compound to precipitate. If possible, adjust the pH of your final solution.
Improper Dissolution Technique The compound forms clumps and does not dissolve evenly.Follow the detailed experimental protocol for preparing stock solutions below. This includes adding the solvent to the powdered compound and using sonication or vortexing to aid dissolution[2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro studies, DMSO is the recommended solvent, with a solubility of up to 250 mg/mL with the aid of ultrasonication[1][2]. Ethanol (B145695) is also a suitable solvent, with a reported solubility of up to 100 mM[4][5]. For in vivo applications, specific formulations containing co-solvents and surfactants are necessary due to the compound's poor aqueous solubility. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1][2].

Q2: How should I store my this compound stock solution?

Stock solutions in DMSO or ethanol should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), in tightly sealed containers to prevent moisture absorption[1][3]. Avoid repeated freeze-thaw cycles.

Q3: My this compound is insoluble in water. How can I use it for my experiments in aqueous buffers?

Direct dissolution in water is not recommended as the solubility is very low (< 0.1 mg/mL)[1]. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough not to affect your experimental system and that the final concentration of this compound does not exceed its solubility limit in the final aqueous medium.

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1)[1][3][4][6]. It has a high affinity for MCHR1 with a Ki of 2.2 nM[1][3][4].

Quantitative Data Summary

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO250485.41Ultrasonication is recommended[1][2].
Ethanol51.5100[4]
Water< 0.1Insoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 4.04For in vivo use[1].
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08≥ 4.04For in vivo use[1].
10% DMSO, 90% corn oil≥ 2.08≥ 4.04For in vivo use[1].

Molecular Weight of this compound: 515.03 g/mol [1][4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 5.15 mg of the compound.

  • Adding the Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powdered compound. For 5.15 mg, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_conc Is the concentration below the solubility limit? start->check_conc check_solvent Is the solvent appropriate for the application? check_conc->check_solvent Yes sol_conc Reduce concentration or use sonication/warming. check_conc->sol_conc No check_temp Was the solution stored at the correct temperature? check_solvent->check_temp Yes sol_solvent Use recommended solvent (e.g., DMSO for stock) or formulation for aqueous media. check_solvent->sol_solvent No check_ph Has the pH of the solution been significantly altered? check_temp->check_ph Yes sol_temp Gently warm to redissolve. Equilibrate to RT before use. check_temp->sol_temp No sol_ph Maintain a suitable pH to keep the salt form soluble. check_ph->sol_ph Yes end_node Precipitation Resolved check_ph->end_node No sol_conc->end_node sol_solvent->end_node sol_temp->end_node sol_ph->end_node

Caption: Troubleshooting workflow for preventing precipitation of this compound.

SignalingPathway snap SNAP 94847 Hydrochloride mchr1 MCHR1 (Melanin-Concentrating Hormone Receptor 1) snap->mchr1 Antagonist downstream Downstream Signaling (e.g., G-protein coupling) mchr1->downstream response Biological Response (e.g., modulation of mood, appetite) downstream->response

Caption: Mechanism of action of this compound as an MCHR1 antagonist.

References

unexpected behavioral outcomes with SNAP 94847 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP 94847 hydrochloride. The information addresses potential unexpected behavioral outcomes and provides detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It binds with high affinity to MCHR1 (Ki = 2.2 nM, Kd = 530 pM) and is used in research to investigate the role of the MCH system in various physiological processes, including mood, appetite, and energy balance.[1][2]

Q2: We observed an unexpected increase in locomotor activity after chronic administration of this compound. Is this a known effect?

Yes, this is a documented finding. Chronic administration of this compound has been shown to increase ambulation and locomotor activity in rodents.[1][2][3] For instance, oral administration of 20 mg/kg for 21 days in mice resulted in a significant increase in ambulation.[1][2] This effect may be linked to a sensitization of dopamine (B1211576) D2/D3 receptors, a phenomenon also observed with some clinical antidepressants after chronic use.[3][4]

Q3: Our study involves co-administration with a dopamine agonist, and we are seeing an exaggerated response. Is there a known interaction?

Yes, chronic treatment with this compound can lead to an exaggerated locomotor response to dopamine D2/D3 receptor agonists like quinpirole (B1680403).[1][2][3] Studies have shown that rats treated with SNAP 94847 (20 mg/kg, oral gavage) for 14 days exhibited a significantly enhanced locomotor response to an acute quinpirole challenge.[1][2][3] This suggests that chronic MCHR1 antagonism can modulate the sensitivity of dopaminergic pathways.

Q4: We are using this compound in models of anxiety and depression but are not seeing the expected effects in the Forced Swim Test (FST). Why might this be?

While this compound has demonstrated anxiolytic-like and antidepressant-like effects in some models, such as the novelty-suppressed feeding (NSF) and light/dark box tests, it has been reported to have no effect in the FST.[5] This suggests that its mechanism of action is distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants, which are typically effective in the FST.[5] The compound's efficacy appears to be model-dependent.

Q5: Does this compound affect food-motivated behavior?

Yes, this compound has been shown to decrease food-reinforced operant responding.[6] Systemic injections of the compound can reduce the number of pellets earned in operant tasks.[6] However, it appears to have minimal effect on the reinstatement of food-seeking behavior induced by cues, pellet priming, or stress (yohimbine-induced).[6][7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Increased general locomotor activity confounding behavioral results. Chronic administration of SNAP 94847 can independently increase locomotion.[1][2]1. Acclimatize animals thoroughly: Ensure animals are well-habituated to the testing environment to minimize novelty-induced hyperactivity. 2. Include a "drug-only" control group: This group receives only SNAP 94847 to quantify its baseline effect on locomotor activity in your specific paradigm. 3. Consider acute vs. chronic dosing: The locomotor-sensitizing effects are more pronounced with chronic administration.[3] Evaluate if an acute dosing regimen is sufficient for your research question.
Exaggerated response to dopaminergic compounds. Chronic SNAP 94847 treatment sensitizes dopamine D2/D3 receptors.[3][4]1. Adjust dopamine agonist dose: If co-administering with a compound like quinpirole, consider reducing its dose to avoid ceiling effects or adverse reactions. 2. Washout Period: If feasible for the experimental design, incorporate a washout period after chronic SNAP 94847 treatment before administering the dopamine agonist to see if the sensitization is reversible.
Lack of efficacy in the Forced Swim Test (FST). The mechanism of SNAP 94847's antidepressant-like effects may not be captured by the FST.[5]1. Utilize alternative behavioral models: Employ tests where SNAP 94847 has shown efficacy, such as the Novelty-Suppressed Feeding (NSF) test or the Light/Dark box test.[5] 2. Investigate neurogenic mechanisms: Chronic treatment with SNAP 94847 has been shown to increase neurogenesis in the dentate gyrus, though its efficacy in the NSF test was independent of this effect.[5]
Variability in anxiolytic-like effects. The anxiolytic profile of SNAP 94847 can be unique and may not mirror classic benzodiazepines.1. Analyze multiple behavioral endpoints: In tests like the Elevated Plus Maze, in addition to time in open/closed arms, analyze total distance traveled and number of entries to assess if locomotor effects are influencing the results.[8] 2. Consider the animal strain: Behavioral responses to psychoactive compounds can be strain-dependent.[3][4] Ensure consistency and report the specific strain used.

Data Presentation

Table 1: In Vivo Efficacy and Binding Affinity of this compound

Parameter Species Value Reference
MCHR1 Binding Affinity (Ki) -2.2 nM[1][2]
MCHR1 Binding Affinity (Kd) -530 pM[1][2]
Selectivity over α1A receptors ->80-fold[1]
Selectivity over D2 receptors ->500-fold[1]
Oral Bioavailability Rat59%[1][7]
Half-life (t½) Rat5.2 h[1]

Table 2: Summary of Behavioral Outcomes with this compound

Behavioral Test Species/Strain Dose & Regimen Key Finding Reference
Quinpirole-Induced Locomotion Sprague-Dawley Rat20 mg/kg, p.o., 14 daysExaggerated locomotor response to quinpirole.[1][2][3]
General Locomotion BALB/c Mouse20 mg/kg, p.o. (in water), 21 daysSignificant increase in ambulation.[1][2][3]
Light/Dark Box BALB/cJ Mouse20 mg/kg, p.o., acute & 28 daysIncreased time in the light compartment (anxiolytic-like).[5]
Novelty-Suppressed Feeding 129S6/SvEvTac MouseAcute & 28 daysAnxiolytic/antidepressant-like effect.[5]
Forced Swim Test BALB/cJ MouseAcute & 28 daysNo effect observed.[5]
Food-Reinforced Operant Responding Rat3, 10, 30 mg/kg, i.p.Decreased responding at the highest dose.[6]

Experimental Protocols

Protocol 1: Assessment of Quinpirole-Induced Locomotor Activity Following Chronic SNAP 94847 Administration

  • Animals: Male Sprague-Dawley rats.[3][4]

  • Housing: Housed 2 per cage on a 12-h light/dark cycle with ad libitum access to food and water.[4]

  • Drug Administration:

    • This compound: Administered at 20 mg/kg via oral gavage (p.o.) once daily for 14 consecutive days.[1][3] The vehicle used can be 20% beta-cyclodextrin.[4]

    • Quinpirole hydrochloride: On day 15, 1 hour after the final SNAP 94847 dose, administer quinpirole (e.g., 0.5 mg/kg, i.p.) dissolved in saline.[3][4]

  • Behavioral Assessment:

    • Habituate rats to the locomotor activity chambers for at least 60 minutes prior to quinpirole injection.

    • Immediately after quinpirole injection, place the animals back into the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 120-180 minutes.

    • A control group receiving vehicle instead of SNAP 94847 should be run in parallel.

Protocol 2: Novelty-Suppressed Feeding (NSF) Test

  • Animals: Male 129S6/SvEvTac mice.[5]

  • Drug Administration:

    • Acute: Administer this compound (e.g., 20 mg/kg, p.o.) 60 minutes before the test.[5]

    • Chronic: Administer this compound daily for 28 days. The final dose is given 60 minutes before the test on day 28.[5]

  • Procedure:

    • Food deprive mice for 24 hours before the test.

    • Prepare a testing arena (e.g., a brightly lit open field) with a single food pellet placed in the center.

    • Place the mouse in a corner of the arena and measure the latency to begin eating (defined as biting the pellet).

    • If a mouse has not eaten within a specified time (e.g., 10 minutes), remove it and assign it the maximum latency score.

    • Immediately after the test, transfer the mouse to its home cage with food and measure the amount of food consumed in 5 minutes to control for potential anorectic effects of the drug.

Visualizations

MCHR1_Antagonism_Pathway cluster_0 Upstream Regulation cluster_1 Receptor & Antagonist cluster_2 Downstream Behavioral Outcomes MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Activates Anxiety Anxiety/Depression-like Behaviors MCHR1->Anxiety Modulates FoodIntake Food Intake & Reinforcement MCHR1->FoodIntake Modulates Dopamine Dopamine D2/D3 Receptor Sensitivity MCHR1->Dopamine Influences (Chronic Blockade) SNAP94847 SNAP 94847 Hydrochloride SNAP94847->MCHR1 Blocks

Caption: MCHR1 antagonism by SNAP 94847 and its downstream effects.

Troubleshooting_Logic A Unexpected Behavioral Outcome Observed B Is it increased locomotor activity? A->B C Is it an exaggerated response to a dopamine agonist? A->C D Is it a lack of effect in the FST? A->D E Action: Include 'drug-only' locomotor controls. Consider acute dosing. B->E Yes F Action: Reduce dopamine agonist dose. Consider a washout period. C->F Yes G Action: Use alternative models like NSF or Light/Dark Box. D->G Yes

References

potential off-target effects of SNAP 94847 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP 94847 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Observations or Inconsistent Results

Question: My in vivo or in vitro results are not consistent with the expected phenotype of MCHR1 antagonism. What could be the cause?

Answer: While this compound is a high-affinity and selective MCHR1 antagonist, unexpected results can arise from several factors. Here is a troubleshooting workflow to identify the potential cause:

Experimental Troubleshooting Workflow

G cluster_verification Initial Checks cluster_off_target Off-Target Considerations cluster_resolution Resolution start Unexpected Experimental Results Observed check_compound Verify Compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol If compound is verified consider_off_target Consider Potential Off-Target Effects check_protocol->consider_off_target If protocol is correct dopamine_interaction Evaluate Potential Dopamine (B1211576) System Interaction (especially with chronic dosing) consider_off_target->dopamine_interaction other_off_target Assess Other Potential Off-Targets dopamine_interaction->other_off_target If dopamine interaction is suspected consult_literature Consult Literature for Similar Findings other_off_target->consult_literature If other off-targets are suspected contact_support Contact Technical Support with Data consult_literature->contact_support

Caption: Troubleshooting workflow for unexpected results with this compound.

Potential Causes and Solutions:

  • Compound Integrity and Concentration:

    • Verification: Confirm the identity and purity of your this compound batch via analytical methods like HPLC-MS.

    • Solubility: Ensure complete solubilization. Refer to the solubility data in the product datasheet for appropriate solvents.[1]

    • Working Concentration: Double-check your dilution calculations to ensure the final concentration is accurate for your experimental model.

  • Experimental Protocol:

    • Cell-based Assays: Ensure your cells express the MCHR1 receptor at sufficient levels.

    • In Vivo Studies: Consider the route of administration, dosage, and timing of measurements. This compound has good oral bioavailability (59%) and a half-life of 5.2 hours in rats.[2][3]

  • Potential for Off-Target Effects:

    • While highly selective, off-target interactions can never be fully excluded, especially at high concentrations. Refer to the selectivity profile in the FAQs (Question 2) to see if known, weaker interactions could explain your results.

    • Dopaminergic System Interaction: Chronic administration of SNAP 94847 has been shown to sensitize dopamine D2/D3 receptors.[4][5] If your experiment involves long-term dosing and you observe hyperactivity or altered responses to dopaminergic drugs, this could be a contributing factor.

Issue 2: Increased Locomotor Activity in Rodent Models

Question: I am observing a significant increase in locomotor activity in my rodent model after chronic administration of this compound, which is not my primary endpoint. Why is this happening?

Answer: This is a documented pharmacodynamic effect of chronic this compound administration.[2][3] Here’s a breakdown of the likely mechanism and how to address it in your experimental design:

Mechanism of Increased Locomotion

G snap Chronic SNAP 94847 Administration mchr1_blockade MCHR1 Blockade snap->mchr1_blockade dopamine_sensitization Increased Sensitivity of Dopamine D2/D3 Receptors mchr1_blockade->dopamine_sensitization Downstream Effect quinpirole_response Exaggerated Locomotor Response to D2/D3 Agonists (e.g., Quinpirole) dopamine_sensitization->quinpirole_response locomotion Increased Locomotor Activity quinpirole_response->locomotion

Caption: Postulated mechanism for increased locomotion after chronic SNAP 94847 treatment.

Experimental Considerations:

  • Acute vs. Chronic Dosing: This effect is typically observed after chronic (e.g., 14-21 days) but not acute administration.[3][5] If your experimental question allows, consider using an acute dosing paradigm.

  • Control Groups: Include a vehicle-treated group that undergoes the same chronic dosing schedule to isolate the effect of this compound on locomotor activity.

  • Dopaminergic Challenge: To confirm this mechanism in your model, you can challenge the animals with a D2/D3 agonist like quinpirole (B1680403) and observe if the SNAP 94847-treated group shows a potentiated response.[3][5]

  • Data Interpretation: When analyzing your primary endpoints, consider locomotor activity as a potential confounding variable and statistically account for it if necessary.

Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[2][3][6] It binds to MCHR1 with high affinity, thereby blocking the downstream signaling initiated by the endogenous ligand, melanin-concentrating hormone (MCH). MCH is a neuropeptide involved in the regulation of energy balance, mood, and food intake.[7]

MCHR1 Signaling Pathway

G cluster_cell Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates G_protein Gαi/q Coupling MCHR1->G_protein SNAP SNAP 94847 SNAP->MCHR1 Blocks PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: Simplified MCHR1 signaling pathway and the antagonistic action of SNAP 94847.

Question 2: How selective is this compound? What are its known off-target binding affinities?

Selectivity Profile of this compound

TargetBinding Affinity (Ki)Selectivity vs. MCHR1Reference(s)
MCHR1 2.2 nM -[2][3]
α1A-adrenergic Receptor> 176 nM> 80-fold[6]
Dopamine D2 Receptor> 1100 nM> 500-fold[6]

Question 3: What are the recommended experimental protocols for in vivo studies?

The optimal protocol will depend on your specific research question. However, based on published studies, here are some general guidelines:

Example In Vivo Protocol: Assessment of Anxiolytic-like Effects

ParameterRecommendationRationaleReference(s)
Animal Model Male BALB/cJ or 129S6/SvEvTac miceCommonly used strains for anxiety and depression models.[8]
Administration Route Oral gavage (p.o.)Good oral bioavailability has been demonstrated.[2][3][8]
Vehicle 20% hydroxypropyl-β-cyclodextrinA common vehicle for solubilizing hydrophobic compounds for oral administration.[8]
Dosage 10 - 30 mg/kgEffective doses reported in rodent models of anxiety and depression.[3][8]
Timing Acute: 1 hour pre-testChronic: Daily for 21-28 daysTo assess both immediate and long-term effects.[5][8]
Behavioral Test Light/Dark box, Novelty Suppressed FeedingAssays where SNAP 94847 has shown anxiolytic-like effects.[8]

Question 4: Are there any known safety or toxicity issues with this compound?

The available literature, primarily from preclinical studies, does not highlight significant toxicity at the doses used to elicit pharmacological effects. However, as with any research compound, it is essential to handle this compound with appropriate safety precautions. A comprehensive toxicology profile is not publicly available. Researchers should perform their own safety assessments for their specific experimental conditions.

References

Technical Support Center: SNAP 94847 Hydrochloride and hERG Liability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential hERG liability of SNAP 94847 hydrochloride.

Disclaimer: To date, no direct experimental studies have been published that specifically assess the hERG channel inhibition of this compound. However, due to the recognized potential for hERG liability within the broader class of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, proactive assessment is a critical step in preclinical safety evaluation. This guide offers a framework for addressing these concerns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is being investigated for its potential therapeutic effects in treating anxiety and depression. Its mechanism of action involves blocking the binding of melanin-concentrating hormone (MCH) to MCHR1, thereby modulating downstream signaling pathways involved in mood and appetite regulation.

Q2: Why is there a concern about hERG liability with this compound?

The concern stems from the fact that MCHR1 antagonists as a class of molecules have been reported to possess a risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel. This is often due to structural similarities between MCHR1 antagonists and known hERG blockers. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, which manifests as a prolonged QT interval on an electrocardiogram and can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).

Q3: Is there any direct evidence of this compound causing cardiotoxicity?

Currently, there is no publicly available data from preclinical or clinical studies that directly links this compound to cardiotoxicity or hERG channel inhibition. The concerns are based on the known liabilities of the MCHR1 antagonist class. Therefore, it is crucial for researchers using this compound to consider conducting their own hERG liability assessment.

Q4: What are the standard in vitro methods to assess the hERG liability of a compound like this compound?

The two primary in vitro methods for assessing hERG liability are:

  • Patch-Clamp Electrophysiology: This is the "gold standard" method for directly measuring the effect of a compound on the function of the hERG channel. It can be performed using manual or automated systems on cells stably expressing the hERG channel.

  • Radioligand Binding Assays: These assays measure the ability of a compound to displace a known radiolabeled hERG channel blocker from its binding site. They are a higher-throughput and more cost-effective method for initial screening.

Troubleshooting Guides for hERG Assays

Patch-Clamp Electrophysiology
Issue Potential Cause Troubleshooting Steps
Unstable baseline current Poor seal resistance (<1 GΩ)Ensure high-quality cells and proper pipette fabrication. Optimize sealing parameters.
Cell health deterioratingUse cells at an appropriate passage number and ensure optimal culture conditions.
Contamination of solutionsPrepare fresh solutions with high-purity reagents and filter-sterilize.
High variability in IC50 values Inconsistent compound concentrationVerify stock solution concentration and ensure accurate serial dilutions. Use fresh dilutions for each experiment.
Temperature fluctuationsMaintain a stable recording temperature, preferably at or near physiological temperature (35-37°C), as hERG channel kinetics are temperature-sensitive.[1]
Voltage protocol variationsUse a standardized and validated voltage protocol for all experiments.[2][3][4][5]
Compound precipitation in solution Poor compound solubilityUse a suitable solvent (e.g., DMSO) at the lowest possible concentration. Visually inspect solutions for any signs of precipitation. Consider using a surfactant in the extracellular medium to improve solubility.[6]
False-negative results Compound sticking to perfusion systemPrime the perfusion system with the compound solution before application to the cell.
Rapid compound washoutIncrease the application time to ensure the compound reaches equilibrium at the channel.
Radioligand Binding Assays
Issue Potential Cause Troubleshooting Steps
Low specific binding Inactive membrane preparationUse a fresh batch of membranes from a reliable source. Ensure proper storage at -80°C.
Incorrect radioligand concentrationOptimize the radioligand concentration to be at or near its Kd for the hERG channel.
Insufficient incubation timeDetermine the optimal incubation time to reach binding equilibrium.[7]
High non-specific binding Radioligand sticking to filter platesPre-soak filter plates with a suitable blocking agent (e.g., polyethyleneimine).
High concentration of test compoundTest a wider range of compound concentrations.
Inconsistent results between assays Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Variability in membrane protein concentrationPerform a protein quantification assay for each batch of membranes.

Experimental Protocols

Automated Patch-Clamp hERG Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG channel using an automated patch-clamp system.

Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

  • Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.

  • Resuspend cells in an appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Test Compound: Prepare a stock solution of this compound in DMSO. Serially dilute in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

Experimental Workflow:

hERG_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Harvest Harvest and resuspend cells Cell_Culture->Harvest Solutions Prepare intra/extracellular solutions and compound dilutions Harvest->Solutions Load_APC Load cells, solutions, and compound plate onto automated patch-clamp system Solutions->Load_APC Seal Establish whole-cell configuration and obtain stable baseline recording Load_APC->Seal Apply_Vehicle Apply vehicle control Seal->Apply_Vehicle Apply_Compound Apply increasing concentrations of SNAP 94847 Apply_Vehicle->Apply_Compound Washout Washout with extracellular solution Apply_Compound->Washout Measure_Current Measure hERG tail current amplitude Washout->Measure_Current Calculate_Inhibition Calculate percentage inhibition for each concentration Measure_Current->Calculate_Inhibition Generate_Curve Generate concentration-response curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50

Automated Patch-Clamp Workflow for hERG Assay.

Voltage Protocol:

A typical voltage protocol to elicit hERG currents involves:

  • Holding the membrane potential at -80 mV.

  • A brief depolarizing step to +20 mV or +40 mV to activate and then inactivate the channels.

  • A repolarizing step to -50 mV or -60 mV to elicit the characteristic hERG tail current.

Data Analysis:

  • Measure the peak amplitude of the hERG tail current in the presence of the vehicle and each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

hERG Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of this compound for the hERG channel.

Materials:

  • Membrane preparations from cells stably expressing the hERG channel.

  • Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide).

  • Non-specific binding control (e.g., a high concentration of a known hERG blocker like E-4031).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and filter mats.

  • Scintillation counter.

Experimental Workflow:

hERG_Binding_Assay_Workflow cluster_setup Assay Setup cluster_harvest Harvesting cluster_readout Readout & Analysis Prepare_Reagents Prepare assay buffer, radioligand, and compound dilutions Add_Components Add membrane prep, radioligand, and test compound/control to wells Prepare_Reagents->Add_Components Incubate Incubate at room temperature to reach equilibrium Add_Components->Incubate Filter Rapidly filter contents through filter mats Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Dry Dry the filter mats Wash->Dry Add_Scintillant Add scintillation cocktail to dried filters Dry->Add_Scintillant Count Count radioactivity using a scintillation counter Add_Scintillant->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Determine_Ki Determine Ki value for SNAP 94847 Calculate_Binding->Determine_Ki

hERG Radioligand Binding Assay Workflow.

Procedure:

  • In a 96-well plate, add the assay buffer, hERG membrane preparation, radioligand, and varying concentrations of this compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of a known hERG blocker.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by this compound at each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

MCHR1 Signaling Pathway and Potential for Off-Target hERG Interaction

SNAP 94847 acts as an antagonist at the MCHR1, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for MCHR1 involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, the potential for hERG liability is an off-target effect and is not directly related to this signaling cascade. It is a result of the physical interaction of the drug molecule with the pore of the hERG channel.

Signaling_Pathway cluster_MCHR1 MCHR1 Signaling cluster_hERG Off-Target hERG Interaction MCH MCH MCHR1 MCHR1 MCH->MCHR1 Agonist SNAP94847 SNAP 94847 SNAP94847->MCHR1 Antagonist Gi_o Gi/o MCHR1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response hERG hERG K+ Channel K_ion K+ Efflux hERG->K_ion Repolarization Cardiac Repolarization K_ion->Repolarization SNAP94847_off SNAP 94847 SNAP94847_off->hERG Potential Block

MCHR1 Signaling and Potential Off-Target hERG Interaction.

References

optimizing SNAP 94847 hydrochloride dosage for anxiolytic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing SNAP 94847 hydrochloride to investigate its anxiolytic effects. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4] It binds with high affinity to MCHR1 (Ki = 2.2 nM, Kd = 530 pM) and exhibits significant selectivity over other receptors, including α1A and D2 receptors.[1][3][4][5] By blocking the MCHR1 receptor, this compound modulates the effects of the hypothalamic neuropeptide melanin-concentrating hormone (MCH), which is involved in regulating mood and food intake.[6]

Q2: What are the observed anxiolytic-like effects of this compound in preclinical models?

In rodent models, SNAP 94847 has demonstrated anxiolytic and antidepressant-like properties.[2][7] Studies have shown that both acute and chronic administration of SNAP 94847 can increase the time spent in the light compartment of a light/dark box test and show anxiolytic/antidepressant effects in the novelty suppressed feeding (NSF) test.[6]

Q3: What is a typical starting dose for assessing the anxiolytic effects of this compound in rodents?

Based on published studies, oral (p.o.) administration of 10 mg/kg to 30 mg/kg is a common dose range for evaluating the anxiolytic and behavioral effects of SNAP 94847 in rats and mice.[5][8][9][10][11] A dose of 20 mg/kg has been frequently used in studies demonstrating anxiolytic-like activity and locomotor effects.[1][4][5][8][9][12]

Q4: How should I prepare this compound for oral administration?

This compound can be dissolved in various vehicles for oral gavage. A common vehicle is 20% beta-cyclodextrin (B164692).[8] For administration in drinking water, it can be dissolved in water containing 0.01% lactic acid.[8]

Q5: What is the pharmacokinetic profile of this compound in rats?

Following oral administration of a 10 mg/kg dose in rats, SNAP 94847 demonstrates good bioavailability (59%) and a half-life of 5.2 hours.[1][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable anxiolytic effect - Insufficient Dose: The dose may be too low for the specific animal strain or experimental conditions. - Route of Administration: Improper administration technique leading to incomplete dosing. - Animal Strain Variability: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[9] - Timing of Behavioral Testing: The behavioral test may have been conducted outside the optimal therapeutic window.- Dose-Response Study: Conduct a dose-response study (e.g., 10, 20, 30 mg/kg, p.o.) to determine the optimal effective dose. - Refine Administration Technique: Ensure proper oral gavage technique to deliver the full dose. - Consult Literature for Strain Selection: Review literature to confirm the responsiveness of the chosen strain or consider using a different strain (e.g., BALB/c mice have shown sensitivity).[9] - Optimize Timing: Given the 5.2-hour half-life in rats, consider conducting behavioral tests 1-2 hours post-administration for acute studies.[1][4][5]
High variability in behavioral data - Inconsistent Handling: Variations in animal handling can induce stress and affect behavioral outcomes. - Environmental Factors: Differences in lighting, noise, or temperature in the testing environment. - Subject-Specific Responses: Natural biological variation among animals.- Standardize Handling Procedures: Implement a consistent handling protocol for all animals prior to and during the experiment. - Control Environmental Conditions: Ensure a standardized and controlled environment for all behavioral testing. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
Unexpected locomotor effects - Dopaminergic Interaction: Chronic administration of SNAP 94847 has been shown to enhance locomotor responses to dopamine (B1211576) D2/D3 agonists like quinpirole.[8][9] - Dose-Dependent Effects: Higher doses may produce off-target effects or more pronounced locomotor changes.- Acute vs. Chronic Dosing: Be aware that chronic administration may sensitize the dopaminergic system.[9] For purely anxiolytic studies, consider acute administration protocols. - Monitor Locomotor Activity: Include an open field test or automated locomotor activity monitoring to quantify any changes in movement and differentiate them from specific anxiolytic behaviors.
Compound solubility issues - Improper Solvent/Vehicle: The chosen solvent may not be optimal for this compound. - Incorrect Preparation Technique: The compound may not be fully dissolved.- Use Recommended Vehicles: Utilize vehicles known to be effective, such as 20% beta-cyclodextrin or 10% DMSO with 90% corn oil.[5][8] - Ensure Complete Dissolution: Use appropriate mixing techniques (e.g., vortexing, sonication) to ensure the compound is fully dissolved before administration.

Quantitative Data Summary

Parameter Value Species Administration Reference
Ki (MCHR1) 2.2 nM-In vitro[1][4][5]
Kd (MCHR1) 530 pM-In vitro[1][4][5]
Anxiolytic Dose (Acute) 10 - 30 mg/kgRat/Mousep.o.[6][10][11]
Anxiolytic Dose (Chronic) 20 mg/kg/dayMousep.o.[6]
Bioavailability 59%Rat10 mg/kg, p.o.[1][4][5]
Half-life (t1/2) 5.2 hRat10 mg/kg, p.o.[1][4][5]

Experimental Protocols

1. Acute Anxiolytic Effect Assessment in Mice (Light/Dark Box Test)

  • Animals: Male BALB/cJ mice.

  • Compound Preparation: Prepare this compound in a vehicle of 20% beta-cyclodextrin.

  • Dosing: Administer this compound via oral gavage (p.o.) at doses of 10, 20, and 30 mg/kg. A vehicle control group should also be included.

  • Procedure:

    • One hour after administration, place the mouse in the center of the light/dark box, facing the opening to the dark compartment.

    • Allow the mouse to freely explore the apparatus for 10 minutes.

    • Record the time spent in the light compartment, the number of transitions between the two compartments, and total locomotor activity using an automated tracking system.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. An increase in time spent in the light compartment is indicative of an anxiolytic-like effect.[6]

2. Chronic Anxiolytic Effect Assessment in Mice (Novelty Suppressed Feeding Test)

  • Animals: Male 129S6/SvEvTac mice.

  • Compound Preparation: Prepare this compound in the drinking water (containing 0.01% lactic acid) to achieve a daily dose of approximately 20 mg/kg.

  • Dosing: Administer the drug-containing drinking water for 28 days. A control group will receive drinking water with 0.01% lactic acid only.

  • Procedure:

    • Food deprive the mice for 24 hours before the test.

    • On the day of the test, place a single food pellet in the center of a brightly lit, open field arena.

    • Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet.

    • Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.

  • Data Analysis: Compare the latency to eat in the drug-treated and control groups using a Student's t-test. A shorter latency to eat in the novel environment suggests an anxiolytic-like effect.[6]

Visualizations

MCHR1_Antagonism_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Activates Downstream Downstream Signaling (e.g., G-protein coupling, calcium mobilization) MCHR1->Downstream Initiates SNAP94847 SNAP 94847 Hydrochloride SNAP94847->MCHR1 Blocks Anxiolytic Anxiolytic Effects Downstream->Anxiolytic Modulates

Caption: MCHR1 Antagonism by this compound.

Experimental_Workflow_Anxiolytic cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing_Admin Oral Administration (p.o.) Animal_Acclimation->Dosing_Admin Drug_Prep SNAP 94847 Preparation Drug_Prep->Dosing_Admin Behavioral_Test Anxiety Model (e.g., Light/Dark Box) Dosing_Admin->Behavioral_Test 1 hr post-dose Data_Collection Data Collection Behavioral_Test->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis

Caption: General Experimental Workflow for Anxiolytic Testing.

References

improving bioavailability of SNAP 94847 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of SNAP 94847 hydrochloride in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of this compound to improve its bioavailability.

Problem Potential Cause Suggested Solution
Poor or inconsistent bioavailability in animal models. Inadequate dissolution of the compound in the gastrointestinal tract. Due to its low aqueous solubility, this compound may precipitate out of solution upon administration, leading to variable absorption.[1]1. Optimize the formulation: Utilize co-solvents, surfactants, or complexing agents to maintain the drug in solution. Refer to the recommended formulations in the Experimental Protocols section. 2. Particle size reduction: Consider micronization or nanomilling of the solid compound to increase the surface area for dissolution.[2][3][4]
Precipitation of the compound upon dilution or administration. The vehicle used to dissolve this compound may be miscible with gastrointestinal fluids, causing the compound to crash out of solution.1. Employ a self-emulsifying drug delivery system (SEDDS): These lipid-based formulations can form a fine emulsion in the gut, keeping the drug dispersed and enhancing absorption.[3][5] 2. Use of cyclodextrins: Encapsulating the drug in cyclodextrin (B1172386) complexes can improve its stability and solubility in aqueous environments.[3][5] A formulation with SBE-β-CD has been noted to be effective.[1]
Difficulty dissolving this compound for in vivo studies. Low aqueous solubility. The compound is reported to be insoluble in water.[1]1. Use of organic co-solvents: this compound is soluble in DMSO and ethanol.[6][7] For in vivo use, a combination of solvents is often necessary. A common starting point is 10% DMSO in a vehicle of PEG300, Tween-80, and saline.[1] 2. Aid dissolution: Gentle warming and sonication can assist in dissolving the compound in appropriate solvents.[1]
Observed toxicity or adverse effects in animal subjects. High concentration of excipients. Solvents like DMSO or surfactants like Tween-80 can be toxic at high concentrations.1. Minimize excipient concentration: Use the lowest effective concentration of each excipient. 2. Explore alternative formulations: Consider solid dispersions or lipid-based formulations that may require lower amounts of potentially toxic solvents.[5]

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: In rats, this compound has demonstrated good oral bioavailability of 59% when administered at 10 mg/kg.[1]

Q2: What are the solubility properties of this compound?

A2: The solubility of this compound is as follows:

  • Water: Insoluble (< 0.1 mg/mL)[1]

  • DMSO: Soluble up to 250 mg/mL[1]

  • Ethanol: Soluble up to 100 mM[6][7]

Q3: What are some proven formulations for in vivo oral administration of this compound?

A3: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used successfully, achieving a solubility of at least 2.08 mg/mL.[1] Another effective formulation involves 10% DMSO in 90% (20% SBE-β-CD in saline).[1]

Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be effective:

  • Particle Size Reduction: Milling the compound to micron or nano-sized particles increases the surface area for dissolution.[2][3][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[4][5]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[2][3][5][8]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility in aqueous environments.[3][5]

Experimental Protocols

Below are detailed methodologies for preparing formulations that have been shown to be effective for the oral administration of this compound.

Protocol 1: Co-Solvent Formulation

This protocol is based on a widely used vehicle for poorly soluble compounds.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline solution (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • First, dissolve the this compound in DMSO.

    • Gradually add the PEG300 to the DMSO solution while mixing.

    • Add the Tween-80 to the mixture.

    • Finally, add the saline solution to reach the final volume.

    • Ensure the final solution is clear before administration.[1]

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to enhance solubility.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Saline solution (0.9% NaCl)

  • Procedure:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a 10x stock solution.

    • Add the DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration. The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in saline).

    • Ensure the final solution is clear before administration.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Bioavailability Start Start: Poor or Inconsistent Bioavailability Observed CheckSolubility Is the compound fully dissolved in the vehicle? Start->CheckSolubility CheckPrecipitation Does the formulation precipitate upon dilution with aqueous media? CheckSolubility->CheckPrecipitation Yes OptimizeFormulation Optimize Formulation CheckSolubility->OptimizeFormulation No ConsiderAlternatives Consider Alternative Strategies CheckPrecipitation->ConsiderAlternatives Yes End Re-evaluate Bioavailability CheckPrecipitation->End No ParticleSize Reduce Particle Size (Micronization/Nanonization) OptimizeFormulation->ParticleSize OptimizeFormulation->End SEDDS Use Self-Emulsifying Drug Delivery System (SEDDS) ConsiderAlternatives->SEDDS Cyclodextrin Use Cyclodextrin Complexation ConsiderAlternatives->Cyclodextrin SolidDispersion Create a Solid Dispersion ConsiderAlternatives->SolidDispersion ParticleSize->End SEDDS->End Cyclodextrin->End SolidDispersion->End

Caption: Troubleshooting workflow for addressing poor bioavailability.

FormulationStrategies Strategies to Enhance Oral Bioavailability cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches ParticleSize Particle Size Reduction (Micronization, Nanonization) ImprovedBioavailability Improved Oral Bioavailability ParticleSize->ImprovedBioavailability Amorphous Amorphous Solid Dispersions Amorphous->ImprovedBioavailability Salt Salt Formation (already HCl salt) Salt->ImprovedBioavailability CoSolvents Co-solvents (e.g., DMSO, PEG300) CoSolvents->ImprovedBioavailability Surfactants Surfactants (e.g., Tween-80) Surfactants->ImprovedBioavailability LipidBased Lipid-Based Systems (e.g., SEDDS) LipidBased->ImprovedBioavailability Complexation Cyclodextrin Complexation (e.g., SBE-β-CD) Complexation->ImprovedBioavailability SNAP94847 SNAP 94847 HCl (Poor Aqueous Solubility) SNAP94847->ParticleSize SNAP94847->Amorphous SNAP94847->Salt SNAP94847->CoSolvents SNAP94847->Surfactants SNAP94847->LipidBased SNAP94847->Complexation

Caption: Overview of bioavailability enhancement strategies.

References

Technical Support Center: Troubleshooting Inconsistent Results in SNAP-94847 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the MCHR1 antagonist, SNAP-94847. The information is tailored for scientists in drug development and related fields to address common challenges and ensure the reliability and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-94847 and what is its primary mechanism of action?

SNAP-94847 is a potent and selective non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] Its mechanism of action involves blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This receptor is a G-protein coupled receptor (GPCR) that couples to Gi and Gq proteins.[3] By inhibiting this interaction, SNAP-94847 modulates downstream signaling pathways involved in the regulation of mood, appetite, and other physiological processes.[3][4]

Q2: What are the best practices for storing and handling SNAP-94847?

Proper storage and handling are critical for maintaining the integrity of SNAP-94847. The compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[5] For short-term storage, it can be kept at room temperature in a desiccated environment.[6] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO or ethanol.[4] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the solution.[7]

Q3: How should I prepare SNAP-94847 for in vivo administration?

Due to its poor water solubility, SNAP-94847 requires a specific vehicle for in vivo studies.[1][5] A common and effective formulation for oral administration is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be necessary to achieve a homogeneous suspension.[7]

Q4: What are some known off-target effects of SNAP-94847?

SNAP-94847 is highly selective for MCHR1. It displays greater than 80-fold selectivity over α1A-adrenergic receptors and over 500-fold selectivity over dopamine (B1211576) D2 receptors.[8][9] While significant off-target effects at these receptors are unlikely at typical experimental concentrations, it is always good practice to consider potential off-target activities, especially when using high doses or observing unexpected phenotypes.

Troubleshooting Guide

Issue 1: High Variability in Behavioral Assay Results

Q: We are observing significant variability between animals in the same treatment group during behavioral experiments (e.g., elevated plus maze, forced swim test). What could be the cause?

A: High variability in behavioral assays is a common challenge and can stem from several factors:

  • Animal-related Factors:

    • Strain and Substrain: Different mouse and rat strains exhibit distinct behavioral phenotypes. For instance, BALB/c mice are known to be more anxious than C57BL/6 mice.[10] Ensure you are using a consistent strain and substrain throughout your experiments.

    • Sex and Age: Hormonal cycles in females and age-related changes in neurobiology can significantly impact behavior.[11] It is crucial to use age-matched animals and consider sex as a biological variable in your experimental design.

    • Housing and Acclimation: Social isolation, cage cleaning schedules, and noise levels in the animal facility can act as stressors and influence behavior.[11] Ensure a stable environment and allow for a sufficient acclimation period before starting experiments.

  • Experimenter-related Factors:

    • Handling: The amount and method of handling can affect an animal's stress levels. Consistent and gentle handling by all experimenters is essential.[12]

    • Experimenter Presence: The presence of the experimenter in the testing room can influence animal behavior.[12] Blinding the experimenter to the treatment groups can help minimize bias.

  • Procedural Factors:

    • Time of Day: Rodents are nocturnal, and their behavior can vary significantly depending on the time of day the experiment is conducted. All testing should be performed during the same phase of the light-dark cycle.

    • Test Order: If multiple behavioral tests are performed on the same cohort of animals, the order of the tests can influence the results of subsequent tests.[12]

Issue 2: Lack of Expected Efficacy or Inconsistent Dose-Response

Q: We are not observing the expected anxiolytic or antidepressant-like effects of SNAP-94847, or the dose-response is inconsistent. What should we check?

A: This issue often points to problems with the compound itself or its administration:

  • Compound Integrity and Formulation:

    • Solubility: SNAP-94847 has low aqueous solubility.[1][5] Improperly dissolved or precipitated compound will lead to inaccurate dosing. Ensure your vehicle is appropriate and that the compound is fully in solution or a homogenous suspension. Visually inspect the formulation for any precipitation before each administration.

    • Stability: Ensure the compound has been stored correctly and has not degraded. If using a stock solution, avoid repeated freeze-thaw cycles.

  • Pharmacokinetics:

    • Route of Administration: The bioavailability and brain penetration of SNAP-94847 can be influenced by the route of administration (e.g., oral gavage vs. intraperitoneal injection).[6] Oral administration has been shown to be effective.[1]

    • Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration should coincide with peak plasma and brain concentrations. For SNAP-94847, significant brain penetration occurs within 60 minutes of oral administration.[5][6]

  • Receptor Occupancy:

    • The doses used in your study should be sufficient to achieve adequate MCHR1 receptor occupancy in the brain. Doses of 3-30 mg/kg have been shown to result in 30-90% receptor occupancy in the rat brain.[5]

Issue 3: Unexpected or Off-Target Phenotypes

Q: We are observing unexpected behavioral or physiological changes in our animals treated with SNAP-94847. How can we investigate this?

A: While SNAP-94847 is highly selective, unexpected phenotypes can occur. Here's how to approach this:

  • Control Experiments:

    • Vehicle Controls: Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle itself.

    • Positive Controls: Using a well-characterized compound with a similar expected effect (e.g., a known anxiolytic for anxiety models) can help validate your experimental setup.

  • Dose-Response Analysis:

    • A comprehensive dose-response study can help determine if the unexpected effect is dose-dependent and follows a pharmacological pattern.

  • Consider the Biological Context:

    • MCHR1 is expressed in various brain regions and peripheral tissues.[3] The observed phenotype might be a legitimate on-target effect that was not previously characterized. Review the literature on MCHR1 distribution and function to see if there is a plausible biological explanation.

    • SNAP-94847 has been shown to influence the dopamine system, which could contribute to effects on locomotion and motivation.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Selectivity of SNAP-94847

ParameterSpeciesValueReference
Ki (MCHR1)Rat2.2 nM[5][8][9]
Kd (MCHR1)Human530 pM[8][9]
Selectivity
vs. α1A-adrenergic receptorHuman> 80-fold[8][9]
vs. Dopamine D2 receptorHuman> 500-fold[8][9]

Table 2: Pharmacokinetic Properties of SNAP-94847 in Rats

ParameterValueReference
Bioavailability (Oral) 59%[1]
Time to Significant Brain Penetration ~ 60 minutes[5][6]
Brain-to-Plasma Ratio (at 4h) 2.3[5][6]
Elimination Half-life 5.2 hours[1][6]
Plasma Clearance 4.2 L/hr/kg[1]
Blood Clearance 3.3 L/hr/kg[1]

Experimental Protocols

Protocol 1: Preparation of SNAP-94847 for Oral Administration in Rodents
  • Materials:

    • SNAP-94847 hydrochloride

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Weigh the required amount of SNAP-94847 hydrochloride in a sterile microcentrifuge tube.

    • Prepare the vehicle by sequentially adding the following components in the specified ratio (e.g., for a final volume of 1 ml):

      • 100 µl DMSO

      • 400 µl PEG300

      • 50 µl Tween-80

      • 450 µl Sterile Saline

    • First, dissolve the SNAP-94847 in DMSO. Vortex until fully dissolved.

    • Add the PEG300 and vortex thoroughly.

    • Add the Tween-80 and vortex to mix.

    • Finally, add the saline and vortex until a uniform suspension is formed.

    • If necessary, sonicate the mixture for 5-10 minutes to ensure homogeneity.

    • Visually inspect the suspension for any precipitates before administration.

Protocol 2: General Procedure for a Rodent Behavioral Assay (e.g., Elevated Plus Maze)
  • Acclimation:

    • House the animals in the facility for at least one week before the start of the experiment.

    • On the day of the experiment, move the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment.

  • Drug Administration:

    • Administer SNAP-94847 or the vehicle control via the chosen route (e.g., oral gavage) at the predetermined time before the behavioral test (e.g., 60 minutes).

  • Behavioral Testing:

    • Place the animal in the center of the elevated plus maze, facing an open arm.

    • Record the animal's behavior for a set period (e.g., 5 minutes) using an automated tracking system or by a blinded observer.

    • Key parameters to measure include time spent in the open arms, time spent in the closed arms, number of entries into each arm type, and total distance traveled.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the different treatment groups.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP_94847 SNAP-94847 SNAP_94847->MCHR1 Inhibits G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG downstream Downstream Cellular Effects cAMP->downstream IP3_DAG->downstream

Caption: MCHR1 signaling pathway and point of inhibition by SNAP-94847.

Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimation & Habituation start->animal_prep drug_prep SNAP-94847 Formulation start->drug_prep randomization Randomization to Treatment Groups animal_prep->randomization drug_prep->randomization administration Drug/Vehicle Administration randomization->administration behavioral_assay Behavioral Assay administration->behavioral_assay data_collection Data Collection behavioral_assay->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for in vivo behavioral studies.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results Observed check_compound Verify Compound Integrity & Formulation start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_animals Assess Animal-Related Variables start->check_animals solubility Issue: Solubility/Stability? Action: Prepare fresh solution. check_compound->solubility Yes dosing Issue: Dosing/Timing? Action: Confirm PK/PD. check_protocol->dosing Yes handling Issue: Handling/Environment? Action: Standardize procedures. check_animals->handling Yes strain Issue: Strain/Sex/Age? Action: Refine animal model. check_animals->strain Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

minimizing stress in animals during SNAP 94847 administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective administration of the MCH1 receptor antagonist, SNAP 94847, focusing on methods to minimize animal stress and ensure experimental validity.

Frequently Asked Questions (FAQs)

Q1: What is SNAP 94847 and what is its primary mechanism of action?

A1: SNAP 94847 is a potent and selective, non-peptide antagonist for the melanin-concentrating hormone receptor 1 (MCH1).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide involved in regulating mood, food intake, and energy balance.[3][4] By blocking the MCH1 receptor, SNAP 94847 inhibits the downstream signaling of MCH. This action has been shown in animal models to produce anxiolytic (anti-anxiety) and antidepressant-like effects.[1][3][5] Its mechanism is considered distinct from that of typical selective serotonin (B10506) reuptake inhibitors (SSRIs).[3]

Q2: What are the common administration routes for SNAP 94847 in animal studies?

A2: The most frequently documented administration routes for SNAP 94847 in rodent models are oral (p.o.), intraperitoneal (i.p.), and intranasal.[3][5][6][7] Oral gavage is a common method for oral administration to ensure precise dosing.[3][6]

Q3: My animals exhibit signs of distress (e.g., struggling, vocalization) during oral gavage. How can I minimize this?

A3: Stress during oral gavage is a common issue that can impact animal welfare and experimental outcomes.[8][9] To minimize distress:

  • Refine Handling and Restraint: Ensure personnel are well-trained in proper, firm, and gentle restraint techniques to immobilize the head and prevent injury.[10][11]

  • Use Correct Equipment: Use an appropriately sized, stainless steel, ball-tipped gavage needle. The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[10][11]

  • Sucrose-Coated Needle: A simple and effective method is to dip the gavage needle in a sucrose (B13894) solution before the procedure. This has been shown to pacify the animal, reduce procedural time, and lower stress-associated corticosterone (B1669441) levels.[9][12]

  • Avoid Force: The gavage needle should pass smoothly down the esophagus. If resistance is met, stop, reposition, and allow the animal to swallow before proceeding. Never force the needle.[10][11]

  • Consider Alternatives: For some experimental designs, voluntary oral administration by mixing the compound in a palatable vehicle (like diluted condensed milk) can be a stress-free alternative to gavage.[8]

Q4: What are the reported behavioral effects of SNAP 94847 in rodents?

A4: In various rodent models, SNAP 94847 has been shown to have anxiolytic and antidepressant-like effects. For instance, it increases the time mice spend in the light compartment of a light/dark box and shows positive effects in the novelty-suppressed feeding test.[3] It has also been found to decrease immobility time in the Porsolt forced swim test in rats.[5] At higher doses, it can also reduce food-reinforced operant responding.[6]

Q5: Are there any known side effects or confounding behaviors to be aware of?

A5: While primarily studied for its CNS effects, MCH signaling is also involved in energy homeostasis. Therefore, SNAP 94847 may reduce food consumption, which could be a confounding factor in behavioral paradigms that rely on food rewards.[1][6] Researchers should monitor body weight and food intake, especially during chronic studies. Additionally, chronic administration has been shown to sensitize animals to the locomotor effects of dopamine (B1211576) D2/D3 agonists, an effect also seen with some clinical antidepressants.[13]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Animal Distress During Dosing Improper restraint; needle aversion; pain or discomfort.Review and retrain on gentle but firm restraint. Use the sucrose-coating technique for the gavage needle.[12] Ensure the gavage needle is the correct size and free of burrs.
Regurgitation or Fluid from Nose/Mouth Post-Gavage Incorrect placement of the gavage needle into the trachea; esophageal irritation; excessive volume.Immediately stop the procedure. Monitor the animal for signs of respiratory distress.[11] Review gavage technique, ensuring the needle is advanced along the back of the throat into the esophagus.[10] Confirm the dosing volume is within acceptable limits for the animal's size (typically 5-10 mL/kg for mice).
Variable Experimental Results Stress-induced physiological changes; inconsistent dosing.Acclimatize animals to handling and mock procedures before the experiment begins.[9] Ensure the dosing vehicle is consistent and the compound is fully dissolved or suspended. Use precise administration techniques.
Reduced Food Intake / Weight Loss Pharmacological effect of MCH1 antagonism.Monitor food intake and body weight daily. If using food-based rewards, consider the potential anorectic effect of the drug.[1][6] Ensure the diet is highly palatable.

Experimental Protocols & Data

Protocol: Oral Gavage Administration for Behavioral Testing in Mice

This protocol is a generalized procedure based on methodologies cited in preclinical studies of SNAP 94847.[3][6]

  • Preparation of Dosing Solution:

    • SNAP 94847 is often dissolved in a vehicle such as distilled water containing a small percentage of a solubilizing agent like DMSO and a suspending agent like beta-cyclodextrin.[7]

    • Prepare the solution fresh daily. Ensure the compound is fully dissolved or forms a homogenous suspension by vortexing or sonicating.

  • Animal Handling and Preparation:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Handle mice for several days prior to the experiment to reduce handling stress.

    • Weigh the animal to calculate the precise volume for administration.

  • Gavage Procedure:

    • Select a 22-24 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip. Measure the needle from the tip of the mouse's nose to the last rib and mark the tube to prevent over-insertion.[10]

    • Prepare a small beaker with a sucrose solution (e.g., 10% sucrose in water).

    • Gently but firmly restrain the mouse by scruffing the neck and back to hold the head immobile and straighten the neck and esophagus.[10]

    • Dip the tip of the gavage needle into the sucrose solution.[12]

    • Insert the needle into the side of the mouth, advancing gently along the roof of the mouth toward the back of the throat.

    • Allow the mouse to swallow the needle, which will then slide easily down the esophagus without resistance. Do not force.

    • Advance the needle to the pre-measured mark and slowly depress the syringe plunger to deliver the solution.

    • Remove the needle smoothly and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for 5-10 minutes post-administration for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth.[11]

    • Proceed with the behavioral test at the designated time point (e.g., 60 minutes after administration).[6]

Summary of Dosing and Effects in Rodents
SpeciesAdministration RouteDose Range (mg/kg)Observed EffectReference
MouseOral (p.o.)10 - 30Anxiolytic-like effects in Light/Dark and Novelty Suppressed Feeding tests.[3]
RatIntraperitoneal (i.p.)3 - 30Decreased high-fat food-reinforced operant responding at 30 mg/kg.[6]
RatIntranasalNot specifiedAnxiolytic and antidepressant effects in Open Field, Elevated Plus Maze, and Forced Swim tests.[5]
Rat & MouseIntraperitoneal (i.p.)20Chronic administration increased sensitivity to dopamine D2/D3 agonists.[13]

Visual Guides

MCH1 Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the MCH1 receptor. Melanin-concentrating hormone (MCH) binds to its G-protein coupled receptor, MCHR1, which can couple to both Gᵢ and Gᵩ proteins. Gᵢ coupling inhibits adenylyl cyclase, reducing cAMP levels. Gᵩ coupling activates Phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the MAPK/ERK pathway. SNAP 94847 acts as an antagonist, blocking MCH from binding to MCHR1 and thus inhibiting these downstream effects.[14][15][16][17]

MCH1_Signaling_Pathway cluster_receptor MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds SNAP94847 SNAP 94847 SNAP94847->MCHR1 Blocks Gi Gᵢ MCHR1->Gi Gq Gᵩ MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Response Cellular Response (e.g., Mood, Appetite) cAMP->Response Ca_PKC [Ca²⁺]↑ / PKC PLC->Ca_PKC ERK MAPK/ERK Pathway Ca_PKC->ERK ERK->Response

MCH1 receptor signaling cascade and point of antagonism by SNAP 94847.
Experimental Workflow for Minimizing Stress

This workflow outlines key steps and decision points for administering a substance like SNAP 94847 while prioritizing animal welfare.

Experimental_Workflow start Start: Experiment Plan acclimate Acclimatization & Habituation to Handling start->acclimate prep Prepare Dosing Solution & Equipment acclimate->prep restrain Gentle Restraint prep->restrain admin_check Is Gavage the Only Option? restrain->admin_check gavage Perform Gavage (Sucrose-Coated Needle) admin_check->gavage Yes voluntary Use Voluntary Intake (e.g., in palatable food) admin_check->voluntary No distress_check Animal Shows Distress? gavage->distress_check monitor Monitor Post-Dosing (5-10 min) voluntary->monitor distress_check->monitor No stop STOP Re-evaluate Technique Consult Vet distress_check->stop Yes proceed Proceed to Behavioral Assay monitor->proceed end End: Data Collection proceed->end

Decision workflow for low-stress substance administration in rodents.

References

addressing variability in food intake studies with SNAP 94847

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SNAP 94847 in food intake studies.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with SNAP 94847, leading to variability in results.

Issue Potential Cause Recommended Solution
Inconsistent reduction in food intake Animal stress: Environmental stressors can significantly impact feeding behavior, masking the effects of SNAP 94847.[1]- Acclimatize animals to the experimental conditions, including handling and injection procedures. - Ensure a quiet and stable environment during the study.
Timing of administration: The pharmacokinetic profile of SNAP 94847 may influence its efficacy depending on the feeding schedule.- Administer SNAP 94847 at a consistent time relative to the dark/light cycle and feeding periods. - Consider the peak plasma concentration time when designing the experiment.
Diet composition: The palatability and composition of the diet (e.g., high-fat vs. standard chow) can influence the anorectic effects of MCH1R antagonists.[2]- Clearly define and maintain a consistent diet throughout the study. - Be aware that the effects of SNAP 94847 may be more pronounced with highly palatable, high-fat diets.
Off-target effects observed High dosage: Supratherapeutic doses may lead to engagement with other receptors or systems.- Perform a dose-response study to determine the minimal effective dose for reducing food intake in your specific model. - Refer to published literature for established effective dose ranges (e.g., 3-30 mg/kg i.p. in rats).[2]
Interaction with other pathways: The melanin-concentrating hormone (MCH) system interacts with other neurochemical systems involved in appetite and mood, such as the dopamine (B1211576) system.[3][4]- Be cautious when co-administering other psychoactive compounds. - Consider potential indirect effects on motivation and reward-seeking behavior.
Poor solubility of SNAP 94847 Improper vehicle: SNAP 94847 has limited solubility in aqueous solutions.[5]- Prepare SNAP 94847 in an appropriate vehicle. A commonly used vehicle is 20% 2-hydroxypropyl-β-cyclodextrin in sterile water. - For in vitro studies, DMSO and ethanol (B145695) can be used.[5][6][7]
Precipitation upon dilution: Diluting a concentrated stock solution in an aqueous buffer can cause the compound to precipitate.- Prepare fresh dilutions before each experiment. - Visually inspect solutions for any signs of precipitation.
Unexpected behavioral changes Anxiolytic/Antidepressant effects: SNAP 94847 has demonstrated anxiolytic and antidepressant-like properties in animal models.[8][9][10]- Be aware that changes in anxiety or mood could indirectly affect feeding behavior. - Incorporate appropriate behavioral controls to assess anxiety and locomotor activity.
Locomotor effects: While some studies report minimal motor deficits, high doses could potentially influence activity levels.- Monitor locomotor activity to ensure that any observed reduction in food intake is not due to sedation or motor impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SNAP 94847?

A1: SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[6][11] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor, SNAP 94847 inhibits the downstream signaling pathways that promote food intake and energy conservation.[12][13]

Q2: What is the recommended route of administration and dosage for in vivo food intake studies?

A2: The most common routes of administration in rodent studies are intraperitoneal (i.p.) and oral (p.o.).[1] Effective doses for reducing food intake in rats have been reported to range from 3 to 30 mg/kg when administered intraperitoneally.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[14]

Q3: How should I prepare SNAP 94847 for administration?

A3: For intraperitoneal injections, SNAP 94847 can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin in sterile water. For oral administration, it can also be prepared in a cyclodextrin-based vehicle.[1] For in vitro experiments, stock solutions can be prepared in DMSO or ethanol.[6][7] Always ensure the compound is fully dissolved and prepare solutions fresh daily.

Q4: Can SNAP 94847 affect behaviors other than feeding?

A4: Yes. SNAP 94847 has been shown to have anxiolytic and antidepressant-like effects in various preclinical models.[8][9][10] It is important to consider these effects when interpreting your data, as changes in mood and anxiety can influence feeding behavior.

Q5: Are there any known off-target effects of SNAP 94847?

A5: SNAP 94847 is highly selective for the MCH1 receptor. It displays significantly lower affinity for other receptors, such as α1A-adrenergic and dopamine D2 receptors.[5][6] However, as with any pharmacological agent, the potential for off-target effects, especially at higher doses, cannot be entirely ruled out.[15][16]

Quantitative Data Summary

Table 1: Effect of Intraperitoneal SNAP 94847 on High-Fat Pellet Intake in Rats

Dose (mg/kg, i.p.) Effect on Pellet Intake Reference
3No significant effect
10No significant effect
30Significant decrease
Study conducted in food-restricted Long-Evans rats trained to lever press for high-fat pellets.[2]

Table 2: Receptor Binding Affinity and Selectivity of SNAP 94847

Receptor Binding Affinity (Ki) Selectivity vs. MCH1 Reference
MCH12.2 nM-[5][6]
α1A-Adrenergic180 nM> 80-fold[5]
Dopamine D27,400 nM> 500-fold[5][6]

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rodents

  • Animal Model: Male Wistar or Sprague-Dawley rats, individually housed.

  • Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least one week. Handle animals daily to minimize stress.

  • Drug Preparation: Prepare SNAP 94847 in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in sterile water. Prepare fresh on the day of the experiment.

  • Food Deprivation: Food deprive animals for a standardized period (e.g., 18 hours) before drug administration to ensure a robust feeding response. Water should be available ad libitum.

  • Administration: Administer SNAP 94847 or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

  • Food Presentation: 30-60 minutes post-injection, provide a pre-weighed amount of standard chow or a high-fat diet.

  • Data Collection: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.

Visualizations

MCH1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gq/Gi Protein MCH1R->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release downstream Downstream Effects (e.g., increased appetite) cAMP->downstream Ca_release->downstream SNAP_94847 SNAP 94847 SNAP_94847->MCH1R Blocks

Caption: MCH1 Receptor Signaling Pathway and Inhibition by SNAP 94847.

Experimental_Workflow start Start: Animal Acclimatization food_dep Food Deprivation (e.g., 18h) start->food_dep drug_prep Prepare SNAP 94847 & Vehicle food_dep->drug_prep random Randomize Animals into Treatment Groups drug_prep->random admin Administer SNAP 94847 or Vehicle (i.p.) random->admin wait Waiting Period (30-60 min) admin->wait food_pres Present Pre-weighed Food wait->food_pres data_coll Measure Food Intake at Time Points (1, 2, 4, 24h) food_pres->data_coll analysis Statistical Analysis data_coll->analysis end End: Interpret Results analysis->end

Caption: Experimental Workflow for an Acute Food Intake Study.

References

Validation & Comparative

A Head-to-Head In Vivo Comparison of MCH1 Receptor Antagonists: SNAP 94847 vs. SNAP 7941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent melanin-concentrating hormone receptor 1 (MCHR1) antagonists: SNAP 94847 and SNAP 7941. This analysis is based on available preclinical data and aims to delineate their respective pharmacological profiles in behavioral models of anxiety and depression.

Both SNAP 94847 and SNAP 7941 are selective, non-peptide antagonists of the MCHR1, a G protein-coupled receptor primarily expressed in the brain.[1] The MCHR1 system is implicated in the regulation of energy homeostasis, mood, and anxiety.[2][3] Antagonism of this receptor has been a key strategy in the development of novel therapeutics for obesity, anxiety, and depressive disorders. This guide synthesizes in vivo data from various rodent models to offer a comparative perspective on the efficacy and behavioral effects of these two compounds.

Comparative Efficacy in Preclinical Models

To facilitate a clear comparison, the following tables summarize the in vivo effects of SNAP 94847 and SNAP 7941 in established behavioral paradigms for anxiety and depression. Data has been compiled from multiple studies to provide a comprehensive overview.

Anxiolytic-like Activity
Experimental ModelSpeciesCompoundDose Range (mg/kg)Route of AdministrationKey Findings
Light/Dark Box Test Mouse (BALB/cJ)SNAP 9484720p.o.Significantly increased time spent in the light compartment after acute and chronic administration.[4]
Novelty Suppressed Feeding (NSF) Test Mouse (129S6/SvEvTac)SNAP 9484720p.o.Demonstrated anxiolytic/antidepressant-like effects after both acute and chronic treatment.[4]
Rat Social Interaction Test RatSNAP 79413, 10, 30i.p.Produced anxiolytic effects comparable to chlordiazepoxide.[2]
Guinea Pig Maternal-Separation Vocalization Test Guinea PigSNAP 794110, 30i.p.Significantly reduced the number of vocalizations, indicating anxiolytic activity.[2]
Antidepressant-like Activity
Experimental ModelSpeciesCompoundDose Range (mg/kg)Route of AdministrationKey Findings
Forced Swim Test (FST) RatSNAP 94847Not specifiedIntranasalDecreased immobilization time and increased passive swimming time.
Forced Swim Test (FST) Mouse (BALB/cJ)SNAP 9484720p.o.No significant effect observed.[4]
Forced Swim Test (FST) RatSNAP 79413, 10, 30p.o.Significantly decreased the duration of immobility and increased swimming time.[2]
Chronic Mild Stress RatSNAP 94847Not specifiedNot specifiedReversed stress-induced decreases in sucrose (B13894) preference.

Pharmacokinetic Profiles

A crucial aspect of in vivo performance is the pharmacokinetic profile of a compound, including its ability to be absorbed and penetrate the central nervous system.

CompoundAdministration RouteBioavailabilityBrain PenetrationHalf-life
SNAP 94847 p.o., i.p.Orally bioavailable, achieves significant brain penetration within 60 minutes.Brain to plasma ratio of 2.3 at 4 hours post-dosing.Elimination half-life of 5.2 hours.
SNAP 7941 p.o., i.p.Orally active.[2]Specific bioavailability and brain-to-plasma ratio data are less available in the reviewed literature, but its central activity is confirmed by behavioral effects.[2]Not specified in reviewed literature.

Mechanism of Action: MCHR1 Signaling Pathway

Both SNAP 94847 and SNAP 7941 exert their effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1. This receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, SNAP 94847 and SNAP 7941 prevent the downstream signaling cascade initiated by MCH.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gi/o Protein MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates SNAP SNAP 94847 / SNAP 7941 SNAP->MCHR1 Antagonizes

MCHR1 Signaling Pathway and Antagonist Action

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are outlined below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.

Forced_Swim_Test_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cylinder Glass cylinder (45 cm high, 20 cm diameter) Water Filled with water (30 cm deep, 23-25°C) Acclimation Day 1: 15-min pre-test session Dosing Administer compound (e.g., SNAP 94847 or SNAP 7941) or vehicle Test Day 2: 5-min test session Dosing->Test Record Record behavior (immobility, swimming, climbing) Test->Record Measure Quantify duration of immobility Record->Measure Compare Compare drug-treated group to vehicle control Measure->Compare

Forced Swim Test Experimental Workflow

Protocol:

  • Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure: On the first day, rats are placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, animals are administered the test compound or vehicle. Following the appropriate pre-treatment time, they are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[2]

Light/Dark Box Test

This test is used to assess anxiety-like behavior in mice.

Light_Dark_Box_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Box Two-compartment box (dark and illuminated) Opening Opening between compartments Dosing Administer compound (e.g., SNAP 94847) or vehicle Placement Place mouse in the center of the light compartment Dosing->Placement Exploration Allow free exploration for 5-10 minutes Placement->Exploration Record Record behavior with video tracking Exploration->Record Measure Time spent in light compartment Number of transitions Record->Measure Compare Compare drug-treated group to vehicle control Measure->Compare

Light/Dark Box Test Experimental Workflow

Protocol:

  • Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Procedure: Mice are administered the test compound or vehicle. After the appropriate pre-treatment time, each mouse is placed in the center of the illuminated compartment and allowed to explore the apparatus freely for a set period (typically 5-10 minutes).

  • Data Analysis: The time spent in the light compartment and the number of transitions between the two compartments are measured. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[4]

Novelty Suppressed Feeding (NSF) Test

The NSF test is a conflict-based model of anxiety-like behavior that is also sensitive to chronic antidepressant treatment.

Protocol:

  • Food Deprivation: Mice are food-deprived for 24 hours prior to the test.

  • Apparatus: A novel, brightly lit open field arena (e.g., 50 x 50 cm) with a single food pellet placed in the center.

  • Procedure: Mice are administered the test compound or vehicle (acutely or chronically). Each mouse is then placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.

  • Data Analysis: A decrease in the latency to eat in the drug-treated group compared to the vehicle group suggests an anxiolytic or antidepressant-like effect.[4]

Discussion and Conclusion

Both SNAP 94847 and SNAP 7941 demonstrate promising anxiolytic and antidepressant-like profiles in a range of in vivo models.

SNAP 94847 has shown efficacy in mouse models of anxiety, such as the light/dark box and novelty suppressed feeding tests, with effects observed after both acute and chronic administration.[4] Its antidepressant-like effects are more variable, with positive results in the rat forced swim test but not in the mouse version of the same test.[4] The compound is orally bioavailable and readily penetrates the brain, making it a viable candidate for in vivo studies.

SNAP 7941 exhibits robust anxiolytic and antidepressant-like effects in rat models.[2] It has been shown to be as effective as the benzodiazepine (B76468) chlordiazepoxide in the social interaction test and demonstrates clear antidepressant-like activity in the forced swim test.[2] While its oral activity is established, detailed pharmacokinetic data, particularly regarding its brain-to-plasma ratio, is less readily available in the public domain compared to SNAP 94847.

References

A Comparative Analysis of SNAP 94847 Hydrochloride and Fluoxetine in Preclinical Models of Anxiety and Depression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), in preclinical models of anxiety and depression. This report synthesizes available experimental data to objectively evaluate their performance, detailing their distinct mechanisms of action and presenting relevant quantitative findings in a structured format.

Mechanisms of Action: Two Distinct Approaches to Modulating Mood

This compound and fluoxetine exert their effects through fundamentally different signaling pathways. Fluoxetine, a well-established antidepressant, primarily functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this neurotransmitter.[1][2][3][4][5] This leads to enhanced serotonergic signaling, which is believed to play a crucial role in mood regulation.

In contrast, this compound targets the melanin-concentrating hormone (MCH) system. It acts as a potent and selective antagonist of the MCH receptor 1 (MCHR1). The MCH system is implicated in the regulation of various physiological processes, including appetite, energy balance, and mood. By blocking the MCHR1, SNAP 94847 is thought to modulate neural circuits involved in stress and emotional responses, leading to its anxiolytic and antidepressant-like effects.[6]

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies in rodent models provide valuable insights into the potential therapeutic efficacy of novel compounds compared to established treatments. The following tables summarize the available quantitative data from key behavioral tests used to assess anxiolytic and antidepressant-like activity.

Anxiolytic-Like Activity
Behavioral TestAnimal ModelThis compound DoseFluoxetine DoseKey FindingsReference
Elevated Plus Maze RatNot specifiedNot specifiedSNAP 94847 decreased time spent in closed arms, indicating an anxiolytic effect.[7]
Open Field Test RatNot specifiedNot specifiedSNAP 94847 increased locomotion and the number of squares crossed.[7]
Antidepressant-Like Activity
Behavioral TestAnimal ModelThis compound DoseFluoxetine DoseKey FindingsReference
Forced Swim Test RatNot specifiedNot specifiedSNAP 94847 decreased immobilization time and increased passive swimming time.[7]
Quinpirole-Induced Locomotor Activity Sprague-Dawley Rat20 mg/kg/day (chronic)18 mg/kg/day (chronic)Both chronic SNAP 94847 and fluoxetine significantly increased quinpirole-induced locomotor activity, suggesting sensitization of dopamine (B1211576) D2/D3 receptors.[8]
Quinpirole-Induced Locomotor Activity BALB/c Mice20 mg/kg/day (chronic)18 mg/kg/day (chronic)Both chronic SNAP 94847 and fluoxetine markedly increased quinpirole-induced locomotor activity. The onset of hyper-locomotion was earlier with SNAP 94847.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key experiments cited in this guide.

Forced Swim Test (Porsolt Test)

Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.

Protocol:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test), rats are individually placed in the cylinder for 15 minutes.

    • Twenty-four hours later, the animals are administered either this compound, fluoxetine, or a vehicle control.

    • Following the appropriate pre-treatment time, the rats are again placed in the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (defined as the time the animal floats motionless or makes only small movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze Test

Objective: To evaluate anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • Procedure:

    • Animals are administered this compound, fluoxetine, or a vehicle control prior to testing.

    • Each animal is placed on the central platform facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

  • Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and fluoxetine, as well as a typical experimental workflow for their preclinical evaluation.

fluoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction (e.g., cAMP, MAPK/ERK) Postsynaptic_Receptor->Signal_Transduction Activates Cellular_Response Altered Neuronal Activity & Gene Expression Signal_Transduction->Cellular_Response Leads to Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Fluoxetine's mechanism of action.

snap94847_pathway cluster_presynaptic MCH Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MCH_vesicle MCH Vesicles MCH MCH MCH_vesicle->MCH Release MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds G_protein G-protein (Gi/Gq) MCHR1->G_protein Activates Signal_Transduction Signal Transduction (e.g., ↓cAMP, ↑Ca2+) G_protein->Signal_Transduction Modulates Cellular_Response Altered Neuronal Excitability & Neurotransmitter Release Signal_Transduction->Cellular_Response Leads to SNAP_94847 SNAP 94847 Hydrochloride SNAP_94847->MCHR1 Antagonizes experimental_workflow Animal_Model Selection of Animal Model (e.g., Rats, Mice) Drug_Administration Drug Administration (SNAP 94847 or Fluoxetine) - Acute or Chronic Dosing - Route: Oral, IP, etc. Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing - Forced Swim Test - Elevated Plus Maze - Open Field Test Drug_Administration->Behavioral_Testing Data_Collection Data Collection - Immobility Time - Arm Entries/Time - Locomotor Activity Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis - ANOVA, t-test Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation - Efficacy Comparison Statistical_Analysis->Results_Interpretation

References

SNAP 94847: A Comparative Analysis of a Leading MCHR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurotherapeutics, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target for the development of treatments for obesity, anxiety, and depression. Among the numerous antagonists developed, SNAP 94847 has distinguished itself through its high affinity, selectivity, and promising preclinical efficacy. This guide provides a detailed comparison of SNAP 94847 with other notable MCHR1 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this compound.

The MCH-MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, mood, and arousal by binding to its G protein-coupled receptor, MCHR1. The activation of MCHR1 by MCH initiates a signaling cascade that ultimately modulates neuronal activity.

MCHR1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds to G_protein Gi/Gq Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Neuronal_Activity SNAP_94847 SNAP 94847 (Antagonist) SNAP_94847->MCHR1 Blocks

MCH-MCHR1 Signaling Pathway

Comparative Analysis of MCHR1 Inhibitors

The development of MCHR1 antagonists has been a key focus of research. The following tables provide a comparative overview of SNAP 94847 and other significant inhibitors based on their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Selectivity
CompoundMCHR1 Binding Affinity (Kᵢ, nM)MCHR1 Functional Antagonism (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)Selectivity Notes
SNAP 94847 2.2 [1]1.2[2]>10>80-fold selective over MCHα1A and >500-fold over MCHD2 receptors. Minimal cross-reactivity with other GPCRs, ion channels, enzymes, and transporters.[1]
SNAP-79410.57 (Kₑ)-->1,000-fold selective for MCHR1 over MCHR2.[3]
T-226296-5.5 (human), 8.6 (rat)-High selectivity against the SLT subtype of MCH receptors and a range of other receptors.[4]
AMG 0760.61.2Significantly reduced hERG liability compared to earlier compounds.Highly selective against MCHR2 (>10,000 nM).[2][5]
KRX-104130-2012.98Identified through virtual screening with a focus on low cardiotoxicity.[6]

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher potency. hERG inhibition is a critical indicator of potential cardiotoxicity.

A significant advantage of SNAP 94847 and newer compounds like AMG 076 and KRX-104130 is the reduced potential for cardiotoxicity, a major hurdle that led to the failure of many earlier MCHR1 antagonists.[5][6] Many of these earlier compounds were potent blockers of the hERG potassium channel, leading to safety concerns.

Table 2: Pharmacokinetic Profile in Rats
CompoundBioavailability (%)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Half-life (t½, h)
SNAP 94847 59 129.90 (at 25 mg/kg oral)0.75 (at 25 mg/kg oral)5.2 (oral), 2.88 (IV)
Other InhibitorsData not available in a directly comparable format

Data for SNAP 94847 is from oral administration at 10 mg/kg unless otherwise specified.[1]

SNAP 94847 demonstrates good oral bioavailability and a reasonable half-life in rats, suggesting its suitability for in vivo studies.[1]

Table 3: In Vivo Efficacy in Animal Models of Anxiety and Depression
CompoundModelSpeciesKey Findings
SNAP 94847 Elevated Plus Maze RatDecreased time spent in closed arms, indicating anxiolytic effects.[7]
SNAP 94847 Forced Swim Test Rat/MouseDecreased immobilization time, suggesting antidepressant-like effects.[7] No effect was observed in another mouse study.[8]
SNAP 94847 Novelty Suppressed Feeding MouseAnxiolytic/antidepressant-like effects observed after both acute and chronic treatment.[8][9]
SNAP-7941Various anxiety modelsRat/MouseShows anxiolytic and antidepressant effects.[10][11]
TPI 1361-17Elevated Plus Maze, Light-Dark TransitionMousePotent anxiolytic effects in both assays.[7]

SNAP 94847 has consistently demonstrated anxiolytic and antidepressant-like effects across various rodent models, supporting its potential as a therapeutic agent for mood and anxiety disorders.[7][8] Notably, its mechanism of action in the novelty suppressed feeding test appears to be distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants.[8][9]

Experimental Protocols

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for MCHR1.

Materials:

  • Membrane preparations from cells expressing recombinant human MCHR1.

  • Radioligand (e.g., [³H]SNAP-7941 or [¹²⁵I]-MCH).

  • Test compound (e.g., SNAP 94847) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS with 0.01% TX-100).

  • 96-well filter plates (e.g., GFC UNIFILTER plates).

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from cells overexpressing MCHR1 through dounce homogenization and differential centrifugation.

  • In a 96-well plate, incubate a small amount of membrane protein (0.5-1.0 µg) with a fixed concentration of radioligand (e.g., 0.06-0.1 nM [¹²⁵I]-MCH) and varying concentrations of the test compound.

  • Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The data is then used to calculate the IC₅₀ and subsequently the Kᵢ of the test compound.

Novelty Suppressed Feeding (NSF) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

  • A novel, brightly lit open-field arena (e.g., 100 x 100 x 50 cm).[12]

  • A single food pellet placed in the center of the arena.

  • A stopwatch or automated tracking software.

Procedure:

  • Food deprive the animals (e.g., mice) for 24 hours prior to the test.[13]

  • Place the animal in a corner of the novel arena.

  • Record the latency (time) for the animal to begin eating the food pellet.[13] A maximum test duration is typically set (e.g., 10 minutes).[14]

  • Anxiolytic compounds, like SNAP 94847, are expected to decrease the latency to eat.[15]

  • Immediately after the test, the amount of food consumed in the home cage for a short period (e.g., 5 minutes) should be measured to control for potential effects on appetite.[13][14]

Elevated Plus Maze (EPM) Test

Objective: To measure anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[16]

  • Two open arms and two closed arms (with high walls).[16][17]

  • A central platform.

  • A video camera and tracking software for automated recording.[16][17]

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes before the test.[17]

  • Place the animal on the central platform, facing an open arm.[17]

  • Allow the animal to explore the maze for a set period, typically 5 minutes.[16][17]

  • Record the number of entries and the time spent in the open and closed arms.[16][17]

  • Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

  • The maze should be cleaned between each animal to remove olfactory cues.[16][17]

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents.

Apparatus:

  • A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[18][19]

Procedure:

  • For rats: Typically involves a 15-minute pre-test session, followed 24 hours later by a 5-minute test session.[18][19]

  • For mice: Usually a single 6-minute session, with the first 2 minutes considered a habituation period and the last 4 minutes for scoring.[18]

  • Place the animal in the water cylinder.

  • Record the total time the animal remains immobile (i.e., making only movements necessary to keep its head above water).[18][19]

  • Antidepressant compounds are expected to decrease the duration of immobility.

  • After the test, the animal should be removed, dried, and kept in a warm environment before being returned to its home cage.[20]

Conclusion

SNAP 94847 stands out as a potent and selective MCHR1 antagonist with a favorable preclinical profile. Its key advantages lie in its high binding affinity, good oral bioavailability, and, critically, a reduced liability for hERG-related cardiotoxicity compared to many first-generation MCHR1 inhibitors. The consistent anxiolytic and antidepressant-like effects demonstrated in various animal models further underscore its therapeutic potential. While direct comparative data with all other MCHR1 inhibitors is not always available in a standardized format, the existing evidence positions SNAP 94847 as a valuable tool for researchers and a promising lead compound in the ongoing development of novel treatments for mood, anxiety, and metabolic disorders.

References

A Comparative Guide to SNAP 94847 Hydrochloride for MCHR1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other relevant compounds. It is designed to assist researchers in selecting the most appropriate reference compound for their MCHR1-related studies by presenting key performance data, detailed experimental protocols, and visual aids for understanding associated biological pathways and workflows.

Introduction to MCHR1 and SNAP 94847

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and mood.[1][2] Its effects are mediated through G protein-coupled receptors (GPCRs), primarily MCHR1 in rodents.[3][4] As a result, MCHR1 has become a significant target for the development of therapeutics for obesity and psychiatric disorders like anxiety and depression.[1][4][5]

This compound is a well-characterized, high-affinity MCHR1 antagonist.[6] It is noted for its high selectivity and oral activity, making it a valuable tool for both in vitro and in vivo research.[6] This guide will compare its pharmacological profile to other MCHR1 antagonists.

Comparative Pharmacological Data

The selection of a reference compound hinges on its potency, selectivity, and functional activity. The following table summarizes these key parameters for SNAP 94847 and other notable MCHR1 antagonists.

CompoundTarget(s)Ki (nM)IC50 (nM)SelectivitySpecies
SNAP 94847 MCHR1 2.2 ->80-fold over α1A, >500-fold over D2 receptors [6]Human, Mouse, Rat [6]
TC-MCH 7cMCHR13.4 (human), 3.0 (mouse)5.6Selective, brain-penetrableHuman, Mouse
MCH-1 antagonist 1MCHR1, CYP3A42.610,000 (CYP3A4)Potent MCHR1 antagonist, inhibits CYP3A4-
BMS-819881MCHR1, CYP3A4713,000 (CYP3A4)Selective for MCHR1 over CYP3A4Rat
AZD1979MCHR1-~12MCHR1 antagonist-
ATC0065MCHR1-15.7Selective for MCHR1 over MCHR2Human
MCHR1 antagonist 2MCHR1, hERG-65 (MCHR1), 4.0 (hERG)Also inhibits hERG channel-

Data compiled from various sources.[4] Ki and IC50 values represent the concentration required to inhibit 50% of binding or function, respectively. Lower values indicate higher potency.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of MCHR1 antagonists. Below are methodologies for two fundamental assays.

MCHR1 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell membrane preparation

  • Radioligand: [³H]SNAP 7941[7] or Europium-labeled MCH (Eu-MCH)[8]

  • Test compound (e.g., SNAP 94847)

  • Non-specific binding control (e.g., 1 µM unlabeled SNAP 7941[7] or 0.5 µM unlabeled MCH[8])

  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA[8]

  • 96-well plates

  • Scintillation counter or time-resolved fluorescence reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the cell membrane preparation (e.g., 5 µ g/well ), the radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of MCHR1 activation via the Gq pathway.[9][10][11]

Materials:

  • HEK293 or CHO cells stably expressing MCHR1

  • MCH (agonist)

  • Test compound (e.g., SNAP 94847)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the MCHR1-expressing cells into the assay plates and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of MCH (typically EC80) to all wells to stimulate the receptor.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

MCHR1 Signaling Pathway

The binding of MCH to MCHR1 can activate multiple G-protein signaling cascades, primarily through Gi and Gq proteins.[3][4][9] Activation of Gi inhibits adenylyl cyclase, leading to decreased cAMP levels, while Gq activation stimulates phospholipase C (PLC), resulting in increased intracellular calcium.[3][9] SNAP 94847 acts by blocking the initial binding of MCH to the receptor.

MCHR1_Signaling_Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds SNAP94847 SNAP 94847 (Antagonist) SNAP94847->MCHR1 Blocks G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Caption: MCHR1 signaling cascade and the inhibitory action of SNAP 94847.

Experimental Workflow for MCHR1 Antagonist Characterization

The process of characterizing a novel MCHR1 antagonist involves a series of sequential assays to determine its potency, selectivity, and functional effects.

Antagonist_Workflow start Start: Compound Library binding_assay Primary Screen: Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., Calcium Mobilization) (Determine Potency - IC50) binding_assay->functional_assay High-affinity hits selectivity_panel Selectivity Profiling: Assay against other GPCRs & Targets functional_assay->selectivity_panel Potent antagonists in_vivo In Vivo Studies: (e.g., Feeding Behavior, Anxiety Models) selectivity_panel->in_vivo Selective compounds lead Lead Compound in_vivo->lead

Caption: A typical workflow for identifying and validating MCHR1 antagonists.

Decision-Making for Reference Compound Selection

The choice of a reference compound is a critical decision based on a logical evaluation of its properties.

Decision_Tree start Select MCHR1 Reference Compound potency High Potency? (Low nM Ki/IC50) start->potency selectivity High Selectivity? potency->selectivity Yes reject Consider Alternative potency->reject No activity In Vivo Activity? selectivity->activity Yes selectivity->reject No (Off-target effects) select Select as Reference Compound activity->select Yes activity->reject No (Poor PK/PD)

Caption: Logical process for selecting an appropriate MCHR1 reference compound.

References

Head-to-Head Comparison: SNAP 94847 and AZD1979 in MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development targeting the melanin-concentrating hormone receptor 1 (MCHR1), two notable antagonists, SNAP 94847 and AZD1979, have emerged as significant research compounds. Both molecules have been investigated for their potential in treating a range of conditions, including obesity, anxiety, and depression, by modulating the MCHR1 signaling pathway. This guide provides a comprehensive, data-driven comparison of SNAP 94847 and AZD1979, offering researchers, scientists, and drug development professionals a detailed overview of their respective biochemical properties, performance in experimental models, and the methodologies employed in their evaluation.

Biochemical and Pharmacological Profile

Both SNAP 94847 and AZD1979 are potent and selective antagonists of the MCHR1. While both compounds target the same receptor, they exhibit distinct profiles in terms of binding affinity, selectivity, and pharmacokinetic properties.

SNAP 94847 is characterized as a high-affinity MCHR1 antagonist.[1][2] It demonstrates significant selectivity over other receptors, including adrenergic and dopamine (B1211576) receptors.[1][2] In preclinical studies, SNAP 94847 has shown efficacy in models of anxiety and depression, with a mechanism of action distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants.[3]

AZD1979 is also a potent MCHR1 antagonist with a reported IC50 of approximately 12 nM.[4][5] This compound has been primarily investigated for its role in body weight homeostasis.[6][7] Studies have shown that AZD1979 can reduce body weight in animal models by affecting both food intake and energy expenditure.[6][7]

The following table summarizes the key quantitative data for SNAP 94847 and AZD1979 based on available literature.

ParameterSNAP 94847AZD1979
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Mechanism of Action AntagonistAntagonist
Binding Affinity (Ki) 2.2 nM[1][2]~12 nM[5][8]
Binding Affinity (Kd) 530 pM[1][2]Not explicitly reported
Potency (IC50) Not explicitly reported~12 nM[4][5]
Selectivity >80-fold over α1A, >500-fold over D2 receptors[1][2]Selective for MCHR1 over MCH2 (IC50 > 40 µM)[5]
Bioavailability (Rat, oral) 59%[1]Not explicitly reported
Half-life (t1/2) (Rat) 5.2 hours[1]Not explicitly reported
Primary Investigated Indications Anxiety, Depression[3][9], Obesity[9][10][11]Obesity[6][7]

Signaling Pathway and Mechanism of Action

Both SNAP 94847 and AZD1979 exert their effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by MCH, initiates a downstream signaling cascade. By antagonizing this interaction, SNAP 94847 and AZD1979 inhibit these downstream effects.

MCHR1_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_antagonists Antagonists cluster_downstream Downstream Effects MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds and Activates Signaling_Cascade Inhibition of Downstream Signaling MCHR1->Signaling_Cascade Inhibition SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Blocks Binding AZD1979 AZD1979 AZD1979->MCHR1 Blocks Binding Physiological_Response Modulation of Appetite, Mood, and Energy Balance Signaling_Cascade->Physiological_Response

Caption: MCHR1 antagonism by SNAP 94847 and AZD1979.

Experimental Performance and In Vivo Efficacy

SNAP 94847

In vivo studies have demonstrated the potential of SNAP 94847 in models of mood disorders and obesity.

  • Anxiolytic and Antidepressant-like Effects: Acute and chronic administration of SNAP 94847 has shown anxiolytic-like effects in the light/dark box test and antidepressant-like effects in the novelty-suppressed feeding test in mice.[3][12] These effects are reportedly independent of hippocampal neurogenesis, distinguishing its mechanism from some established antidepressants.[3]

  • Effects on Food Intake and Body Weight: SNAP 94847 has been shown to decrease food-reinforced operant responding in rats, suggesting a role in modulating feeding behavior.[10][11]

AZD1979

The primary focus of in vivo research on AZD1979 has been its impact on metabolic parameters.

  • Body Weight Reduction: AZD1979 has been shown to dose-dependently reduce body weight in diet-induced obese (DIO) mice.[6][7] This effect is attributed to both a decrease in food intake and the preservation of energy expenditure.[6][7]

  • Specificity of Action: The effects of AZD1979 on food intake and body weight were absent in MCHR1 knockout mice, confirming its specificity for the MCHR1 target.[6][7]

  • Efficacy in Higher Species: AZD1979 has also demonstrated the ability to reduce body weight in dogs, a species that, like humans, expresses both MCH1 and MCH2 receptors.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of SNAP 94847 and AZD1979.

In Vitro Receptor Binding Assay (General Protocol)

A standard experimental workflow for determining the binding affinity of a compound to its target receptor is outlined below.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cell_Membranes Prepare Cell Membranes Expressing MCHR1 Incubation Incubate Membranes, Radioligand, and Test Compound Cell_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]-MCH) Radioligand->Incubation Test_Compound Test Compound (SNAP 94847 or AZD1979) Test_Compound->Incubation Filtration Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Calculate Ki or IC50 Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCHR1.

  • Competitive Binding: Membranes are incubated with a known concentration of a radiolabeled MCH ligand and varying concentrations of the test compound (SNAP 94847 or AZD1979).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Mouse Model (AZD1979)

Protocol Details:

  • Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity.

  • Compound Administration: AZD1979 or vehicle is administered to the DIO mice, typically via oral gavage, at various doses.

  • Monitoring: Body weight, food intake, and water intake are monitored daily.

  • Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques such as dual-energy X-ray absorptiometry (DEXA).

  • Metabolic Parameters: Blood samples may be collected to measure various metabolic parameters, including glucose, insulin, and lipid levels.

Novelty-Suppressed Feeding (NSF) Test (SNAP 94847)

Protocol Details:

  • Food Deprivation: Mice are food-deprived for 24 hours prior to the test.

  • Test Arena: The test is conducted in a novel, brightly lit open field with a single food pellet placed in the center.

  • Compound Administration: SNAP 94847 or vehicle is administered prior to the test.

  • Behavioral Measurement: The latency to begin eating the food pellet is recorded. A shorter latency is indicative of an anxiolytic/antidepressant-like effect.

  • Home Cage Feeding: Immediately following the test, mice are returned to their home cages, and food consumption is measured to control for potential effects on appetite.

Conclusion

SNAP 94847 and AZD1979 are both valuable research tools for investigating the role of the MCHR1 in various physiological processes. While both are potent MCHR1 antagonists, the available data suggest distinct primary areas of investigation, with SNAP 94847 being more extensively studied in the context of mood disorders and AZD1979 in the context of obesity and metabolic regulation. The choice between these two compounds for a particular research application will depend on the specific scientific question being addressed, with careful consideration of their respective pharmacological profiles and documented in vivo effects. This guide provides a foundational comparison to aid researchers in making informed decisions for their future studies.

References

validating anxiolytic effects of SNAP 94847 with control compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic effects of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, against established control compounds, diazepam and buspirone (B1668070). The information presented herein is intended to assist researchers in the design and interpretation of preclinical anxiety studies.

Mechanism of Action: SNAP 94847

SNAP 94847 exerts its anxiolytic effects by blocking the MCHR1. Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood and anxiety.[1] The MCHR1 is a G protein-coupled receptor that can signal through both Gi and Gq pathways. Blockade of this receptor by SNAP 94847 is thought to modulate downstream signaling cascades in brain regions associated with anxiety, such as the amygdala.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP_94847 SNAP 94847 SNAP_94847->MCHR1 Blocks Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Anxiolytic Anxiolytic Effect cAMP->Anxiolytic IP3_DAG->Anxiolytic

MCHR1 Signaling Pathway Antagonism

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic potential of SNAP 94847 has been evaluated in several well-validated rodent models of anxiety. The following tables summarize the quantitative data from these studies, comparing the effects of SNAP 94847 with the positive controls, diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor partial agonist).

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

CompoundDose (mg/kg)Route% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Reference
Vehicle -p.o.BaselineBaseline[2]
SNAP 94847 20p.o.Increased (data not specified)Increased (data not specified)[2]
Vehicle -i.p.~25%~30%[3]
Diazepam 1.0-1.5i.p.↑ to ~45%↑ to ~50%[3][4]
Vehicle -i.p.BaselineBaseline[5]
Buspirone 2.0-4.0i.p.IncreasedIncreased[5]
Buspirone 1.25 (acute)i.p.Mild IncreaseMild Increase[6]
Buspirone 1.25 (chronic)i.p.ReducedReduced[6]
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.

CompoundDose (mg/kg)RouteTime in Light Compartment (s) (Mean ± SEM)Transitions (Mean ± SEM)Reference
Vehicle -p.o.~100~15[7]
SNAP 94847 20 (acute)p.o.~175 ~25[7]
SNAP 94847 20 (chronic)p.o.~150~20*[8]
Vehicle -s.c.~100~15[7]
Diazepam 1.5s.c.~200~25*[7]
Vehicle -i.p.BaselineBaseline[9]
Buspirone 3.16-17.8i.p.IncreasedIncreased[10]

*p < 0.05, **p < 0.01 vs. vehicle

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior. Anxiolytics can increase the time spent and entries into the center of the arena, indicating reduced anxiety.

| Compound | Dose (mg/kg) | Route | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Locomotor Activity (Distance Traveled) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle | - | intranasal | Baseline | Baseline | Baseline |[2] | | SNAP 94847 | - | intranasal | Increased (data not specified) | Increased (data not specified) | Increased |[2] | | Vehicle | - | i.p. | Baseline | Baseline | Baseline |[11][12] | | Diazepam | 1.5-2.0 | i.p. | No significant change or decrease | Decreased | Reduced |[12][13][14] | | Vehicle | - | i.p. | Baseline | Baseline | Baseline |[15] | | Buspirone | 0.3 | i.p. | Increased | Increased | No significant change |[15] | | Buspirone | 2.0-4.0 | i.p. | No significant change | No significant change | Decreased |[5] |

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus Maze Workflow

EPM_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Acclimation Acclimate mouse to testing room (30-60 min) Dosing Administer SNAP 94847, control, or vehicle Acclimation->Dosing Placement Place mouse in the center of the EPM Dosing->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record behavior with video tracking software Exploration->Recording Data_Analysis Analyze time in open/closed arms and number of entries Recording->Data_Analysis Cleaning Clean apparatus thoroughly Data_Analysis->Cleaning

Elevated Plus Maze Experimental Workflow
Light-Dark Box Test Workflow

LDB_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Acclimation Acclimate mouse to testing room (30-60 min) Dosing Administer SNAP 94847, control, or vehicle Acclimation->Dosing Placement Place mouse in the light compartment Dosing->Placement Exploration Allow free exploration for 5-10 minutes Placement->Exploration Recording Record behavior with video tracking software Exploration->Recording Data_Analysis Analyze time in each compartment and transitions Recording->Data_Analysis Cleaning Clean apparatus thoroughly Data_Analysis->Cleaning

Light-Dark Box Test Experimental Workflow
Open Field Test Workflow

OFT_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Acclimation Acclimate mouse to testing room (30-60 min) Dosing Administer SNAP 94847, control, or vehicle Acclimation->Dosing Placement Place mouse in the center of the arena Dosing->Placement Exploration Allow free exploration for 5-10 minutes Placement->Exploration Recording Record behavior with video tracking software Exploration->Recording Data_Analysis Analyze time in center, center entries, and distance Recording->Data_Analysis Cleaning Clean apparatus thoroughly Data_Analysis->Cleaning

Open Field Test Experimental Workflow

Conclusion

The available preclinical data suggests that SNAP 94847 possesses anxiolytic properties, as evidenced by its effects in the elevated plus maze and light-dark box tests.[2][7] Its performance is comparable to the established anxiolytic, diazepam, in these paradigms.[3][7] However, its profile in the open field test, particularly regarding locomotor activity, may differ from both diazepam and buspirone, warranting further investigation. The unique mechanism of action of SNAP 94847, targeting the MCHR1 system, presents a novel approach for the development of anxiolytic therapeutics. This guide provides a foundational framework for researchers to design and interpret studies aimed at further validating the anxiolytic effects of SNAP 94847 and similar compounds.

References

SNAP 94847: A Comparative Analysis of Specificity for MCHR1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SNAP 94847's specificity for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) against other notable antagonists. The following sections detail quantitative binding data, experimental methodologies, and an overview of the MCHR1 signaling pathway.

SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that is involved in the regulation of energy homeostasis, mood, and appetite.[1] Its high affinity and specificity make it a valuable tool for investigating the physiological roles of MCHR1 and a potential therapeutic candidate.

Comparative Analysis of MCHR1 Antagonists

The following table summarizes the binding affinities of SNAP 94847 and other commercially available MCHR1 antagonists. The data highlights the comparable potency of these compounds in targeting MCHR1.

CompoundTypeBinding Affinity (Ki)Binding Affinity (IC50)Binding Affinity (Kd)Selectivity Highlights
SNAP 94847 Antagonist2.2 nM[2][3][4][5]530 pM[2][3][5][6]>80-fold selective over α1A and >500-fold over D2 receptors.[2][3][4][5][6] Minimal cross-reactivity with other GPCRs, ion channels, enzymes, and transporters.[2][3][5]
AZD1979 Antagonist~12 nM[7]
TC-MCH 7c Antagonist3.4 nM (human), 3.0 nM (mouse)[7]5.6 nM (human)[7]
BMS-819881 Antagonist7 nM (rat)[7]Selective and potent for CYP3A4 activity (EC50 = 13 μM).[7]
MCH-1 antagonist 1 Antagonist2.6 nM[7]Inhibits CYP3A4 (IC50 = 10 μM).[7]
MCHR1 antagonist 2 Antagonist65 nMInhibits hERG (IC50 = 4.0 nM).[7]
ATC0065 Antagonist15.7 nM (human)[7]No significant activity for MCHR2.[7]
BI 186908 Antagonist14 nM22 nM (human), 18 nM (cynomolgus monkey), 23 nM (dog), 18 nM (rat)[7]

Experimental Protocols

The determination of binding affinity and functional antagonism of MCHR1 antagonists typically involves the following experimental procedures:

Radioligand Binding Assay (Competitive Binding)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the MCHR1 receptor (e.g., HEK293 cells).[8]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled MCHR1 antagonist (e.g., [3H]SNAP 7941) and varying concentrations of the test compound (e.g., SNAP 94847).[8]

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence (TRF)-Based Receptor-Binding Assay

This is a non-radioactive alternative to the radioligand binding assay.

  • Reaction Setup: The assay is performed in a 96-well plate containing human recombinant MCH-1 receptor membrane preparation, a europium-labeled MCH (Eu-MCH) ligand, and the test compound.[9]

  • Incubation: The plate is incubated for 90 minutes to allow for binding equilibrium.[9]

  • Washing: The plate is washed to remove unbound Eu-MCH.[9]

  • Detection: The time-resolved fluorescence of the bound Eu-MCH is measured using a suitable plate reader.

  • Data Analysis: The IC50 and Ki values are determined by analyzing the competition binding curves.

Functional Antagonism Assay (e.g., Calcium Mobilization Assay)

This assay measures the ability of a test compound to block the intracellular signaling cascade initiated by MCHR1 activation.

  • Cell Culture: Cells stably expressing MCHR1 (e.g., HEK293 cells) are plated in a 96-well plate.[4]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., SNAP 94847).

  • Agonist Stimulation: The cells are then stimulated with a known MCHR1 agonist (e.g., MCH) at a concentration that elicits a submaximal response (e.g., EC80).[4]

  • Signal Detection: The resulting increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye and a plate reader.[4]

  • Data Analysis: The concentration-response curves are analyzed to determine the IC50 value of the antagonist.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor that can couple to different G proteins, primarily Gi and Gq.[2][7][10] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades that modulate neuronal activity.

MCHR1_Signaling MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq MCH MCH MCH->MCHR1 AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates

Caption: MCHR1 signaling through Gi and Gq pathways.

Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The Gq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Workflow for Antagonist Specificity

The following diagram outlines a typical workflow for assessing the specificity of a novel MCHR1 antagonist.

Antagonist_Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding_assay Primary Binding Assay (e.g., Radioligand or TRF) functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Confirm functional antagonism selectivity_panel Selectivity Screening (Panel of GPCRs, ion channels, etc.) functional_assay->selectivity_panel Assess broader selectivity pk_pd Pharmacokinetics/ Pharmacodynamics selectivity_panel->pk_pd Lead candidate behavioral Behavioral Models (e.g., feeding, anxiety) pk_pd->behavioral off_target_vivo In Vivo Off-Target Assessment behavioral->off_target_vivo Evaluate in vivo effects compound Test Compound (e.g., SNAP 94847) compound->binding_assay

Caption: Workflow for assessing MCHR1 antagonist specificity.

References

A Comparative Guide to Selective MCHR1 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

The melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the central nervous system, has been a focal point for drug discovery efforts targeting obesity and other metabolic and psychiatric disorders. Antagonism of MCHR1 has been shown to reduce food intake and body weight in preclinical models, making it an attractive therapeutic strategy. This guide provides a comparative overview of key selective MCHR1 antagonists, presenting their pharmacological data, experimental methodologies, and relevant biological pathways to aid researchers in drug development.

Performance Comparison of Selective MCHR1 Antagonists

The following table summarizes the in vitro potency of several well-characterized selective MCHR1 antagonists. These compounds have been extensively evaluated in preclinical studies and represent different chemical scaffolds.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
SNAP-7941 Human MCHR1Radioligand Binding ([³H]SNAP-7941)15-[1]
Human MCHR1Phosphoinositide Accumulation0.57 (Kb)-[2]
T-226296 Human MCHR1Radioligand Binding-5.5[3][4]
Rat MCHR1Radioligand Binding-8.6[3][4]
AMG 076 Human MCHR1Radioligand Binding ([¹²⁵I]-MCH)0.6-[5]
Human MCHR1Ca²⁺ Mobilization-1.2[5]
GW803430 Human MCHR1Radioligand Binding3.8-[6]
MCHR1Functional Assay-~13[7]
SNAP-94847 Human MCHR1Radioligand Binding2.2-[8]
Mouse MCHR1Radioligand Binding ([³H]SNAP-7941)0.53 (Kd)-[8]
TPI 1361-17 Rat MCHR1Ca²⁺ Mobilization-6.1[9][10]
MQ1 Human MCHR1Radioligand Binding ([¹²⁵I]-MCH-(4-19))-2.2[11]
Human MCHR1cAMP Assay-5.7[11]
Human MCHR1β-arrestin Recruitment-1.7[11]
KRX-104130 MCHR1Not Specified-Potent antagonistic activity[12][13]

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.

A significant challenge in the development of MCHR1 antagonists has been off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[12][14] For instance, the development of an initial potent MCHR1 antagonist was halted due to its potent hERG inhibition, leading to the optimization that resulted in AMG 076 with a dramatically reduced hERG liability (IC₅₀ >5 µM).[6][15] Similarly, KRX-104130 was identified through a screening process that specifically aimed for potent MCHR1 antagonism without hERG-induced cardiotoxicity.[12][13][16]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of MCHR1 antagonists. Below are outlines of key in vitro and in vivo experimental protocols.

MCHR1 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor, thereby determining the compound's binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human or rodent MCHR1 (e.g., HEK293, CHO cells).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used.

  • Radioligand: A radiolabeled MCHR1 ligand, such as [¹²⁵I]-MCH or [³H]SNAP-7941, is used.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

MCHR1 Functional Assay (Calcium Mobilization)

This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit the MCH-induced increase in intracellular calcium concentration. MCHR1 is known to couple to Gq proteins, which leads to the mobilization of intracellular calcium.[17]

Protocol Outline:

  • Cell Culture: Cells stably expressing MCHR1 (e.g., HEK293, CHO) are plated in a 96- or 384-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the antagonist are added to the wells and incubated.

  • Agonist Stimulation: An EC₅₀ concentration of MCH is added to stimulate the receptor.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The IC₅₀ value for the antagonist is determined by analyzing the concentration-response curve.

In Vivo Model of Diet-Induced Obesity (DIO)

This animal model is widely used to evaluate the anti-obesity efficacy of MCHR1 antagonists.

Protocol Outline:

  • Animal Model: Typically, C57BL/6J mice or Sprague-Dawley rats are used.

  • Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

  • Compound Administration: The MCHR1 antagonist or vehicle is administered chronically (e.g., daily for 2-4 weeks) via oral gavage or as a diet admixture.

  • Monitoring: Body weight, food intake, and body composition (fat and lean mass) are monitored regularly.

  • Metabolic Parameters: At the end of the study, plasma levels of glucose, insulin, leptin, and lipids may be measured.

  • Data Analysis: Statistical analysis is performed to compare the effects of the antagonist-treated group with the vehicle-treated group. For example, chronic oral administration of GW803430 in DIO mice has been shown to reduce food intake, body weight, and body fat.[18] Similarly, AMG 076 demonstrated a dose-related reduction in weight gain in wild-type mice on a high-fat diet, an effect that was absent in MCHR1 knockout mice, confirming its on-target action.[19]

Visualizing MCHR1 Signaling and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gq Gαq MCHR1->Gq Couples to Gi Gαi MCHR1->Gi Couples to BetaArrestin β-Arrestin MCHR1->BetaArrestin Recruits MCH MCH MCH->MCHR1 Activates Antagonist Selective MCHR1 Antagonist Antagonist->MCHR1 Blocks PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits Internalization Receptor Internalization BetaArrestin->Internalization IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization cAMP ↓ cAMP AC->cAMP

MCHR1 Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Ca²⁺ Mobilization Assay) Binding_Assay Radioligand Binding Assay (Determine Ki) HTS->Binding_Assay Hit Confirmation Functional_Assay Functional Assays (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (vs. other GPCRs, hERG) Functional_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization PK_Studies Pharmacokinetic Studies (ADME) DIO_Model Efficacy in Diet-Induced Obesity (DIO) Model PK_Studies->DIO_Model Behavioral_Models Behavioral Models (Anxiety, Depression) DIO_Model->Behavioral_Models Candidate_Selection Clinical Candidate Selection Behavioral_Models->Candidate_Selection Lead_Optimization->HTS Iterative Improvement Lead_Optimization->PK_Studies

Drug Discovery Workflow for MCHR1 Antagonists

References

Safety Operating Guide

Personal protective equipment for handling SNAP 94847 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Handling Hazard Assessment

Before any handling, a thorough risk assessment is mandatory. Lacking specific data, assume SNAP 94847 hydrochloride is toxic, an irritant to the skin and eyes, and may be harmful if inhaled or ingested. All personnel must be trained on general chemical safety and be aware of the location and use of emergency equipment, such as safety showers, eyewash stations, and spill kits.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure.[2] The minimum required PPE for handling this compound is summarized below.

Protection Type Equipment Specification Purpose
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[3]Protects eyes and face from splashes, aerosols, and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consult the glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contaminated or torn.[3][4]Prevents skin contact and absorption of the chemical.
Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant aprons or coveralls may be required for larger quantities or procedures with a high splash risk.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][4]Prevents inhalation of airborne powder or aerosols.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material must be worn at all times in the laboratory.[7]Protects feet from spills and falling objects.

Operational and Handling Plan

A systematic approach is crucial for safely handling this compound from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the chemical name, date received, and hazard warning (e.g., "Potentially Hazardous - Handle with Caution").[6]

  • Store the compound in a designated, well-ventilated, and secure area away from incompatible materials.[2][6] Keep the container tightly sealed.

Step 2: Weighing and Solution Preparation

  • All manipulations involving the solid compound, such as weighing, must be performed within a chemical fume hood or other suitable containment device (e.g., a glove box) to prevent inhalation of the powder.

  • Use anti-static weigh boats and tools to minimize the dispersal of fine powders.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is also done in a fume hood.[6]

Step 3: Experimental Use

  • Keep all containers of this compound, whether solid or in solution, sealed when not in immediate use.

  • Work in a clean, uncluttered area to minimize the risk of spills.[7]

  • After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[7][8]

Step 4: Spill and Emergency Procedures

  • Minor Spill (Solid): In a fume hood, gently cover the spill with an absorbent material. Carefully sweep the material into a designated hazardous waste container. Clean the area with an appropriate solvent and decontaminating solution.

  • Minor Spill (Liquid): In a fume hood, absorb the spill with a chemical absorbent pad or spill pillow. Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the compound.

Disposal Plan

Improper disposal of chemical waste is illegal and dangerous.[9] All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation: Do not mix this waste with other waste streams.[10][11] Maintain separate, clearly labeled waste containers for:

    • Solid this compound and grossly contaminated materials (e.g., weigh boats, contaminated gloves).

    • Solutions containing this compound.

    • Contaminated sharps (e.g., needles, glass pipettes).

  • Container Management: Waste containers must be chemically compatible, in good condition, and kept securely sealed except when adding waste.[10][12] Label containers clearly as "Hazardous Waste" with the full chemical name "this compound".[13]

  • Final Disposal: Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) department.[2][11] Never pour chemical waste down the drain or dispose of it in the regular trash.[13]

Procedural Workflow Diagram

The following diagram illustrates the lifecycle of handling this compound in the laboratory, emphasizing key safety and decision points.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNAP 94847 hydrochloride
Reactant of Route 2
Reactant of Route 2
SNAP 94847 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.